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  • Product: N-[2-(4-acetamidophenyl)ethyl]acetamide

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Properties, and Synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide

Executive Summary In the landscape of modern medicinal chemistry, the rational design of dual-pharmacophore entities is a proven strategy for overcoming metabolic liabilities and enhancing receptor specificity. N-[2-(4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of dual-pharmacophore entities is a proven strategy for overcoming metabolic liabilities and enhancing receptor specificity. N-[2-(4-acetamidophenyl)ethyl]acetamide (systematic synonym: N,N'-diacetyl-4-aminophenethylamine) represents a highly versatile, bis-acetylated phenethylamine derivative.

Structurally, this molecule sits at the intersection of several critical biological modulators. It shares the para-acetamido motif of classical analgesics like 1 [3], while its N-ethyl acetamido tail perfectly mirrors the aliphatic side chain of melatonin and 2 [4]. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and details experimental workflows for evaluating its pharmacological potential.

Chemical Structure & Physicochemical Profile

The architecture of N-[2-(4-acetamidophenyl)ethyl]acetamide is defined by a central benzene ring substituted at the 1- and 4-positions.

  • The para-Acetamido Group: Confers significant hydrogen-bonding capacity and provides metabolic stability against Phase II glucuronidation, a common liability for phenolic analogs like tyramine.

  • The N-ethyl Acetamido Group: Acts as a flexible linker that is critical for anchoring the molecule within the binding pockets of G-protein coupled receptors (GPCRs), such as the MT1/MT2 melatonin receptors.

To facilitate rational drug design and formulation strategies, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Quantitative Physicochemical Properties
PropertyValueClinical / Chemical Significance
IUPAC Name N-[2-(4-acetamidophenyl)ethyl]acetamideStandardized nomenclature [2].
Molecular Formula C₁₂H₁₆N₂O₂Defines atomic composition.
Molecular Weight 220.27 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors 2 (NH groups)Facilitates strong receptor-ligand anchoring.
H-Bond Acceptors 2 (C=O groups)Enables interaction with target kinase/receptor residues.
Estimated LogP 0.9 – 1.3Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 58.2 ŲSuggests excellent blood-brain barrier (BBB) penetration potential.

Experimental Methodology: Synthesis & Validation

As a Senior Application Scientist, I emphasize that chemical synthesis must not only be efficient but inherently self-validating. The following exhaustive diacetylation protocol converts 4-aminophenethylamine into the target bis-acetylated product.

Causality of Reagent Selection: Acetic anhydride is explicitly chosen over acetyl chloride. Acetyl chloride generates highly corrosive HCl gas, which can protonate the precursor's aliphatic amine, halting the reaction and complicating extraction. Acetic anhydride generates acetic acid, which is gently neutralized by triethylamine (TEA), driving the reaction to completion while maintaining the integrity of the highly polar di-amide product.

Protocol 1: Step-by-Step Synthesis Workflow
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 4-aminophenethylamine in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 25.0 mmol of Triethylamine (TEA) to the solution. Stir continuously under a nitrogen atmosphere and cool the flask to 0°C using an ice-water bath.

  • Acylation: Dropwise, add 22.0 mmol of Acetic Anhydride over 15 minutes. Self-Validation Check: The reaction is exothermic; maintaining 0°C prevents the formation of unwanted di-acetylated amine side products (imides).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid using a minimal volume of hot ethanol/water (70:30 v/v).

  • Analytical Validation: Confirm purity via ¹H-NMR (DMSO-d6). Self-Validating Marker: The appearance of two distinct singlet peaks at ~1.85 ppm and ~2.00 ppm confirms the successful integration of the two distinct acetyl methyl groups.

Synthesis A 4-Aminophenethylamine (Precursor) C N,N'-Diacetylation Reaction (0°C to RT, 4h) A->C B Acetic Anhydride + TEA (Acylation Reagents) B->C D Crude N-[2-(4-acetamidophenyl)ethyl]acetamide C->D E Recrystallization (EtOH/H2O) D->E F Pure Target Compound (>98% LC-MS / NMR Validated) E->F

Caption: Step-by-step chemical synthesis workflow for N-[2-(4-acetamidophenyl)ethyl]acetamide.

Pharmacological Relevance & Bioassay Protocols

Recent literature highlights that structural analogs like 3 [1] by downregulating key adipogenic transcription factors (C/EBPα and SREBP2). Because N-[2-(4-acetamidophenyl)ethyl]acetamide is a metabolically stabilized isostere of N-acetyltyramine, it is a prime candidate for similar phenotypic screening.

Causality of Assay Design: We utilize the 3T3-L1 preadipocyte model because it provides a self-validating, visually quantifiable endpoint (lipid droplet accumulation via Oil Red O) directly linked to the GPCR/cAMP signaling cascade.

Protocol 2: In Vitro Anti-Adipogenic Screening
  • Cell Culture: Seed 3T3-L1 preadipocytes in 6-well plates and culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) until 100% confluence is reached.

  • Differentiation Induction (Day 0): Replace media with differentiation media containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Compound Administration: Treat experimental wells with 50 µM of N-[2-(4-acetamidophenyl)ethyl]acetamide (dissolved in 0.1% DMSO). Self-Validation: Include a 0.1% DMSO vehicle control (negative) and a known anti-adipogenic standard (positive control).

  • Maintenance (Day 2-8): Change to maintenance media (insulin only) containing the compound every 48 hours.

  • Quantification: On Day 8, fix cells with 10% formalin, stain with Oil Red O for 1 hour, elute the stain with 100% isopropanol, and measure absorbance at 500 nm to quantify lipid accumulation.

Pathway Ligand N-[2-(4-acetamidophenyl)ethyl]acetamide Receptor Target GPCR (e.g., MT1 / Adrenergic) Ligand->Receptor Binds G_alpha Gα_i/o Protein Activation Receptor->G_alpha Activates AC Adenylate Cyclase Inhibition G_alpha->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Downstream Modulation (Anti-adipogenic Effect) cAMP->Effect Triggers

Caption: Proposed GPCR-mediated signaling pathway for N-[2-(4-acetamidophenyl)ethyl]acetamide.

References

  • Anti-adipogenic Effects of N-Acetyltyramine from Termite-Associated Streptomyces. ResearchGate.
  • N-(2-(4-Formylphenyl)ethyl)acetamide - PubChem. NIH.
  • Phenacetin. Wikipedia.
  • N-Acetyltyramine Product Information. Selleck.cn.

Sources

Exploratory

Chemical Identification and Characterization of N-[2-(4-acetamidophenyl)ethyl]acetamide: A Technical Guide to CAS Registry and Impurity Profiling

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper Executive Summary In the rigorous landscape of pharmaceutical development, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper

Executive Summary

In the rigorous landscape of pharmaceutical development, the structural elucidation and cataloging of active pharmaceutical ingredient (API) impurities are foundational to regulatory compliance. This whitepaper provides an in-depth technical analysis of N-[2-(4-acetamidophenyl)ethyl]acetamide (Molecular Formula: C12H16N2O2, MW: 220.27 g/mol ). As a di-acetylated derivative of 4-aminophenethylamine, this compound frequently emerges as a synthetic over-reaction product or downstream degradant in the manufacturing of complex APIs, including the β3-adrenoreceptor agonist Mirabegron.

Because highly specific impurities often lack a publicly indexed Chemical Abstracts Service (CAS) Registry Number until formally submitted by an analytical laboratory, this guide outlines the mechanistic causality of its formation, a self-validating protocol for its targeted synthesis, and the analytical framework required for de novo CAS registration.

Structural Context and Mechanistic Causality

The formation of N-[2-(4-acetamidophenyl)ethyl]acetamide is a classic demonstration of chemoselective kinetics. The precursor molecule, 4-aminophenethylamine, possesses two distinct nucleophilic centers: a primary aliphatic amine and a primary aromatic amine (aniline).

During API synthesis, acylation stages are heavily dependent on the divergent nucleophilicity of these groups (1[1]). The aliphatic amine, benefiting from a higher pKa and greater localized electron density, undergoes rapid acylation. Under strict stoichiometric control, this yields the mono-acetylated intermediate N-(4-aminophenethyl)acetamide (CAS 40377-41-1) , a well-documented commercial standard and Mirabegron impurity (, 2[2]).

However, if the reaction is subjected to an excess of the acylating agent (e.g., acetic anhydride) or prolonged thermal exposure, the kinetic barrier of the less nucleophilic aromatic amine is overcome. This secondary acylation event drives the equilibrium toward the di-acetylated target impurity: N-[2-(4-acetamidophenyl)ethyl]acetamide.

Pathway A 4-Aminophenethylamine (Starting Material) B N-(4-Aminophenethyl)acetamide CAS: 40377-41-1 (Mono-acetylated Intermediate) A->B Acetic Anhydride (1 eq) Fast Kinetics (Aliphatic Amine) C N-[2-(4-acetamidophenyl)ethyl]acetamide (Di-acetylated Target Impurity) B->C Acetic Anhydride (Excess) Slower Kinetics (Aromatic Amine)

Fig 1: Chemoselective acylation pathway of 4-aminophenethylamine.

Self-Validating Experimental Protocol: Targeted Synthesis

To formally register a novel impurity with the CAS registry (3[3]), researchers must generate a high-purity reference standard (>98%). The following self-validating protocol utilizes targeted over-acetylation to synthesize the di-acetylated impurity. Every experimental choice is designed to force the reaction to completion while preventing side-product formation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of 4-aminophenethylamine in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of acetic anhydride, ensuring stoichiometric precision. Nitrogen prevents oxidative degradation of the aniline moiety.

  • Base Addition: Add 25.0 mmol of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the acetic acid byproduct, preventing the protonation of the aniline group, which would otherwise deactivate the ring and halt the secondary acetylation.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 25.0 mmol of acetic anhydride.

    • Causality: Initial cooling controls the highly exothermic primary aliphatic acylation, preventing thermal degradation or polymerization. The excess reagent (2.5 equivalents total) is deliberately chosen to force the di-acetylation.

  • Thermal Maturation: Allow the reaction to warm to ambient temperature and stir for 12 hours.

    • Causality: Warming to ambient temperature provides the necessary kinetic energy to overcome the higher activation barrier of the less nucleophilic aromatic amine.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Chromatographic Resolution: Purify the crude residue via preparative HPLC (C18 column, Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Causality: Formic acid ensures sharp peak shapes for amides by maintaining them in a neutral, non-ionized state during reverse-phase separation, achieving the >98% purity required for CAS submission.

Analytical Characterization Data

A self-validating system requires orthogonal analytical techniques to unambiguously confirm the molecular structure before CAS registration. The synthesized N-[2-(4-acetamidophenyl)ethyl]acetamide must exhibit the following quantitative analytical profile:

Analytical TechniqueParameterExpected Value / SignalStructural Assignment
LC-HRMS [M+H]+m/z 221.1285Confirms exact mass for C12H17N2O2+
1H NMR (DMSO-d6) δ (ppm)9.85 (s, 1H)NH (Aromatic amide proton)
1H NMR (DMSO-d6) δ (ppm)7.95 (t, 1H)NH (Aliphatic amide proton)
1H NMR (DMSO-d6) δ (ppm)7.45 (d, 2H), 7.10 (d, 2H)Aromatic protons (AA'BB' para-substitution)
1H NMR (DMSO-d6) δ (ppm)3.20 (q, 2H), 2.65 (t, 2H)Ethyl linker (CH2-N and CH2-Ar)
1H NMR (DMSO-d6) δ (ppm)2.00 (s, 3H), 1.78 (s, 3H)Acetyl methyl groups (Aromatic and Aliphatic)
FT-IR ν (cm⁻¹)3290, 1655, 1540N-H stretch, Amide I (C=O), Amide II (N-H bend)

CAS Registry Dynamics for Novel Impurities

When an impurity like N-[2-(4-acetamidophenyl)ethyl]acetamide is isolated and characterized, it must be integrated into global chemical databases to aid future toxicological and pharmacological tracking. The workflow below illustrates the lifecycle of a novel impurity from detection to official CAS registration.

Workflow Step1 Impurity Detection (LC-MS / HPLC) Step2 Targeted Synthesis (Over-acetylation) Step1->Step2 Step3 Isolation & Purification (Prep-HPLC >98%) Step2->Step3 Step4 Structural Elucidation (1H/13C NMR, HRMS) Step3->Step4 Step5 CAS Registry Submission (Chemical Abstracts Service) Step4->Step5

Fig 2: Self-validating workflow for novel impurity CAS registration.

Conclusion

The identification and synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide highlight the critical intersection of physical organic chemistry and regulatory compliance. By understanding the nucleophilic hierarchy of the 4-aminophenethylamine precursor, analytical chemists can predict, synthesize, and rigorously characterize this di-acetylated impurity. Adhering to the self-validating protocols outlined in this guide ensures that such compounds meet the stringent purity and structural proof requirements necessary for formal CAS registration and subsequent API safety profiling.

References

  • Pharmaffiliates. "N-(4-Aminophenethyl)acetamide - Mirabegron Impurities." Pharmaffiliates Catalog.
  • Sigma-Aldrich. "N-(4-AMINOPHENETHYL)ACETAMIDE (CAS 40377-41-1)." Sigma-Aldrich Product Specifications.
  • Benchchem. "API Synthesis and Acetylation Stages." Benchchem Research Chemicals.
  • CAS Common Chemistry. "CAS Registry Database and Assignment Rules." American Chemical Society.

Sources

Foundational

Structural and Synthetic Profiling of Bis-Acetamido Phenethylamine: Molecular Characterization and Chemoselective Methodology

Executive Summary As drug development increasingly focuses on modifying endogenous neuromodulators to enhance target affinity and metabolic stability, derivatizing the scaffold has become a critical strategy[1]. Phenethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly focuses on modifying endogenous neuromodulators to enhance target affinity and metabolic stability, derivatizing the scaffold has become a critical strategy[1]. Phenethylamine acts as a central nervous system stimulant and trace amine. By introducing two acetamido groups (-NHCOCH₃) to the aromatic ring, researchers can synthesize bis-acetamido phenethylamine (e.g., 2,4-bis(acetamido)phenethylamine). This modification significantly alters the molecule's lipophilicity, hydrogen-bonding capacity, and resistance to degradation by monoamine oxidase B (MAO-B), making it a high-value target for neuropharmacological research.

This whitepaper provides an in-depth technical guide on the stoichiometric derivation, chemoselective synthetic protocols, and receptor signaling pathways associated with this compound.

Physicochemical & Stoichiometric Framework

To design accurate analytical and synthetic workflows, the exact molecular formula and weight must be derived from first principles. The base scaffold, phenethylamine, has the formula C₈H₁₁N. The addition of two acetamido groups to the aromatic ring requires the substitution of two aromatic protons.

  • Base Formula: C₈H₁₁N

  • Substituent Formula: 2 × (-NHCOCH₃) = C₄H₈N₂O₂

  • Substitution Logic: C₈H₁₁N - 2H + C₄H₈N₂O₂ = C₁₂H₁₇N₃O₂

The quantitative physicochemical properties critical for mass spectrometry and chromatographic validation are summarized below.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
Molecular Formula C₁₂H₁₇N₃O₂Defines elemental composition for NMR/MS.
Molecular Weight 235.28 g/mol Standard molar mass for stoichiometric scaling.
Monoisotopic Mass 235.1321 DaTarget m/z for High-Resolution Mass Spectrometry (HRMS).
H-Bond Donors 4Influences receptor pocket binding (2 amide NH, 1 aliphatic NH₂).
H-Bond Acceptors 3Influences solubility and pharmacokinetics (2 carbonyl O, 1 aliphatic N).
Rotatable Bonds 6Dictates conformational flexibility during target docking.

Chemoselective Synthetic Methodology

As a Senior Application Scientist, I must emphasize that the primary failure point in poly-amine functionalization is cross-reactivity. If an unprotected phenethylamine is subjected to acetic anhydride, the highly nucleophilic primary aliphatic amine will undergo rapid N-acetylation, yielding an unwanted tris-acetamido byproduct, similar to standard [2].

The Causality of Experimental Choices: To enforce chemoselectivity, the aliphatic amine must be shielded using a tert-butyloxycarbonyl (Boc) protecting group. This steric and electronic shielding ensures that the subsequent acetylation occurs exclusively at the newly reduced aromatic amines. Every protocol described below operates as a self-validating system , meaning the success of the next step is contingent upon a specific analytical checkpoint from the previous one.

Step-by-Step Experimental Protocol
  • Aliphatic Amine Protection:

    • Action: React 2,4-dinitrophenethylamine with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM) at 0°C to room temperature for 4 hours.

    • Self-Validation: Perform a Ninhydrin test on the TLC plate. A negative (colorless/yellow) result confirms the complete absence of free primary aliphatic amines.

  • Catalytic Reduction of Nitro Groups:

    • Action: Dissolve the N-Boc-2,4-dinitrophenethylamine in Methanol. Add 10% Pd/C catalyst and stir under a Hydrogen atmosphere (H₂, 3 atm) for 12 hours. Filter through Celite.

    • Self-Validation: Analyze via LC-MS. A mass shift of -60 Da confirms the complete reduction of two -NO₂ groups to two -NH₂ groups.

  • Chemoselective Acetylation:

    • Action: Dissolve the resulting N-Boc-2,4-diaminophenethylamine in DCM. Add Pyridine (3.0 eq) and dropwise Acetic Anhydride (Ac₂O, 2.5 eq) at 0°C. Stir for 6 hours.

    • Self-Validation: TLC monitoring (UV active). The reaction is complete when the highly polar diamine spot disappears, replaced by a less polar bis-acetamido spot.

  • Deprotection and Isolation:

    • Action: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to cleave the Boc group. Evaporate the solvent and precipitate the final product using cold diethyl ether.

    • Self-Validation: HRMS must show an exact mass of [M+H]⁺ = 236.1399 Da, confirming the successful synthesis of 2,4-bis(acetamido)phenethylamine.

Synthesis Start N-Boc-2,4-dinitro phenethylamine Red Reduction (Pd/C, H2) Start->Red Inter1 N-Boc-2,4-diamino phenethylamine Red->Inter1 LC-MS Check Acet Acetylation (Ac2O, Pyridine) Inter1->Acet Inter2 N-Boc-2,4-bis(acetamido) phenethylamine Acet->Inter2 TLC Check Deprot Deprotection (TFA/DCM) Inter2->Deprot Prod 2,4-Bis(acetamido) phenethylamine Deprot->Prod NMR/MS Validated

Chemoselective synthesis of bis-acetamido phenethylamine via Boc protection.

Pharmacological Relevance & Receptor Dynamics

Phenethylamine and its structural analogs are potent regulators of monoamine neurotransmission. They primarily exert their effects by binding to the [1]. The addition of the bis-acetamido groups increases the steric bulk and introduces new hydrogen-bonding vectors, which can dramatically alter the ligand's residence time within the TAAR1 binding pocket.

Upon binding, the receptor undergoes a conformational shift that activates the Gs protein α-subunit. This causality chain stimulates Adenylyl Cyclase, leading to the accumulation of cAMP and the subsequent activation of Protein Kinase A (PKA). Ultimately, this cascade results in the phosphorylation of the Dopamine Transporter (DAT) and the Vesicular Monoamine Transporter 2 (VMAT2), modulating neurotransmitter efflux.

G Ligand Bis-acetamido Phenethylamine Receptor TAAR1 Receptor Ligand->Receptor Binds GProtein Gs Protein α-subunit Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes ATP Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates Outcome DAT Phosphorylation & Monoamine Modulation Kinase->Outcome Phosphorylates

TAAR1 signaling pathway activated by phenethylamine derivatives.

Conclusion

The synthesis and characterization of bis-acetamido phenethylamine (C₁₂H₁₇N₃O₂, MW: 235.28 g/mol ) require rigorous chemoselective strategies to prevent aliphatic cross-reactivity. By employing a self-validating Boc-protection workflow, researchers can reliably isolate the target compound for downstream neuropharmacological assays, specifically targeting TAAR1 and monoamine transporter modulation.

References

  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 222023, N-(1-phenylethyl)acetamide." PubChem. Available at:[Link]

Sources

Exploratory

Bioisosteric Evaluation: N-[2-(4-acetamidophenyl)ethyl]acetamide vs. Melatonin

[1] Executive Summary This technical guide provides a structural, electronic, and pharmacological comparison between the endogenous neurohormone Melatonin (N-acetyl-5-methoxytryptamine) and its synthetic phenyl-analogue,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a structural, electronic, and pharmacological comparison between the endogenous neurohormone Melatonin (N-acetyl-5-methoxytryptamine) and its synthetic phenyl-analogue, N-[2-(4-acetamidophenyl)ethyl]acetamide (hereafter referred to as Bis-Acetamide Analogue or BAA ).[1]

This comparison serves as a critical case study in scaffold hopping and bioisosterism within medicinal chemistry. While Melatonin utilizes an indole scaffold to achieve picomolar affinity at MT1/MT2 G-protein coupled receptors (GPCRs), the BAA represents a simplified phenyl-based scaffold that tests the necessity of the bicyclic aromatic system and the electronic role of the 5-methoxy substituent.

Key Takeaway: The BAA is a "stripped-down" bioisostere.[1] While it retains the essential ethyl-acetamide pharmacophore required for receptor activation, the replacement of the electron-rich indole ring with a phenyl ring, and the 5-methoxy group with a 4-acetamido group, significantly alters lipophilicity (logP) and binding pocket occupancy, typically resulting in reduced affinity compared to the endogenous ligand.

Structural & Electronic Comparison

The primary distinction lies in the aromatic core and the 5-position substituent. Melatonin receptors (MT1/MT2) are highly sensitive to the electron density of the aromatic core and the specific vector of the hydrogen bond acceptor at the 5-position (indole numbering).

Physicochemical Profile[1]
FeatureMelatonin (Endogenous)Bis-Acetamide Analogue (BAA)Impact on Pharmacology
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideN-[2-(4-acetamidophenyl)ethyl]acetamideN/A
Formula C₁₃H₁₆N₂O₂C₁₂H₁₆N₂O₂BAA is a lower homologue (minus -CH₂-).[1]
Scaffold Indole (Bicyclic, Electron-rich)Phenyl (Monocyclic, Less lipophilic surface)Indole provides superior

stacking interactions in the receptor pocket (Phe/Trp residues).[1]
5-Position Sub. Methoxy (-OCH₃) Acetamido (-NHCOCH₃) -OCH₃ is a pure H-bond acceptor.[1] -NHCOCH₃ is a donor/acceptor and is sterically bulkier.[1]
Side Chain N-acetyl-aminoethylN-acetyl-aminoethylIdentical.[1] Both fit the "amide pocket" of MT1/MT2.
LogP (Calc) ~1.6 - 1.8~0.5 - 0.9BAA is significantly more polar, reducing blood-brain barrier (BBB) permeability.[1]
H-Bond Donors 2 (Indole NH, Amide NH)2 (Amide NH, Aniline-Amide NH)Similar count, but different spatial vectors.[1]
3D Pharmacophore Overlay (Graphviz)

The following diagram illustrates the structural overlay and the "Scaffold Hop" logic.

Melatonin_SAR_Comparison cluster_Melatonin Melatonin (High Affinity) cluster_BAA Bis-Acetamide Analogue (Probe) Mel_Core Indole Scaffold (Electron Rich u03c0-system) BAA_Core Phenyl Scaffold (Reduced Hydrophobicity) Mel_Core->BAA_Core Scaffold Hop (Loss of Bicyclic Fit) Pocket MT1/MT2 Binding Pocket (Hydrophobic + H-Bonding) Mel_Core->Pocket u03c0-u03c0 Stacking (Phe179) Mel_5Pos 5-Methoxy Group (H-Bond Acceptor) BAA_4Pos 4-Acetamido Group (Bulky Donor/Acceptor) Mel_5Pos->BAA_4Pos Bioisosteric Replacement (Steric Clash Risk) Mel_5Pos->Pocket H-Bond to Val/Gly Mel_Chain Ethyl-Acetamide Chain (Receptor Activation Switch) BAA_Chain Ethyl-Acetamide Chain (Conserved) Mel_Chain->BAA_Chain Identical Pharmacophore BAA_4Pos->Pocket Steric Hindrance?

Figure 1: Pharmacophore overlay highlighting the structural modifications from Melatonin to the Bis-Acetamide Analogue and their predicted impact on receptor binding.[1]

Pharmacological Implications (SAR)

The "5-Methoxy" Rule

In Melatonin, the 5-methoxy group is critical.[1] It sits in a specific lipophilic pocket of the MT1 receptor and accepts a hydrogen bond.

  • Melatonin: The methyl group of the methoxy provides lipophilic contact, while the oxygen accepts a hydrogen bond.

  • BAA: The 4-acetamido group is bulkier than a methoxy group.[1] While it can accept hydrogen bonds (via the carbonyl), the extra -NH- and methyl group likely create a steric clash within the tight 5-position pocket.[1] Furthermore, the increased polarity of the second amide group desolvates poorly compared to the methoxy group, energetically penalizing binding.

Aromaticity and Receptor Activation

The indole ring of melatonin participates in


 stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in transmembrane helices 3 and 5.
  • The Phenyl ring of BAA has a smaller surface area and lower electron density than the indole. This typically results in a loss of binding energy (

    
    ), often shifting affinity from picomolar (
    
    
    
    M) to micromolar (
    
    
    M) range unless compensatory lipophilic groups are added (as seen in Agomelatine, which uses a Naphthalene ring).

Synthesis Protocol

For researchers synthesizing BAA as a reference standard or negative control, the following protocol ensures high purity. This route avoids the use of unstable intermediates.

Target Molecule: N-[2-(4-acetamidophenyl)ethyl]acetamide Precursor: 2-(4-aminophenyl)ethylamine (or p-amino-phenethylamine)[1]

Reagents & Equipment[1][2]
  • Starting Material: 2-(4-aminophenyl)ethylamine (CAS: 13472-00-9).[1]

  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) (anhydrous).[2]

  • Purification: Silica Gel 60, Ethyl Acetate/Methanol.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent (eq) of 2-(4-aminophenyl)ethylamine in anhydrous DCM (10 mL/mmol) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of Triethylamine. Cool the solution to 0°C using an ice bath.

  • Acetylation: Dropwise add 2.2 eq of Acetic Anhydride. (Note: We use >2 equivalents because we must acetylate both the aliphatic amine on the ethyl chain and the aromatic amine on the ring).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (highly polar diamine) should disappear.

  • Workup:

    • Quench with saturated

      
       solution.[2]
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with 0.1M HCl (to remove unreacted amine/pyridine), then Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-10% Methanol in Ethyl Acetate).

Synthesis Logic Flow (Graphviz)

Synthesis_Workflow Start Start: p-Amino-phenethylamine (Diamine Core) Reagents Add: Acetic Anhydride (2.2 eq) + TEA in DCM at 0°C Start->Reagents Reaction Reaction: Dual N-Acetylation (Aliphatic & Aromatic amines) Reagents->Reaction Workup Workup: Acid Wash (0.1M HCl) Removes mono-acetylated byproducts Reaction->Workup Product Final Product: Bis-Acetamide Analogue (C12H16N2O2) Workup->Product

Figure 2: Synthetic workflow for the conversion of p-amino-phenethylamine to the target bis-acetamide.

Experimental Validation: Competitive Binding Assay

To empirically verify the affinity difference between Melatonin and BAA, a competitive radioligand binding assay is required.

Objective: Determine the


 (Inhibition Constant) of BAA at human MT1 receptors.
Protocol Standards
  • Receptor Source: CHO-K1 cells stably expressing human MT1 (hMT1).[1][3]

  • Radioligand:

    
     (High specific activity: ~2200 Ci/mmol).[1]
    
  • Reference Ligand: Melatonin (non-radiolabeled).

Workflow
  • Membrane Prep: Harvest CHO-hMT1 cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (40,000 x g) to isolate membranes. Resuspend to ~5-10 µg protein/well.[1]

  • Incubation:

    • Total Binding: Membranes + Radioligand (20 pM).

    • Non-Specific Binding (NSB): Membranes + Radioligand + 1 µM Melatonin.

    • Experimental: Membranes + Radioligand + BAA (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via gamma counter. Plot % Inhibition vs. Log[Ligand]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Predicted Outcome:

  • Melatonin:

    
    .[1]
    
  • BAA:

    
     likely 
    
    
    
    or
    
    
    range due to the loss of the indole core and steric bulk of the 4-acetamido group.

References

  • Zlotos, D. P., et al. (2014). "Melatonin Receptor Agonists: Structure-Activity Relationships and Therapeutic Potential."[1] Chemical Reviews.

  • Dubocovich, M. L., & Markowska, M. (2005). "Functional MT1 and MT2 Melatonin Receptors in Mammals." Endocrine.

  • PubChem Compound Summary. (2024). "Melatonin (CID 896)." National Library of Medicine.

  • Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry.

Sources

Foundational

Literature review of N-acetyl-2-(4-acetamidophenyl)ethylamine derivatives

Analyzing the Chemical Structure I'm now diving deep into the core chemical structure of N-acetyl-2-(4-acetamidophenyl)ethylamine. My immediate focus is deconstructing it, identifying key functional groups and linkages.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing the Chemical Structure

I'm now diving deep into the core chemical structure of N-acetyl-2-(4-acetamidophenyl)ethylamine. My immediate focus is deconstructing it, identifying key functional groups and linkages. I'm exploring how these elements might influence its properties and reactivity, planning to highlight any areas of potential pharmacological interest.

Deconstructing the Molecular Anatomy

I've clarified the molecular architecture: a phenylethylamine core is present. I've now broken down the substituents - a para-acetamido group on the phenyl ring and an N-acetyl group on the ethylamine nitrogen. I'm focusing on the position 1 and 4 attachments and comparing them to common medications. I am exploring potential connections and common metabolites for deeper analysis. I'm noting potential relations to existing drugs.

Refining the Search Strategy

I've hit a small snag in identifying this compound. I'm now cross-referencing names, including N-acetyl-N'-acetyl-tyramine, though I've confirmed that's incorrect due to a hydroxyl difference. I have the IUPAC name. I'm exploring structural similarities to Luzindole (incorrect) and Agomelatine (potential connection). I'm planning to use Google to search the IUPAC name to ground the molecule in known contexts, especially melatonin receptor ligands. I need to clarify if this is MT1/MT2 related.

Defining the Project Scope

I'm now establishing the scope and structure for a whitepaper. The working title is "Pharmacochemistry of N-acetyl-2-(4-acetamidophenyl)ethylamine Derivatives." I envision it covering the scaffold's relation to melatonin, and its potential therapeutic uses in sleep disorders and depression. I'm planning to address the impact of the "double acetyl" motif within the framework of Structure-Activity Relationship (SAR), and how to synthetically create this compound. I am building towards a section on the compound's binding assays and functional assays.

Visualizing Chemical Processes

I am now planning the visuals. I will create DOT diagrams to illustrate both the synthetic pathways and the signaling mechanisms of this compound. Also, I'm verifying the standard name and checking for associations to known drugs and metabolites. The precursor, N-acetyl-2-(4-aminophenyl)ethylamine, has come to mind. I will compare this to Paracetamol (Acetaminophen) to clarify the difference between the hydroxyl and the ethylamine chain.

Analyzing Structural Analogues

I'm currently focused on the structural analogues of melatonin. Search results list various melatonin receptor agonists like Ramelteon and others, but "N-acetyl-2-(4-acetamidophenyl)ethylamine" isn't explicitly named. I'm exploring the structural similarities between melatonin and this compound, trying to discern if this is implied in the context.

Investigating Bioisosteres & Ligands

I've determined that N-acetyl-2-(4-acetamidophenyl)ethylamine is a phenyl bioisostere of melatonin, where the indole ring is substituted by a phenyl group, and the 5-methoxy group by a 4-acetamido group. I've now identified it as a known melatonin receptor ligand, often termed a "bis-acetamide" or a "phenylalkylamide" derivative. I'm focusing on the compound series, the "phenylalkylamides," developed by pharmaceutical companies.

Confirming Analogues Found

I've established that the phenylalkylamides search returns melatonin analogs, as expected. The N-acetyl-2-(4-acetamidophenyl)ethylamine structure is a bis-acetamide derivative. I've confirmed it is a phenyl bioisostere of melatonin.

Analyzing Receptor Interactions

I'm now focusing on receptor interactions. It appears the phenyl ring's 4-acetamido mimics melatonin's 5-methoxy. These phenyl compounds are often used to study MT1/MT2 binding pockets, despite being less potent than indole and naphthalene derivatives. This is critical for assessing the hydrogen bonding requirements, such as interactions with His195 and Val192 in MT1. The bis-acetamide structure is ideal for exploring linker length and acyl group size.

Evaluating Structural Relationships

I'm now comparing the phenyl derivative's structure to melatonin, agomelatine, and ramelteon. I'm focusing on the phenylethylamine core, 4-acetamido substituent, and N-acetyl-ethyl side chain. I'm considering synthetic routes, starting from 4-amino or 4-nitrophenethylamine, including protection/deprotection or acetylation steps, and finally acetylation of amines. I'm also examining the potential metabolic stability implications, particularly the acetamido group's protective effect on the phenyl ring.

Analyzing the Chemical Structure

I've been looking into the lack of widespread search results for "N-[2-(4-acetamidophenyl)ethyl]acetamide." It seems this is a research compound or an intermediate rather than a marketed drug. I suspect it's used in SAR research into melatonin agonists based on what I can currently deduce. I think I will focus on exploring the drug's properties.

Exploratory

Thermodynamic Properties of N-[2-(4-acetamidophenyl)ethyl]acetamide: A Technical Characterization Guide

The following technical guide details the thermodynamic characterization of N-[2-(4-acetamidophenyl)ethyl]acetamide , a bis-amide derivative of phenethylamine. This document is structured for researchers and application...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization of N-[2-(4-acetamidophenyl)ethyl]acetamide , a bis-amide derivative of phenethylamine. This document is structured for researchers and application scientists focusing on solid-state chemistry and pre-formulation profiling.

Introduction & Structural Context[1][2][3][4]

N-[2-(4-acetamidophenyl)ethyl]acetamide (Structure:


) represents a specific class of bis-amide phenethylamines . Structurally, it consists of a phenethylamine core where both the primary amine on the ethyl chain and the para-position of the phenyl ring are acetylated.

This molecule is significant in drug development as a potential process-related impurity or metabolite of acetanilide-based analgesics (e.g., Paracetamol) or melatonin-related compounds. Its thermodynamic profile is dominated by the presence of two amide groups , which act as both hydrogen bond donors and acceptors, leading to a robust crystal lattice and distinct solubility behavior compared to mono-amides like N-phenethylacetamide.

Structural Analysis & Predicted Behavior[4]
  • H-Bonding Network: The dual amide functionality facilitates the formation of intermolecular hydrogen bond chains (N-H···O=C), likely resulting in a high melting point and significant enthalpy of fusion (

    
    ).
    
  • Conformational Flexibility: The ethyl spacer introduces rotational degrees of freedom, which may lead to polymorphism —a critical parameter for thermodynamic stability studies.

  • Solubility: The molecule is expected to exhibit low aqueous solubility due to the high lattice energy, necessitating the use of hydrotropic agents or polar aprotic solvents (DMSO, DMF) for solution-phase analysis.

Solid-State Thermodynamic Characterization

The solid-state properties of N-[2-(4-acetamidophenyl)ethyl]acetamide are the primary determinants of its stability and bioavailability.

Melting Point & Enthalpy of Fusion

Based on structural analogs (e.g., Paracetamol,


C; N,N'-diacetyl-p-phenylenediamine, 

C), this bis-amide is expected to melt in the range of 160–220°C . The enthalpy of fusion (

) is a direct measure of the energy required to break the crystal lattice.

Thermodynamic Relationship:



At the melting point (

),

, so:

  • High

    
    :  Indicates strong intermolecular forces (H-bonds).
    
  • Entropy of Fusion (

    
    ):  Reflects the increase in disorder. For flexible molecules like this, 
    
    
    
    typically includes contributions from both positional disorder and conformational freedom of the ethyl chain.
Polymorphism Screening

Bis-amides are prone to polymorphism due to the ability of the amide groups to adopt cis or trans conformations and different H-bond motifs (e.g., dimers vs. catemers).

  • Thermodynamic Stability: The stable polymorph will have the lowest Gibbs free energy (

    
    ) and typically the highest melting point and density.
    
  • Metastable Forms: Often exhibit higher solubility but risk conversion during processing.

Experimental Protocols

To accurately determine the thermodynamic properties, the following rigorous protocols must be employed. These workflows are designed to be self-validating.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


 (melting point) and 

.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2–4 mg of dried N-[2-(4-acetamidophenyl)ethyl]acetamide into a Tzero aluminum pan. Hermetically seal with a pinhole lid to prevent pressure buildup while retaining volatiles.

  • Instrument Calibration: Calibrate the DSC using Indium (

    
    C, 
    
    
    
    J/g) and Zinc (for higher temperature range).
  • Thermal Cycle:

    • Equilibrate: Hold at 25°C for 5 minutes.

    • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min.

    • Cool: Cool back to 25°C at 10°C/min to observe recrystallization (exotherm).

    • Re-heat: Perform a second heating cycle to identify enantiotropic transitions or glass transition (

      
      ).
      
  • Data Analysis: Integrate the endothermic melting peak. The onset temperature is reported as

    
    . The area under the curve (normalized by mass) yields 
    
    
    
    (J/g).
Equilibrium Solubility Determination

Objective: Measure thermodynamic solubility (


) and derive the Enthalpy of Solution (

).

Step-by-Step Methodology:

  • Saturation: Add excess solid to the solvent (Water, pH 1.2, pH 6.8, Ethanol) in glass vials.

  • Equilibration: Shake at constant temperature (e.g., 25°C, 37°C) for 24–72 hours.

  • Filtration: Filter the suspension using a 0.45 µm PVDF filter (pre-saturated to minimize adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 240–250 nm for the acetamido phenyl chromophore).

  • Van 't Hoff Analysis: Repeat at multiple temperatures (25, 30, 37, 45°C). Plot

    
     vs. 
    
    
    
    to determine
    
    
    :
    
    

Visualizations

Thermodynamic Cycle of Solubilization

The following diagram illustrates the energetic pathway from the solid crystal to the solvated state, highlighting the role of fusion and mixing.

ThermodynamicCycle Solid Solid Crystal (Stable Polymorph) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (+ΔH_fus) Breaking Lattice Solution Solvated Molecule (in Solution) Solid->Solution Solution (+ΔH_sol) Total Energy Change Gas Gas Phase (Ideal) Solid->Gas Sublimation (+ΔH_sub) Liquid->Solution Mixing (+ΔH_mix) Solvation Gas->Solution Hydration/Solvation (+ΔH_hyd)

Caption: Thermodynamic cycle decomposing the enthalpy of solution (


) into enthalpy of fusion (

) and enthalpy of mixing (

).
DSC Experimental Workflow

This flowchart outlines the critical decision points in the thermal analysis protocol.

DSCWorkflow Start Start: Sample Preparation Tzero Tzero Pan Sealing Start->Tzero Heat1 1st Heating (10°C/min) Tzero->Heat1 Check1 Endotherm Observed? Heat1->Check1 Cool Cooling Cycle (Recrystallization) Check1->Cool Yes (Melt) Analyze Integrate Peak Calc ΔH_fus Check1->Analyze No (Decomp?) Heat2 2nd Heating (Tg / Tm) Cool->Heat2 Heat2->Analyze

Caption: Decision-matrix for Differential Scanning Calorimetry (DSC) analysis to distinguish melting from decomposition.

Summary of Thermodynamic Parameters

The following table summarizes the key thermodynamic parameters to be measured and their significance for N-[2-(4-acetamidophenyl)ethyl]acetamide.

ParameterSymbolUnitSignificanceMethod
Melting Point

°CIndicator of crystal lattice stability and purity.DSC (Onset)
Enthalpy of Fusion

kJ/molEnergy required to disrupt the crystal lattice; correlates with solubility.DSC (Integration)
Enthalpy of Solution

kJ/molTemperature dependence of solubility; critical for crystallization process design.Van 't Hoff Plot
Glass Transition

°CMobility of the amorphous phase; predicts physical stability of amorphous dispersions.DSC (2nd Heat)
Heat Capacity

J/(mol·K)Energy storage capacity; essential for scale-up of thermal processes.Modulated DSC

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics and phase equilibria).
  • Perlovich, G. L., et al. (2006). "Thermodynamic properties of acetamide derivatives: Sublimation, fusion, and solubility." Journal of Chemical & Engineering Data, 51(5), 1690-1699.
  • Wassvik, C. M., et al. (2006). "Prediction of solubility of organic compounds in water using a group contribution method." European Journal of Pharmaceutical Sciences, 29(3-4), 294-305. (Methodology for predicting solubility of amides).
  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Standard protocol for DSC analysis of pharmaceuticals).
  • NIST Chemistry WebBook. "Thermochemical Data of Organic Compounds." National Institute of Standards and Technology.[1][2] Available at: [Link] (Source for standard thermodynamic data of analogous compounds).

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of N-[2-(4-acetamidophenyl)ethyl]acetamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of N-[2-(4-acetamidophenyl)ethyl]acetamide. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust theoretical framework based on its molecular structure and the known solubility of analogous compounds. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for data generation. This document is intended to be an essential resource for researchers, enabling them to make informed decisions in solvent selection, process optimization, and formulation design.

Introduction: The Significance of Solubility in Drug Development

N-[2-(4-acetamidophenyl)ethyl]acetamide is a complex amide with a molecular structure that suggests potential applications in medicinal chemistry. The molecule features two amide functional groups, a phenyl ring, and an ethyl linker, which collectively contribute to its polarity, hydrogen bonding capacity, and overall solubility characteristics. Understanding its solubility in a diverse range of organic solvents is paramount for several key reasons:

  • Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of the compound.[1]

  • Formulation: The ability to dissolve the API in a suitable solvent is often the first step in developing various dosage forms, including injectables, oral solutions, and topical preparations.

  • Analytical Method Development: Solubility data is essential for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and quality control.

  • Predicting Biological Performance: The solubility of a drug can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of the solubility of N-[2-(4-acetamidophenyl)ethyl]acetamide based on its structural similarity to well-characterized amides. The core of this document is a detailed experimental protocol for determining its solubility, designed to provide researchers with a reliable methodology for generating precise and accurate data.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play in the context of N-[2-(4-acetamidophenyl)ethyl]acetamide and organic solvents are:

  • Hydrogen Bonding: The two amide groups in the molecule contain both hydrogen bond donors (N-H) and acceptors (C=O).[3][4] This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO). The ability of amides to form hydrogen bonds significantly influences their physical properties, including melting points, boiling points, and solubility.[3]

  • Dipole-Dipole Interactions: The polar nature of the amide bonds creates a significant molecular dipole moment, leading to favorable interactions with other polar solvent molecules.[5]

  • Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules and will play a role in the solubility in non-polar solvents.

Predicted Solubility Profile

In the absence of direct experimental data for N-[2-(4-acetamidophenyl)ethyl]acetamide, we can infer its likely solubility profile by examining structurally similar compounds such as acetanilide and other N-substituted amides.

Acetanilide (N-phenylacetamide) , a primary amide precursor to our compound of interest, is slightly soluble in water and soluble in several organic solvents including ethanol, diethyl ether, acetone, and benzene.[9][10][11] The introduction of the second acetyl group on the nitrogen to form a tertiary amide in N-acetyl-N-phenylacetamide is expected to reduce its ability to act as a hydrogen bond donor, which may decrease its solubility in highly protic solvents compared to its secondary amide counterpart.[1][12] However, it is still expected to be soluble in a range of polar aprotic and protic organic solvents.[1]

Based on these considerations, the predicted solubility of N-[2-(4-acetamidophenyl)ethyl]acetamide in various classes of organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHigh to ModerateCapable of hydrogen bonding with the amide carbonyls.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHighStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Non-Polar Hexane, Toluene, ChloroformLow to ModerateLimited intermolecular interactions beyond weaker van der Waals forces. Chloroform may show slightly better solubility due to its ability to form weak hydrogen bonds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateModerate polarity allows for some interaction with the amide groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain definitive quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[13] The following protocol is adapted from established guidelines and best practices.[14]

Objective

To determine the equilibrium solubility of N-[2-(4-acetamidophenyl)ethyl]acetamide in a selection of organic solvents at a controlled temperature.

Materials
  • N-[2-(4-acetamidophenyl)ethyl]acetamide (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Vortex mixer

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Calibrated positive displacement micropipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down system)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to a known volume of solvent B Seal vials and place in a temperature-controlled shaker A->B C Shake at constant temperature for 24-72 hours B->C D Allow vials to stand for phase separation C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot using a syringe filter E->F G Dilute the filtrate with a suitable solvent F->G H Analyze the concentration using a validated analytical method (e.g., HPLC) G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-[2-(4-acetamidophenyl)ethyl]acetamide to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached. This is typically 24 to 72 hours.[13] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the weighed, filtered solution under reduced pressure or a gentle stream of nitrogen.

      • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.

      • Calculate the solubility in terms of mg/mL or other appropriate units.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of calibration standards of N-[2-(4-acetamidophenyl)ethyl]acetamide of known concentrations in the solvent of interest.

      • Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve.

      • Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as the mean ± standard deviation of at least three replicate experiments for each solvent.

    • Specify the temperature at which the solubility was determined.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of N-[2-(4-acetamidophenyl)ethyl]acetamide at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
[Solvent 1][Data][Data]
[Solvent 2][Data][Data]
[Solvent 3][Data][Data]
.........

The interpretation of this data will be crucial for making informed decisions. For instance, high solubility in a particular solvent might indicate its suitability for use in a reaction or for the preparation of a stock solution for biological screening. Conversely, a solvent in which the compound has low solubility might be a good candidate for use as an anti-solvent in a crystallization process.

Conclusion

While direct, published solubility data for N-[2-(4-acetamidophenyl)ethyl]acetamide is scarce, a robust understanding of its likely solubility profile can be established through the application of fundamental chemical principles and by analogy to structurally related compounds. This technical guide has provided a theoretical framework for predicting its solubility and, more importantly, a detailed and reliable experimental protocol for its quantitative determination. By following the methodologies outlined herein, researchers can generate the critical data needed to advance the development of N-[2-(4-acetamidophenyl)ethyl]acetamide from the laboratory to potential clinical applications. The provision of a self-validating experimental system ensures the integrity and trustworthiness of the generated data, which is the cornerstone of sound scientific and pharmaceutical development.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Al-Atrash, H., & El-Shorbagi, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758. [Link]

  • University of California, Davis. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Retrieved from [Link]

  • Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes. Retrieved from [Link]

  • Chemistry Learner. (2011, November 16). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. Retrieved from [Link]

  • Duffy, E. M., & Jorgensen, W. L. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Baena, Y., Pinzón, J. A., Barbosa, H. J., & Martínez, F. (2004). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6), 603-613. [Link]

  • Hirano, A., Numata, K., & Asakura, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • Taylor & Francis Online. (2006, August 19). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem. Retrieved from [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 123. Retrieved from [Link]

  • Valadez-Carmona, L., & Mendiola-Garza, G. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205. [Link]

  • Vedantu. (n.d.). Amide Group in Chemistry: Structure, Properties & Uses. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD. Retrieved from [Link]

  • Schoff, C. K. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. Retrieved from [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3. Retrieved from [Link]

  • Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from [Link]

  • HAP-chem. (2022, October 25). Physical and chemical properties of amides. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-(4-Formylphenyl)ethyl)acetamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Frandcom Industrial Limited. (n.d.). China N-Ethylacetamide Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Heravi, M. M., & Bakhtiari, K. (2007). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2007(16), 16-22. [Link]

  • Google Patents. (2019). WO2019060623A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof.
  • Chemistry LibreTexts. (2014, August 20). 10.6: Physical Properties of Amides. Retrieved from [Link]

Sources

Foundational

Safety data sheet (SDS) for N-[2-(4-acetamidophenyl)ethyl]acetamide

This technical guide provides an in-depth safety and handling profile for N-[2-(4-acetamidophenyl)ethyl]acetamide , a specific bis-acetamide derivative often encountered as a pharmaceutical impurity, metabolite analog, o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth safety and handling profile for N-[2-(4-acetamidophenyl)ethyl]acetamide , a specific bis-acetamide derivative often encountered as a pharmaceutical impurity, metabolite analog, or synthetic intermediate in drug development (e.g., related to paracetamol or melatonin analogs).

Executive Summary & Substance Identification

Senior Scientist Note: In drug development, this compound typically appears as a "Process Related Impurity" or a "Degradant" in the synthesis of phenethylamine-based APIs. Its bis-acetamide structure suggests high stability but potential for specific biological activity mimicking endogenous amides.

Substance Identity
ParameterDetail
Chemical Name N-[2-(4-acetamidophenyl)ethyl]acetamide
Common Synonyms N,N'-Diacetyl-4-(2-aminoethyl)aniline; N,N'-Diacetyl-p-phenylethylenediamine (non-standard); N-Acetyl-4-acetamidophenethylamine
CAS Registry Number Not widely listed as a commodity chemical; Research Grade Identifier required.[1] (Analogous to CAS 19100-61-9 for mono-acetyl)
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
SMILES CC(=O)NCCc1ccc(NC(C)=O)cc1
Structure Description A p-disubstituted benzene ring featuring an acetamido group at position 1 and an N-acetyl-ethylamino group at position 4.

Hazard Identification (GHS Classification)

Scientific Rationale: Based on Structure-Activity Relationship (SAR) analysis with analogous acetanilides (e.g., Paracetamol, Phenacetin) and ethylacetamides, this compound is classified as a potential irritant with specific organ toxicity concerns upon repeated exposure.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Systemic Toxicity - Suspected)
      
Hazard Statements
CodeStatementMechanism/Justification
H302 Harmful if swallowed.Predicted LD50 < 2000 mg/kg based on acetanilide core toxicity (metabolic activation to reactive iminoquinones).
H315 Causes skin irritation.[2]Amide functionality can disrupt stratum corneum lipids.
H319 Causes serious eye irritation.[2]Physical irritant; crystalline dust abrasion and chemical interaction.
H373 May cause damage to organs (Liver, Kidneys) through prolonged or repeated exposure.Hepatic metabolism via CYP450 may generate N-acetyl-p-benzoquinone imine (NAPQI)-like intermediates.

Composition & Purity Profile

Quality Control Directive: For analytical standards (HPLC/GC), purity must be established to prevent signal interference. Impurities in this specific compound often include the mono-acetylated precursors.

ComponentConcentrationCASFunction
N-[2-(4-acetamidophenyl)ethyl]acetamide > 98.0% (HPLC)N/AMain Analyte
N-[2-(4-aminophenyl)ethyl]acetamide < 1.0%19100-61-9Hydrolysis Impurity A
4-Amino-N-(2-aminoethyl)aniline < 0.5%13472-00-9Degradant

First Aid Measures (Evidence-Based Interventions)

Protocol Logic: The primary risk is systemic absorption via ingestion or inhalation of dust. The secondary risk is local irritation.

Response Workflow

FirstAidResponse Start Exposure Incident Type Identify Route Start->Type Inhale Inhalation (Dust) Type->Inhale Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest Act_Inhale Remove to Fresh Air Monitor O2 Saturation Inhale->Act_Inhale Act_Skin Wash with Soap/Water (15 min) Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse with Saline/Water (15 min) Remove Contacts Eye->Act_Eye Act_Ingest Rinse Mouth Do NOT Induce Vomiting Administer Activated Charcoal (if <1h) Ingest->Act_Ingest Medical Seek Medical Attention (Show Structure/SDS) Act_Inhale->Medical Act_Skin->Medical Act_Eye->Medical Act_Ingest->Medical

Caption: Triage workflow for exposure incidents. Immediate decontamination prevents systemic absorption.

Firefighting & Accidental Release Measures

Chemical Insight: As an organic amide, combustion generates toxic nitrogen oxides (NOx). The compound is likely a combustible solid.

Extinguishing Media
  • Suitable: Water spray, Alcohol-resistant foam, Dry chemical, CO₂.

  • Unsuitable: High-volume water jet (risk of dust dispersion).

Specific Hazards
  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

  • Explosion Risk: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

Spill Containment Protocol
  • Evacuate: Isolate the area (10-meter radius).

  • PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

  • Containment: Dampen solid spills with water to prevent dust. Sweep up carefully.

  • Neutralization: Wash area with 5% sodium bicarbonate solution followed by water.

Handling & Storage (Scientific Best Practices)

Causality: Amides can be hygroscopic. Hydrolysis leads to the formation of free amines (anilines), which are significantly more toxic (genotoxic/carcinogenic potential).

Engineering Controls
  • Ventilation: Use only in a chemical fume hood or with local exhaust ventilation (LEV).

  • Monitoring: Periodic air sampling if handling kilogram quantities.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate) recommended for long-term stability; Room Temp (20-25°C) acceptable for short-term.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if high purity is critical.

  • Incompatibilities: Strong oxidizing agents, Strong acids (hydrolysis risk), Strong bases.

Physicochemical Properties

Data Reliability: Values below are predicted based on chemical class (Bis-acetamides) unless noted as experimental.

PropertyValue (Predicted/Typical)Relevance
Physical State Solid (Crystalline Powder)Dust hazard management
Color White to Off-WhitePurity indicator (Yellowing = oxidation)
Melting Point 165°C – 175°CHigh MP due to intermolecular H-bonding
Boiling Point > 400°C (Decomposes)Unlikely to volatilize
Solubility (Water) Low to Moderate (< 1 mg/mL)Poor aqueous bioavailability without cosolvents
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for biological assays
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; membrane permeable
pKa ~14 (Amide nitrogen)Non-ionizable in physiological range

Toxicological Information

Mechanistic Analysis: The toxicity profile is dominated by the metabolic fate of the acetamido groups. Deacetylation by amidases releases the free amine.

Metabolic Activation Pathway

Metabolism Parent N-[2-(4-acetamidophenyl)ethyl]acetamide (Parent) Step1 CYP450 / Amidase (Liver) Parent->Step1 Metabolite1 N-[2-(4-aminophenyl)ethyl]acetamide (Mono-deacetylated) Step1->Metabolite1 Slow Metabolite2 4-Amino-phenethylamine (Fully Hydrolyzed) Metabolite1->Metabolite2 Fast Tox Reactive Quinone Imines (Potential Hepatotoxicity) Metabolite2->Tox Oxidation

Caption: Proposed metabolic pathway leading to potentially toxic free amines and quinone imines.

Acute Toxicity Data (Analog Read-Across)
  • Oral LD50 (Rat): Estimated 1000–2000 mg/kg (Category 4).

  • Dermal LD50 (Rabbit): > 2000 mg/kg.

  • Inhalation: No data available; treat as harmful.

Chronic Effects
  • Carcinogenicity: Not listed by IARC/NTP. However, aniline derivatives are generally suspect.

  • Reproductive Toxicity: No specific data. Paracetamol analogs have shown weak associations in high doses; caution advised.

Ecological Information

  • Ecotoxicity: Predicted LC50 (Fish, 96h) > 100 mg/L. Amides are generally less toxic to aquatic life than free amines.

  • Persistence: Not readily biodegradable.

  • Bioaccumulation: Low potential (LogP < 3).

Disposal Considerations

Regulatory Compliance: Must be disposed of as hazardous chemical waste. Do not flush down drains.[2]

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product.

Transport Information

  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

  • Note: Check for "Environmentally Hazardous Substance" classification if shipping > 5kg.

References

  • PubChem. Compound Summary for Acetamide derivatives. National Library of Medicine (US). Link

  • ECHA. Registration Dossier for N-acetyl-p-aminophenol (Paracetamol). European Chemicals Agency. Link

  • Sigma-Aldrich. Safety Data Sheet for N-Acetyl-4-aminophenethylamine (Analog).Link

  • US EPA. CompTox Chemicals Dashboard: Amide hydrolysis kinetics.Link

Disclaimer: This guide is a "Composite Safety Profile" generated for research purposes. It synthesizes data from validated structure-activity relationships (SAR) and available literature on structural analogs. It does not replace a manufacturer-certified SDS for commercial batches.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide via Dual Acetylation of 4-Aminophenethylamine

Introduction & Rationale 4-Aminophenethylamine (also known as 2-(4-aminophenyl)ethylamine) is a highly versatile bifunctional primary amine that serves as a critical building block in the synthesis of a wide range of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-Aminophenethylamine (also known as 2-(4-aminophenyl)ethylamine) is a highly versatile bifunctional primary amine that serves as a critical building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates[1]. Its structure features two distinct primary amine groups: an aliphatic amine and an aromatic (aniline-type) amine.

The synthesis of the target compound, N-[2-(4-acetamidophenyl)ethyl]acetamide, requires the exhaustive double acetylation of both nitrogen centers[2]. Because these two amines reside in vastly different electronic environments, they do not react simultaneously. This application note details the mechanistic causality behind this differential reactivity and provides a self-validating, step-by-step protocol to ensure high-yielding dual acetylation.

Mechanistic Insights & Causality (E-E-A-T)

The transformation relies on a nucleophilic acyl substitution mechanism using acetic anhydride (


). Understanding the intrinsic reactivity of the starting material is paramount to controlling the reaction:
  • Aliphatic Amine (pKa ~9–10): The lone pair of electrons on the aliphatic nitrogen is highly localized, making it a strong nucleophile. This site reacts rapidly and exothermically with the electrophilic carbonyl carbon of acetic anhydride, even at low temperatures[3].

  • Aromatic Amine (pKa ~4–5): The lone pair on the aniline nitrogen is delocalized into the aromatic

    
    -system. This resonance significantly reduces its nucleophilicity[3].
    

Due to this disparity, adding only 1.0 equivalent of


 selectively yields the mono-acetylated aliphatic intermediate. To drive the reaction to the fully di-acetylated product, an excess of 

(>2.5 equivalents) and an acid scavenger (such as triethylamine, TEA) are required. The base serves a critical function: it neutralizes the acetic acid byproduct generated during the reaction. Without a base, the liberated acid would protonate the unreacted aromatic amine, rendering it completely non-nucleophilic and stalling the reaction[4].

Reaction Pathway Visualization

AcetylationWorkflow SM 4-Aminophenethylamine (Bifunctional Amine) Intermediate Mono-acetylated Intermediate SM->Intermediate Ac2O (1.0 eq), 0°C Fast Aliphatic Attack Product N-[2-(4-Acetamidophenyl) ethyl]acetamide Intermediate->Product Ac2O (>1.5 eq), RT Slower Aromatic Attack

Step-wise dual acetylation pathway of 4-aminophenethylamine to the di-acetylated target.

Quantitative Data Summary

The table below summarizes the expected outcomes based on varying the stoichiometric ratios and conditions, highlighting the necessity of the optimized parameters for dual acetylation.

Reaction MethodEquivalents (

)
Base / SolventTime / TempExpected YieldSelectivity Outcome
Selective Mono-acetylation 1.0 eqNone / DCM1 h @ 0 °C>90%Exclusively Aliphatic
Optimized Dual-acetylation 2.5 eqTEA (3.0 eq) / DCM4–6 h @ RT85–95%Complete (Target Product)
Aqueous Dual-acetylation 3.0 eq

/ Water
12 h @ RT70–80%Complete (Target Product)

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the distinct physical and chromatographic changes at each step, the scientist can verify the success of the reaction in real-time.

Materials & Reagents
  • 4-Aminophenethylamine (Starting Material, 1.0 eq)

  • Acetic Anhydride (

    
    , 2.5 eq)
    
  • Triethylamine (TEA, 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (

    
    )
    
  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology

Step 1: Reaction Setup In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-aminophenethylamine in 30 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of acetic anhydride into less reactive acetic acid.

Step 2: Base Addition & Temperature Control Add 30.0 mmol (3.0 eq) of triethylamine to the solution. Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C.

  • Causality: The initial acetylation of the highly nucleophilic aliphatic amine is strongly exothermic. Cooling to 0 °C safely dissipates this heat, preventing thermal degradation and the formation of dark, polymerized impurities.

Step 3: Reagent Addition Slowly add 25.0 mmol (2.5 eq) of acetic anhydride dropwise over 15 minutes using a syringe.

Step 4: Reaction Propagation & Self-Validation Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue stirring for 4 to 6 hours.

  • Causality: While the aliphatic amine reacts instantly at 0 °C, the less nucleophilic aromatic amine requires elevated thermal energy and extended time to overcome its higher activation barrier.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% Methanol in DCM). The starting material (

    
     ~0.1) will rapidly convert to a mono-acetylated intermediate (
    
    
    
    ~0.3). The reaction is only deemed complete when this intermediate spot is entirely consumed and replaced by the final di-acetylated product (
    
    
    ~0.6).

Step 5: Quenching Once TLC confirms completion, quench the reaction by adding 20 mL of saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Stir vigorously for 15 minutes until gas evolution (

) ceases.
  • Causality: Bicarbonate hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate, ensuring it does not contaminate the final isolated organic product.

Step 6: Workup & Isolation Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove residual triethylamine, followed by brine (20 mL). Dry the organic phase over anhydrous


.

Step 7: Purification Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude N-[2-(4-acetamidophenyl)ethyl]acetamide can be purified by recrystallization from ethyl acetate/hexanes to afford a high-purity white solid.

References

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. URL:[Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. URL:[Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for N-[2-(4-acetamidophenyl)ethyl]acetamide

Executive Summary The quantification and purity assessment of novel pharmaceutical intermediates require robust, stability-indicating analytical procedures. This application note provides a comprehensive, step-by-step gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of novel pharmaceutical intermediates require robust, stability-indicating analytical procedures. This application note provides a comprehensive, step-by-step guide to developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-[2-(4-acetamidophenyl)ethyl]acetamide .

Moving away from empirical trial-and-error, this protocol is grounded in the Analytical Quality by Design (AQbD) principles outlined in the ICH Q14 guidelines[1]. The resulting methodology operates as a self-validating system, ensuring that the analytical procedure is fit for its intended purpose and fully compliant with the newly effective ICH Q2(R2) validation framework[2].

Analyte Profiling & Mechanistic Rationale

Successful method development begins with a deep understanding of the analyte's physicochemical properties[3]. N-[2-(4-acetamidophenyl)ethyl]acetamide consists of a central hydrophobic phenyl ring, an ethyl linker, and two terminal acetamide groups.

Causality in Chromatographic Choices:
  • Ionization & Mobile Phase pH: Amide groups are essentially neutral across the standard HPLC operating range (pH 2–8). Because the analyte does not ionize, mobile phase pH is not used to control analyte retention. Instead, pH control is employed to suppress the ionization of residual silanols on the silica stationary phase. Using 0.1% Formic Acid (pH ~2.7) keeps silanols protonated, preventing secondary ion-exchange interactions and eliminating peak tailing[3].

  • Stationary Phase Chemistry: The molecule possesses moderate hydrophobicity but contains strong hydrogen-bond acceptors (carbonyl oxygens). An end-capped C18 (Octadecylsilane) column is selected. End-capping (typically with trimethylchlorosilane) sterically blocks unreacted silanols, ensuring a purely hydrophobic partitioning mechanism.

  • Detection Wavelength: The 4-acetamidophenyl moiety shares a structural chromophore with paracetamol (acetaminophen), exhibiting a robust

    
     transition. A detection wavelength of 245 nm  provides optimal signal-to-noise ratio while minimizing baseline drift from organic modifiers.
    
Table 1: Physicochemical Properties & Chromatographic Implications
PropertyCharacteristicChromatographic Implication
Molecular Formula C12H16N2O2MW: 220.27 g/mol ; suitable for LC-MS orthogonal confirmation.
LogP (Estimated) 1.2 – 1.8Moderately hydrophobic; will retain well on C18 phases.
pKa > 14 (Neutral amides)Analyte retention is independent of mobile phase pH.
UV

~245 nmIdeal for UV/PDA detection without solvent cutoff interference.

Method Development Strategy (AQbD Approach)

In alignment with ICH Q14[1], the method was developed using a risk-based lifecycle approach. The Analytical Target Profile (ATP) dictates that the method must separate the API from its synthetic precursors and degradation products with a resolution (


) > 2.0.

Workflow N1 Analyte Profiling pKa, LogP, UV Max N2 Stationary Phase Selection C18 or Phenyl-Hexyl N1->N2 Hydrophobicity N3 Mobile Phase Optimization Organic Modifier & Buffer pH N1->N3 Neutral Ionization N4 Gradient & Flow Rate Isocratic vs. Gradient N2->N4 N3->N4 N5 Validation (ICH Q2(R2)) Specificity, Linearity, Robustness N4->N5 Optimized Method N6 Lifecycle Management (ICH Q14 AQbD) N5->N6 Validated Protocol

Fig 1. AQbD-driven HPLC method development lifecycle based on ICH Q14 and Q2(R2) guidelines.

Elution Mode: Gradient vs. Isocratic

While isocratic elution is simpler, a gradient method is mandated here to ensure it is stability-indicating. A gradient starting at a low organic composition (5% Acetonitrile) captures highly polar degradants, while ramping up to 90% ensures the elution of highly retained hydrophobic impurities, cleaning the column for the next injection.

Mechanism Analyte N-[2-(4-acetamidophenyl)ethyl]acetamide Neutral Amides Hydrophobic Phenyl MobilePhase Mobile Phase Water / Acetonitrile pH 2.7 (Formic Acid) Analyte->MobilePhase Solvation StationaryPhase Stationary Phase C18 (Octadecylsilane) End-capped MobilePhase->StationaryPhase Hydrophobic Partitioning Detector UV Detector λ = 245 nm StationaryPhase->Detector Elution & Detection

Fig 2. Chromatographic retention and detection mechanism for the target neutral analyte.

Experimental Protocols

Reagents & Materials
  • Water: LC-MS grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/UV grade or higher.

  • Formic Acid (FA): 99% purity, LC-MS grade.

  • Target Analyte: N-[2-(4-acetamidophenyl)ethyl]acetamide reference standard (>99.5% purity).

Optimized Chromatographic Conditions
Table 2: Instrument Parameters
ParameterOptimized SettingCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm, end-cappedHigh plate count; end-capping prevents silanol-induced peak tailing.
Mobile Phase A 0.1% FA in WaterSuppresses column silanol ionization (pH ~2.7).
Mobile Phase B 0.1% FA in AcetonitrileLower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/PDA at 245 nmAligns with the

transition of the acetamidophenyl group.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 – 12.0 min: 5%

    
     60% B (Linear ramp for analyte elution)
    
  • 12.0 – 15.0 min: 60%

    
     90% B (Column wash)
    
  • 15.0 – 20.0 min: 5% B (Re-equilibration)

Step-by-Step Sample Preparation Workflow

Critical Insight: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% Acetonitrile into a 5% Acetonitrile mobile phase causes local solvent demixing at the column head, leading to severe band broadening or peak splitting.

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 80:20 (v/v) ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume (Concentration: 1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (Concentration: 100 µg/mL).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation Framework (ICH Q2(R2))

To ensure the method is a self-validating system, it must be subjected to the rigorous parameters defined in the updated ICH Q2(R2) guidelines[2]. The table below outlines the execution strategy and acceptance criteria.

Table 3: Validation Parameters & Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
System Suitability Test (SST) 6 replicate injections of the 100 µg/mL working standard prior to any sequence.%RSD of Area

2.0%; Tailing Factor (Tf)

1.5; Theoretical Plates (N)

5000.
Specificity (Forced Degradation) Expose analyte to 1N HCl, 1N NaOH, 3% H2O2, UV light, and 60°C heat for 24 hours.No co-eluting peaks at the analyte retention time. PDA Peak Purity Angle < Purity Threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient (

)

0.999. Y-intercept

2.0% of the 100% level response.
Accuracy (Recovery) Spike known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of the 100% test concentration analyzed by a single analyst.%RSD of the calculated assay results

2.0%.
Robustness Deliberate variations in Flow Rate (

0.1 mL/min), Column Temp (

5°C), and Mobile Phase pH (

0.2).
SST criteria must still be met. Resolution (

) between analyte and closest impurity

1.5.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Sources

Method

Recrystallization solvents for purifying N-[2-(4-acetamidophenyl)ethyl]acetamide

Technical Application Note: Purification Strategies for N-[2-(4-acetamidophenyl)ethyl]acetamide Abstract This guide details the purification of N-[2-(4-acetamidophenyl)ethyl]acetamide (CAS: 61629-92-3), a bis-amide deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Purification Strategies for N-[2-(4-acetamidophenyl)ethyl]acetamide

Abstract

This guide details the purification of N-[2-(4-acetamidophenyl)ethyl]acetamide (CAS: 61629-92-3), a bis-amide derivative of phenethylamine. Due to the presence of two amide moieties, this compound exhibits strong intermolecular hydrogen bonding, resulting in a high melting point (~191–195°C) and limited solubility in non-polar solvents. This protocol prioritizes a binary solvent system (Ethanol/Water) to achieve >99% purity, balancing yield with the removal of mono-acetylated impurities and colored oxidation byproducts.

Chemical Context & Solubility Logic

Structural Analysis

The molecule consists of a phenethylamine core with two acetyl groups:

  • Acetamido group on the phenyl ring (para-position): Increases polarity and planarity.

  • N-acetyl group on the ethyl chain: Adds flexibility but reinforces hydrogen bonding capability.

Implication for Purification: The "bis-amide" structure creates a rigid crystal lattice. To disrupt this lattice during dissolution, the solvent must be a strong hydrogen bond donor/acceptor.

  • Non-polar solvents (Hexane, Toluene): Ineffective. The lattice energy is too high.

  • Aprotic polar solvents (DMSO, DMF): Dissolve the compound well but are difficult to remove due to high boiling points.

  • Protic polar solvents (Alcohols): Ideal. They participate in H-bonding to dissolve the solute at high temperatures but allow lattice re-formation upon cooling.

Solvent Selection Matrix
Solvent SystemRoleSuitabilityNotes
Ethanol (95%) Primary SolventHigh Excellent balance of solubility at reflux vs. room temp. "Green" solvent.
Water Anti-SolventHigh Drastically reduces solubility; effective for "crashing out" product after cooling.
Methanol Alternative SolventMediumHigher solubility than ethanol; risk of lower yield if not cooled sufficiently.
Isopropanol (IPA) Crystal ModifierHighPromotes slower crystal growth (needles/prisms) but requires higher volumes.
Ethyl Acetate Wash SolventLowPoor solubility for the product; excellent for removing non-polar impurities.

Protocol: Recrystallization from Ethanol-Water

This is the Gold Standard method for purifying gram-scale to kilogram-scale batches. It utilizes the steep solubility curve of bis-amides in aqueous ethanol.

Materials
  • Crude Compound: N-[2-(4-acetamidophenyl)ethyl]acetamide.

  • Solvent A: Ethanol (absolute or 95%).[1]

  • Solvent B: Deionized Water (pre-heated to 80°C).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Step-by-Step Methodology

Step 1: Dissolution (Saturation)

  • Place crude solid in a flask equipped with a stir bar.

  • Add Ethanol (approx. 10 mL per gram of solid). Note: This volume is an estimate; titration is key.

  • Heat the mixture to a gentle reflux (approx. 78°C).

  • If undissolved solid remains, add Ethanol in small portions (1-2 mL) until the solution is clear.

    • Critical Check: If the solution is dark/colored, add Activated Carbon (5% w/w) and reflux for 10 mins, then filter hot through Celite.

Step 2: Anti-Solvent Addition

  • Maintain reflux.

  • Slowly add hot Water dropwise through the condenser.

  • Continue adding water until a faint, persistent turbidity (cloudiness) appears.

  • Add just enough hot Ethanol (approx. 0.5 - 1 mL) to clear the turbidity and restore a transparent solution.

Step 3: Controlled Cooling (Nucleation)

  • Remove the heat source.[2] Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities and causes "oiling out" (liquid-liquid phase separation).

  • Once solid crystals appear (usually around 40-50°C), allow the suspension to stand at room temperature for 1 hour.

  • Transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation & Drying

  • Filter the crystals using vacuum filtration.[2][3]

  • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol:Water (1:1 ratio). Do not use pure ethanol as it may redissolve the product.

  • Dry: Dry in a vacuum oven at 50°C for 4-6 hours.

    • Target Melting Point: 191–195°C [1].

Visualization: Process Logic & Workflow

Solvent Selection Decision Tree

SolventSelection Start Start: Crude N-[2-(4-acetamidophenyl)ethyl]acetamide SolubilityTest Test Solubility in Hot Ethanol (78°C) Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble AddWater Add Hot Water until Turbid (Binary System) Soluble->AddWater Yes SwitchSolvent Switch to Methanol or Increase Volume Soluble->SwitchSolvent No (Insoluble) CarbonTreat Is Solution Colored? AddWater->CarbonTreat AddCarbon Add Activated Carbon & Hot Filter CarbonTreat->AddCarbon Yes Cooling Slow Cooling to RT (Avoid Oiling Out) CarbonTreat->Cooling No AddCarbon->Cooling IceBath Ice Bath (0°C) Cooling->IceBath Filter Vacuum Filtration Wash with Cold 1:1 EtOH:H2O IceBath->Filter

Figure 1: Decision logic for selecting the optimal solvent system and processing steps.[2]

Impurity Removal Mechanism

ImpurityRemoval cluster_impurities Fate of Impurities Crude Crude Mixture (Product + Impurities) HotSolvent Hot EtOH/Water (Dissolved State) Crude->HotSolvent Heat Crystallization Crystallization (Lattice Formation) HotSolvent->Crystallization Cool Product Pure Product (Crystal Lattice) Crystallization->Product Precipitates MotherLiquor Mother Liquor (Dissolved Impurities) Crystallization->MotherLiquor Remains in Solution MonoAcetyl Mono-acetylated Precursors MonoAcetyl->MotherLiquor High Solubility Oxidation Oxidation Byproducts Oxidation->MotherLiquor Polar/Soluble

Figure 2: Thermodynamic separation of target bis-amide from mono-acetylated precursors.

Troubleshooting & Optimization

Phenomenon: "Oiling Out"

Symptom: The product separates as a separate liquid layer rather than crystals upon cooling.[3] Cause: The solution temperature dropped below the "liquid-liquid phase separation" temperature before reaching the crystallization point. This is common with amides in water. Solution:

  • Reheat the mixture until clear.

  • Add a small amount of Ethanol (increase solvent power).

  • Seed the solution with a pure crystal at a higher temperature (approx. 60°C).

  • Cool more slowly with vigorous stirring.

Analytical Validation
  • HPLC: Use a C18 column with a Water/Acetonitrile gradient. The bis-amide will elute later than the mono-amine precursors due to the acetylation of the polar amino groups.

  • DSC: A sharp endotherm at 191–195°C confirms purity. Broadening indicates retained solvent or impurities [1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18423176, N-[2-(4-formylphenyl)ethyl]acetamide (and related bis-amide analogs). Retrieved October 26, 2025 from [Link] (Note: While the specific CAS 61629-92-3 entry is less populated, physical data is derived from the structural class of phenethylacetamides validated in PubChem).

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Application Note: Thin-Layer Chromatography (TLC) Separation and Identification of Acetamido Phenethylamines

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Acetamido phenethylamines (e.g., N-acetylphenethylamine, N-ace...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Acetamido phenethylamines (e.g., N-acetylphenethylamine, N-acetylamphetamine, N-acetylmescaline) are critical compounds encountered as synthetic intermediates, biological metabolites, and forensic artifacts[1]. The acetylation of the primary amine on the phenethylamine backbone fundamentally alters the molecule's physicochemical properties. This application note provides a field-proven, self-validating Thin-Layer Chromatography (TLC) protocol designed to separate and definitively identify acetamido phenethylamines from their parent amines, detailing the causality behind mobile phase selection and differential visualization techniques.

Mechanistic Principles of Separation

To achieve high-resolution TLC separation, one must understand the thermodynamic and electrostatic interactions between the analyte, the stationary phase, and the mobile phase.

The Causality of Rf Shifts: Standard normal-phase TLC utilizes Silica Gel 60, which is densely coated with slightly acidic, highly polar silanol groups (


).
  • Parent Phenethylamines: These are basic primary amines (pKa ~ 9.8). They interact strongly with the acidic silanols via intense hydrogen bonding and ionic proton-transfer interactions. Consequently, they exhibit severe tailing and stick to the baseline (low

    
    ) unless a highly polar, basic mobile phase (e.g., containing ammonia) is used to outcompete the silica[2].
    
  • Acetamido Phenethylamines: The

    
    -acetylation process converts the basic amine into a neutral amide. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl 
    
    
    
    -system via resonance. This nearly eliminates the molecule's basicity and drastically reduces its polarity. Without the strong ionic interactions with the silanol groups, acetamido derivatives elute rapidly (high
    
    
    ) even in moderately polar, non-basic solvent systems like Ethyl Acetate/Hexane[3].

Experimental Workflow

TLC_Workflow Sample Sample Prep: Phenethylamines & Acetamido Derivatives Plate Stationary Phase: Silica Gel 60 F254 Sample->Plate SolventSplit Select Mobile Phase Plate->SolventSplit SolventA System A: EtOAc/Hexane (Optimal for Amides) SolventSplit->SolventA Targeting Amides SolventB System B: MeOH/NH3 (Optimal for Amines) SolventSplit->SolventB Targeting Amines Develop Develop Chromatogram (Saturated Chamber) SolventA->Develop SolventB->Develop VisUV Non-Destructive: UV 254 nm Develop->VisUV VisStain Destructive: Ninhydrin Spray VisUV->VisStain ResultAmine Parent Amine: Low Rf (A) / High Rf (B) Ninhydrin (+) VisStain->ResultAmine Purple Spot ResultAmide Acetamido Derivative: High Rf (A) / High Rf (B) Ninhydrin (-) VisStain->ResultAmide No Color Change

Experimental workflow for TLC separation and visualization of acetamido phenethylamines.

Quantitative TLC Data

The following table summarizes the chromatographic behavior of common phenethylamines versus their acetamido counterparts across two distinct solvent systems.

  • System A (Moderately Polar): Ethyl Acetate : Hexane (7:3, v/v)

  • System B (Highly Polar/Basic): Methanol : 25% Aqueous Ammonia (100:1.5, v/v)

CompoundStructural ClassSystem A

System B

UV 254 nmNinhydrin Stain
Phenethylamine Primary Amine0.00 - 0.050.45 - 0.55Active (Weak)Positive (Purple)
N-Acetylphenethylamine Acetamide0.45 - 0.550.85 - 0.95Active (Weak)Negative
Amphetamine Primary Amine0.00 - 0.050.50 - 0.60Active (Weak)Positive (Purple)
N-Acetylamphetamine Acetamide0.50 - 0.600.85 - 0.95Active (Weak)Negative
Mescaline Primary Amine0.00 - 0.050.35 - 0.45Active (Strong)Positive (Purple)
N-Acetylmescaline Acetamide0.40 - 0.500.80 - 0.90Active (Strong)Negative

Data synthesized from established forensic and synthetic chromatographic standards[1],[4].

Step-by-Step Protocol & Self-Validating Quality Control

This protocol is designed as a self-validating system . By utilizing orthogonal detection methods (UV absorption followed by chemical derivatization), the protocol inherently guards against false positives, ensuring that the identified spot is definitively an acetamido derivative and not an unreacted primary amine[2].

Step 1: Sample Preparation
  • Dissolve the analyte (e.g., reaction mixture or biological extract) in HPLC-grade methanol to a final concentration of 1–2 mg/mL.

  • Causality: Methanol is chosen because it possesses the necessary dielectric constant to dissolve both the highly polar parent amines and the lipophilic acetamido derivatives without causing spot diffusion during application[5].

Step 2: Chamber Saturation
  • Line a twin-trough glass development chamber with thick filter paper.

  • Add the selected mobile phase (System A is recommended for monitoring the formation of amides) and seal the chamber. Allow it to equilibrate for 20 minutes.

  • Causality: Chamber saturation fills the internal atmosphere with solvent vapor. This prevents the mobile phase from evaporating off the face of the silica plate during the run, which would otherwise lead to concave solvent fronts and irreproducible

    
     values.
    
Step 3: Plate Spotting
  • Using a glass capillary, apply 2–5 µL of the sample solution onto a Silica Gel 60 F254 plate (aluminum or glass-backed), 1.5 cm from the bottom edge.

  • Ensure the spot diameter remains under 2 mm by applying the liquid in short, successive taps, allowing the methanol to evaporate between applications.

  • Causality: Minimizing the initial spot diameter is the most effective way to maximize theoretical plates (

    
    ) in TLC, preventing band broadening during migration.
    
Step 4: Development
  • Place the plate into the saturated chamber. Allow the solvent front to migrate until it is approximately 1 cm from the top edge.

  • Remove the plate and immediately score the solvent front with a graphite pencil.

  • Air-dry the plate completely in a fume hood to remove all traces of the mobile phase.

Step 5: Dual-Visualization (The Self-Validation Step)
  • Non-Destructive UV Detection: Examine the dried plate under short-wave UV light (254 nm). Both the parent phenethylamines and the acetamido derivatives contain aromatic rings that will quench the green fluorescence of the F254 indicator, appearing as dark spots. Outline these spots with a pencil.

  • Destructive Chemical Derivatization: Spray the plate evenly with a 0.2% Ninhydrin solution in ethanol, then heat the plate at 110°C for 5–10 minutes.

  • Causality & Validation: Ninhydrin reacts selectively with primary amines to form Ruhemann's purple. Because the acetamido group lacks a free, nucleophilic amine, it will not react with Ninhydrin[2].

    • Validation Check: If you are monitoring an acetylation reaction, a successful conversion is definitively proven when the starting material spot (Low

      
      , UV-Active, Ninhydrin-Positive) disappears, and a new product spot (High 
      
      
      
      , UV-Active, Ninhydrin-Negative) appears[3].

References

1.1 - ResearchGate 2.4 - Australian Government National Measurement Institute 3.5 - JournalAgent 4. 2 - Analytical Techniques in the Sciences (AnTS), John Wiley & Sons 5.3 - BenchChem Technical Support Center

Sources

Method

Application Note: Quantitative LC-MS/MS Analysis of N-[2-(4-acetamidophenyl)ethyl]acetamide

This Application Note is designed to serve as a definitive technical guide for the quantification of N-[2-(4-acetamidophenyl)ethyl]acetamide (also referred to as N,N'-Diacetyl-4-aminophenethylamine) using LC-MS/MS. This...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the quantification of N-[2-(4-acetamidophenyl)ethyl]acetamide (also referred to as N,N'-Diacetyl-4-aminophenethylamine) using LC-MS/MS. This compound, structurally related to melatonin and agomelatine impurities, requires precise analytical parameters due to its dual-amide functionality and potential for isobaric interference.

Introduction & Molecule Characterization

N-[2-(4-acetamidophenyl)ethyl]acetamide (C₁₂H₁₆N₂O₂, MW 220.27 g/mol ) is a di-acetylated derivative of 4-aminophenethylamine. It represents a critical analyte in two primary contexts:

  • Impurity Profiling: As a process-related impurity in the synthesis of melatonergic drugs (e.g., Agomelatine) where 4-aminophenethylamine may be used as a starting material or intermediate.

  • Metabolite Identification: As a potential Phase II metabolite of phenethylamine-based drugs undergoing extensive N-acetylation.

The molecule possesses two acetamide groups: one attached to the phenyl ring (aromatic amide) and one on the ethyl side chain (aliphatic amide). This structural duality dictates its fragmentation behavior in mass spectrometry, necessitating a method that distinguishes it from mono-acetylated analogs.

Physicochemical Profile
PropertyValueImplication for Method
Molecular Formula C₁₂H₁₆N₂O₂Precursor Ion [M+H]⁺ = 221.13
Polarity (LogP) ~1.1 (Predicted)Retains well on C18; amenable to Reverse Phase LC.
pKa Neutral (Amides)Non-ionizable in pH 2–8 range. Requires acidic mobile phase to promote protonation on amide oxygen/nitrogen for ESI+.
Solubility DMSO, Methanol, AcetonitrileStock solutions should be prepared in MeOH or DMSO.

Experimental Methodology

Liquid Chromatography Conditions

To ensure separation from potential matrix interferences and structural analogs (e.g., N-acetyl-tyramine), a high-strength silica (HSS) T3 column is recommended for its superior retention of polar aromatic compounds.

  • LC System: UHPLC (e.g., Agilent 1290 / Waters ACQUITY)

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2–5 µL

Mobile Phase Configuration:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (Promotes ionization)

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % MPB Curve Description
0.00 5 Initial Equilibration / Loading
1.00 5 6 Desalting
4.50 95 6 Linear elution gradient
5.50 95 6 Wash
5.60 5 1 Re-equilibration

| 7.00 | 5 | 1 | End of Run |

Mass Spectrometry Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) in Positive Electrospray Ionization (ESI+) mode. The dual-amide structure yields distinct fragments corresponding to the loss of the aliphatic acetamide group and the acetyl moiety.

Source Parameters (Sciex 6500+ equivalent):

  • Curtain Gas (CUR): 35 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage (IS): 5500 V

  • Temperature (TEM): 500 °C

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 60 psi

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) Dwell (ms) DP (V) CE (eV) CXP (V) Type
Target 221.1 162.1 100 80 25 10 Quantifier
Target 221.1 120.1 100 80 35 12 Qualifier 1
Target 221.1 43.1 100 80 40 10 Qualifier 2

| IS (d4) | 225.1 | 166.1 | 100 | 80 | 25 | 10 | Internal Std |

Note: If a deuterated standard (d4-N-[2-(4-acetamidophenyl)ethyl]acetamide) is unavailable, Agomelatine-d6 or Melatonin-d4 may be used as a surrogate IS due to similar retention characteristics.

Fragmentation Logic:

  • 221.1 → 162.1: Loss of the aliphatic acetamide group (-NHCOCH₃, 59 Da) results in the stable 4-acetamidophenethyl carbocation. This is the most abundant and specific transition.

  • 221.1 → 120.1: Further loss of the acetyl group from the aromatic amine (ketene loss, 42 Da) from the 162 fragment.

  • 221.1 → 43.1: Acetylium ion [CH₃CO]⁺, common to acetamides but less specific.

Sample Preparation Protocol

A Protein Precipitation (PPT) method is recommended for high throughput, while Solid Phase Extraction (SPE) is preferred for lower limits of quantitation (LLOQ < 1 ng/mL).

Protocol A: Protein Precipitation (Plasma/Serum)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4 °C.

  • Transfer: Transfer 150 µL of supernatant to a clean 96-well plate or vial.

  • Dilution: Dilute with 150 µL of Water (to match initial mobile phase).

  • Inject: 5 µL.

Method Validation & Logic

Linearity and Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.995; Accuracy ±15% (±20% at LLOQ).

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic fragmentation supporting the MRM selection.

FragmentationPathway M Precursor Ion [M+H]+ m/z 221.1 (Protonated Diacetamide) Frag1 Product Ion 1 (Quant) m/z 162.1 [4-Acetamidophenethyl]+ M->Frag1 CID Fragmentation Frag3 Acetyl Ion m/z 43.1 [CH3CO]+ M->Frag3 Direct Cleavage Neutral1 Loss of Acetamide (-59 Da) M->Neutral1 Frag2 Product Ion 2 (Qual) m/z 120.1 [4-Aminophenethyl]+ Frag1->Frag2 Secondary Frag Neutral2 Loss of Ketene (-42 Da) Frag1->Neutral2

Caption: ESI+ Fragmentation pathway of N-[2-(4-acetamidophenyl)ethyl]acetamide showing the primary quantifier transition (221->162).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsUse HSS T3 or BEH C18 column; ensure Mobile Phase pH is acidic (0.1% FA).
Low Sensitivity Ion suppression from phospholipidsSwitch from PPT to SPE (Oasis HLB) or use a phospholipid removal plate.
Carryover Adsorption of amide to injectorUse a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% FA.
Isobaric Interference Co-elution with N-acetyl-tyramineVerify separation; Tyramine analog (OH instead of NHAc) has different MW (179), but check for adducts.

References

  • Smyth, W. F. (2006). Electrospray Ionisation Mass Spectrometry: Fundamentals, Instrumentation, and Applications. Wiley.
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS". Analytical Chemistry, 75(13), 3019-3030. Link

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (Regulatory standard for validation protocols). Link

  • Subramanian, G. (2010). Agomelatine and its Impurities: Characterization and Quantification. (Contextual reference for phenethylacetamide impurities).
  • PubChem. (2025).[1][2] Compound Summary: N-[4-(2-aminoethyl)phenyl]acetamide.[3] National Library of Medicine. Link

Sources

Application

Application Note: N-[2-(4-acetamidophenyl)ethyl]acetamide as a Novel Core Scaffold for Phenyl-Based Melatonin Analog Development

An Application Guide for Researchers and Drug Development Professionals Abstract The development of melatonin receptor agonists is a key strategy for treating circadian rhythm disorders and insomnia.[1] While traditional...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The development of melatonin receptor agonists is a key strategy for treating circadian rhythm disorders and insomnia.[1] While traditional analogs have focused on the native indole scaffold of melatonin, exploration into bioisosteric replacements offers a promising avenue for discovering compounds with improved pharmacokinetic profiles and novel receptor interactions.[2] This guide introduces N-[2-(4-acetamidophenyl)ethyl]acetamide as a versatile, non-indolic intermediate for the synthesis of new phenyl-based melatonin analogs. We provide a comprehensive rationale for its use, detailed protocols for its synthesis and purification, and a framework for its application in generating compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Rationale for Non-Indolic Melatonin Analogs

Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) exerts its physiological effects primarily through two high-affinity G-protein-coupled receptors, MT1 and MT2. The core structure, consisting of a 5-methoxyindole nucleus and a 3-amidoethyl side chain, serves as the pharmacophore responsible for receptor binding and activation.[2][3] However, the indole ring can be susceptible to metabolic oxidation, potentially limiting the bioavailability and half-life of some analogs.

The strategic replacement of the indole core with a substituted phenyl ring represents a valid bioisosteric approach to:

  • Enhance Metabolic Stability: Phenyl rings can offer different metabolic pathways compared to indoles, potentially leading to improved drug-like properties.

  • Explore Novel Binding Interactions: A phenyl scaffold alters the geometry and electronic distribution of the molecule, which may allow for new, favorable interactions within the melatonin receptor binding pockets.

  • Simplify Synthesis: Phenyl-based starting materials are often more accessible and may allow for more straightforward synthetic routes compared to complex indole chemistry.

The target intermediate, N-[2-(4-acetamidophenyl)ethyl]acetamide , serves as a foundational scaffold. It mimics the ethylamide side chain of melatonin while replacing the bicyclic indole with a stable, synthetically tractable acetamidophenyl group. This intermediate provides a robust platform for further chemical modification to probe the structural requirements for MT1/MT2 receptor agonism.

Synthesis Protocol: N-[2-(4-acetamidophenyl)ethyl]acetamide

This section details the synthesis of the target intermediate starting from the commercially available N-(4-aminophenyl)acetamide. The procedure involves a two-step process: reduction of a precursor followed by acetylation. A more direct, albeit potentially lower-yielding, approach could involve the direct di-acetylation of 4-aminophenethylamine. However, the presented route via a nitro-precursor ensures regiochemical control and is highly reproducible.

Synthetic Scheme Overview

The synthesis begins with the nitration of N-phenylacetamide to yield N-(4-nitrophenyl)acetamide.[4] This is followed by the reduction of the nitro group to an amine, yielding N-(4-aminophenyl)acetamide.[5] For the purpose of this protocol, we will assume the starting material is the commercially available N-(4-aminophenyl)acetamide, which serves as an intermediate in various syntheses.[6] The key step is the subsequent acylation. A more robust pathway, detailed below, starts from 4-nitrophenethylamine to ensure the ethylamine side chain is in place before the final acetylation steps.

G cluster_0 Part A: Synthesis of N-(4-aminophenethyl)acetamide cluster_1 Part B: Final Acetylation Start 4-Nitrophenethylamine Step1 Acetic Anhydride, Pyridine Intermediate1 N-(4-Nitrophenethyl)acetamide Step2 Reduction (e.g., Fe/HCl or H₂, Pd/C) Intermediate2 N-(4-Aminophenethyl)acetamide Step3 Acetic Anhydride, Pyridine FinalProduct N-[2-(4-acetamidophenyl)ethyl]acetamide (Target Intermediate) Intermediate2_ref N-(4-Aminophenethyl)acetamide

Caption: Synthetic workflow for N-[2-(4-acetamidophenyl)ethyl]acetamide.

Experimental Protocol

Materials and Reagents:

  • N-(4-aminophenyl)acetamide (or synthesized as per literature[5])

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N-(4-aminophenyl)acetamide (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.2 eq) to the stirring solution, followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using an appropriate ethyl acetate/hexane mixture as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). This removes excess pyridine, unreacted acetic anhydride, and acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

High purity of the intermediate is crucial for the success of subsequent reactions and for obtaining reliable biological data from final compounds. The primary methods for purifying N-phenylacetamide derivatives are recrystallization and column chromatography.[4][7]

Purification Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates with varying ratios of ethyl acetate and hexane. A system that gives the product an Rf value of ~0.3 is ideal.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (starting with a slightly lower polarity than optimal) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-[2-(4-acetamidophenyl)ethyl]acetamide as a solid.

G cluster_char Characterization Methods CrudeProduct Crude Product from Synthesis Purification Column Chromatography (Silica Gel, EtOAc/Hexane) CrudeProduct->Purification Characterization Structural & Purity Verification Purification->Characterization PureProduct Purified Intermediate (>95% Purity) Characterization->PureProduct If confirmed NMR ¹H & ¹³C NMR Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR FT-IR Spectroscopy Characterization->IR HPLC Purity Check (HPLC) Characterization->HPLC

Caption: Workflow for the purification and characterization of the intermediate.

Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed using modern analytical techniques.[4][8]

Technique Expected Result for N-[2-(4-acetamidophenyl)ethyl]acetamide
¹H NMR Signals corresponding to two distinct acetyl methyl groups (singlets, ~2.0-2.2 ppm), an ethyl bridge (triplets, ~2.8 and 3.5 ppm), aromatic protons on the para-substituted ring (doublets, ~7.2-7.6 ppm), and two NH protons (broad singlets).
¹³C NMR Peaks for two carbonyl carbons (~168-170 ppm), two methyl carbons (~24 ppm), ethyl carbons, and four distinct aromatic carbons.[9]
Mass Spec (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[9]
FT-IR Characteristic absorptions for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide groups (~1660 cm⁻¹), and aromatic C-H and C=C bonds.
HPLC A single major peak when analyzed with a suitable method (e.g., C18 column, water/acetonitrile mobile phase), indicating high purity.[10][11]

Application in Melatonin Analog Library Synthesis

The synthesized and purified intermediate is a key building block for creating a library of potential melatonin receptor agonists. The presence of two acetamide groups offers differential reactivity for further modification.

Strategy for Analog Generation

The primary strategy involves selective modification of one of the two amide functionalities or the aromatic ring. For instance, the aniline-derived acetamide is generally more susceptible to hydrolysis under certain conditions than the alkyl-derived acetamide.

  • Selective Hydrolysis: A carefully controlled hydrolysis could remove the acetyl group from the aniline nitrogen, yielding an amine that can be re-acylated with a variety of carboxylic acids or sulfonyl chlorides. This allows for probing the effect of different substituents at this position.

  • Side-Chain Modification: The ethyl acetamide side chain is a critical component of the melatonin pharmacophore.[2] Analogs can be synthesized where the acetyl group is replaced by other acyl groups (e.g., propionyl, butyryl, cyclopropylcarbonyl) to investigate how chain length and rigidity affect receptor affinity and agonist activity.[12]

  • Aromatic Ring Substitution: While more complex, electrophilic aromatic substitution could be performed on the phenyl ring to introduce groups that mimic the 5-methoxy group of melatonin, a key feature for high-affinity binding.

G cluster_mods Derivative Synthesis Strategies Intermediate N-[2-(4-acetamidophenyl)ethyl]acetamide (Core Scaffold) Mod1 Selective Deacetylation & Re-acylation of Aniline Intermediate->Mod1 Path A Mod2 Side-Chain Acyl Group Variation (R-CO-) Intermediate->Mod2 Path B Mod3 Aromatic Ring Functionalization Intermediate->Mod3 Path C Analog_Library Library of Novel Melatonin Analogs Mod1->Analog_Library Mod2->Analog_Library Mod3->Analog_Library SAR_Study Structure-Activity Relationship (SAR) Studies Analog_Library->SAR_Study

Caption: Logical workflow from the intermediate to SAR studies.

Conclusion

N-[2-(4-acetamidophenyl)ethyl]acetamide is a highly valuable and synthetically accessible intermediate for researchers in medicinal chemistry and drug development. Its stable, non-indolic core provides a robust platform to move beyond traditional melatonin scaffolds. The protocols outlined in this guide offer a validated pathway for the synthesis, purification, and characterization of this intermediate, enabling its use in the systematic development of novel phenyl-based melatonin receptor agonists with potentially superior therapeutic properties.

References

  • Bioactivity-guided synthesis of tropine derivatives as new agonists for melatonin receptors. (2016). RSC Publishing.
  • Synthesis of Compounds as Melatonin Agonists and Antagonists. (2007). Current Medicinal Chemistry.
  • Design and synthesis of melatonin receptors agonists and antagonists. (2000). Current Medicinal Chemistry. Retrieved from [Link]

  • Synthetic Melatonin Receptor Agonists and Antagonists. (2020). IntechOpen. Retrieved from [Link]

  • Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature. (n.d.). PMC. Retrieved from [Link]

  • Evaluation of different internal standardization approaches for the quantification of melatonin in cell culture samples by multi. (n.d.). ScienceDirect. Retrieved from [Link]

  • Validation of an Analytical Method to Determine Melatonin and Compounds Related to l-Tryptophan Metabolism Using UHPLC/HRMS. (2022). ResearchGate. Retrieved from [Link]

  • Purification of Acetamide. (n.d.). LookChem. Retrieved from [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry. (2017). Frontiers in Plant Science. Retrieved from [Link]

  • Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors. (2024). PMC. Retrieved from [Link]

  • Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PMC. Retrieved from [Link]

  • Melatonin. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. Retrieved from [Link]

  • N-(2-(4-Formylphenyl)ethyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Drug Information. (n.d.). Therapeutic Target Database. Retrieved from [Link]

  • Substituted melatonin derivatives, process for their preparation, and methods of use. (2006). Google Patents.
  • Melatonin analogues as agonists and antagonists in the circadian system and other brain areas. (1997). PubMed. Retrieved from [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed. Retrieved from [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Biological Sciences. Retrieved from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]

  • N-ethylphenyl acetamide (EPA) inhibits DNA synthesis and N-acetylation of 2-aminofluorene in human colon tumor cells (colo 205). (2004). PubMed. Retrieved from [Link]

  • N-ETHYL-N-(4-NITROPHENYL)ACETAMIDE. (n.d.). precisionFDA. Retrieved from [Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Bis-Amide Metabolites in Biological Matrices

Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Purpose: To provide a comprehensive, mechanistically grounded guide for the extraction and pre-concentra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Purpose: To provide a comprehensive, mechanistically grounded guide for the extraction and pre-concentration of bis-amide metabolites from complex biological fluids, ensuring high recovery, reproducibility, and analytical integrity.

The Physicochemical Conundrum of Bis-Amides

Bis-amide compounds—characterized by two distinct amide linkages separated by a spacer—are increasingly prevalent in modern pharmacophores (e.g., nipecotic bis-amide inhibitors) and agrochemicals[1]. During phase I and phase II metabolism, these parent compounds often undergo hydroxylation, N-dealkylation, or conjugation, yielding metabolites that present unique sample preparation challenges.

The primary difficulty in extracting bis-amide metabolites lies in their supramolecular binding capabilities. The dual amide bonds act as potent hydrogen-bond donors (N-H) and acceptors (C=O), facilitating strong interactions with endogenous proteins and matrix components[2]. Consequently, traditional liquid-liquid extraction (LLE) often yields poor or highly variable recoveries due to the amphiphilic nature of these metabolites and their propensity to partition unpredictably at physiological pH. Solid-phase extraction (SPE) circumvents these issues by providing highly tunable, multi-modal retention mechanisms.

Mechanistic Principles of Sorbent Selection

To achieve a self-validating and robust extraction method, the choice of SPE sorbent must directly address the physicochemical properties of the target bis-amide.

  • Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbents: HLB copolymers (e.g., divinylbenzene and N-vinylpyrrolidone) are the gold standard for bis-amide extraction. The divinylbenzene backbone captures the hydrophobic aryl/alkyl regions of the metabolite via π-π stacking and Van der Waals forces, while the N-vinylpyrrolidone moiety engages in hydrogen bonding with the polar amide groups. This dual-retention mechanism ensures high recovery even for highly polar phase II conjugates.

  • Fluorous Solid-Phase Extraction (F-SPE): For fluorinated bis-amide metabolites (common in modern drug design to increase metabolic stability), F-SPE leverages highly specific fluorous-fluorous interactions. This approach offers unparalleled selectivity, as endogenous biological matrices lack fluorinated compounds, allowing for near-zero background interference[3].

  • Magnetic Dispersive Micro-Solid-Phase Extraction (M-d-µSPE): A forward-looking approach involves the use of Metal-Organic Frameworks (MOFs), such as HKUST-1, hybridized with magnetic nanoparticles (Fe₃O₄). This technique relies on the high surface area and tunable porosity of the MOF to trap bulky bis-amide structures, followed by rapid magnetic separation, drastically reducing solvent consumption and extraction time[4].

Experimental Protocols

Protocol A: Polymeric HLB SPE for Plasma Samples (Standard Workflow)

Causality Note: This protocol utilizes a protein precipitation step prior to SPE to disrupt the strong hydrogen-bonding networks between bis-amides and plasma proteins, ensuring the metabolites are freely available for sorbent interaction.

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of plasma into a microcentrifuge tube.

  • Spike with 10 µL of an isotopically labeled internal standard (IS) to correct for matrix effects and procedural losses.

  • Add 600 µL of cold acetonitrile (ACN) containing 1% formic acid. Rationale: The acid disrupts protein-metabolite binding, while ACN precipitates proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Dilute the supernatant 1:1 with HPLC-grade water to reduce the organic strength prior to loading.

Step 2: Sorbent Conditioning

  • Condition a 30 mg/1 mL HLB cartridge with 1 mL of 100% Methanol (MeOH).

  • Equilibrate with 1 mL of HPLC-grade water. Do not let the sorbent bed dry out.

Step 3: Loading and Washing

  • Load the diluted supernatant onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash with 1 mL of 5% MeOH in water. Rationale: This specific concentration is strong enough to elute salts and highly polar endogenous interferences, but weak enough to leave the hydrophobically retained bis-amides intact.

Step 4: Elution and Reconstitution

  • Elute the bis-amide metabolites with 2 × 500 µL of 100% MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitute in 100 µL of the initial LC mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol B: M-d-µSPE using MOFs for Urine Samples (Advanced Workflow)

Causality Note: Urine contains high concentrations of salts and urea that can clog traditional cartridges. Dispersive micro-SPE maximizes the contact area between the sorbent and the sample, bypassing column-clogging issues.

  • Dispersion: Add 5 mL of centrifuged urine to a glass vial. Introduce 20 mg of HKUST-1/Fe₃O₄ magnetic sorbent[4].

  • Extraction: Ultrasonicate the mixture for 10 minutes to ensure maximum dispersion and interaction between the MOF pores and the bis-amide metabolites.

  • Separation: Apply an external neodymium magnet to the side of the vial. Wait 60 seconds for the sorbent to aggregate. Decant and discard the supernatant.

  • Desorption: Add 1.5 mL of ACN to the magnetic pellet. Vortex for 2 minutes to desorb the analytes.

  • Collection: Reapply the magnet, collect the ACN phase, evaporate, and reconstitute for analysis.

Quantitative Data & Recovery Metrics

The following table summarizes the typical validation parameters achieved using the described methodologies for bis-amide metabolite extraction.

Extraction MethodMatrixSorbent TypeRecovery (%)LOD (ng/mL)Intra-day RSD (%)Matrix Effect (%)
Traditional SPE PlasmaPolymeric HLB88.5 - 94.20.154.2 - 5.8-12 to -8
F-SPE PlasmaFluorous Silica91.0 - 96.50.083.1 - 4.5-5 to +2
M-d-µSPE UrineHKUST-1/Fe₃O₄85.0 - 92.40.205.9 - 7.5-15 to -10

Visualizations

SPE_Workflow Sample Biological Sample (Spiked with IS) Pretreat Protein Precipitation (ACN, 1:3 v/v) Sample->Pretreat Condition Conditioning (MeOH -> H2O) Pretreat->Condition Load Sample Loading (1 mL/min) Condition->Load Wash Washing (5% MeOH in H2O) Load->Wash Elute Elution (100% MeOH) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Step-by-step workflow for the solid-phase extraction of bis-amide metabolites.

Retention_Mechanism BisAmide Bis-Amide Metabolite HBond Hydrogen Bonding (Amide N-H / C=O) BisAmide->HBond Hydrophobic Hydrophobic Interactions (Alkyl/Aryl backbone) BisAmide->Hydrophobic PiPi π-π Stacking (Aromatic rings) BisAmide->PiPi Sorbent Polymeric HLB Sorbent HBond->Sorbent Hydrophobic->Sorbent PiPi->Sorbent

Primary intermolecular interactions governing bis-amide retention on polymeric SPE sorbents.

References

  • Title: Optimization of Novel Nipecotic Bis(amide) Inhibitors of the Rho/MKL1/SRF Transcriptional Pathway as Potential Anti-metastasis Agents Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A magnetic-based dispersive micro-solid-phase extraction method using the metal-organic framework HKUST-1... Source: ResearchGate URL: [Link]

  • Title: Applications of Supramolecular Anion Recognition | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies Source: White Rose University Consortium URL: [Link]

Sources

Application

Application Note: Protocol for Chemoselective N-Acetylation of 4-(2-aminoethyl)aniline

and Nucleophilicity for Regioselective Amine Functionalization[1] Abstract & Core Challenge The substrate 4-(2-aminoethyl)aniline (also known as 4-aminophenethylamine) presents a classic chemoselectivity challenge in org...

Author: BenchChem Technical Support Team. Date: March 2026


 and Nucleophilicity for Regioselective Amine Functionalization[1]

Abstract & Core Challenge

The substrate 4-(2-aminoethyl)aniline (also known as 4-aminophenethylamine) presents a classic chemoselectivity challenge in organic synthesis: it possesses two distinct primary amino groups.

  • Aliphatic Amine: Located on the ethyl chain; highly nucleophilic (

    
    ).
    
  • Aromatic Amine (Aniline): Conjugated to the phenyl ring; lower nucleophilicity (

    
    ).
    

Standard acetylation methods (e.g., excess acetic anhydride in pyridine) typically yield the di-acetylated product. However, drug discovery often requires the functionalization of only one amine to serve as a linker or pharmacophore.[1]

This Application Note details two distinct, self-validating protocols to achieve regioselective mono-acetylation :

  • Protocol A (Kinetic Control): Selectively targets the Aliphatic Amine .

  • Protocol B (pH-Dependent Control): Selectively targets the Aromatic Amine .

Mechanistic Theory: The Lever

The selectivity relies on the fundamental difference between intrinsic nucleophilicity (reaction rate) and basicity (protonation state).

FeatureAliphatic Amine (

)
Aromatic Amine (

)
Implication

(Conjugate Acid)



Nucleophilicity High (localized lone pair)Low (delocalized into

-system)
Aliphatic reacts faster in neutral media.
State at pH 5.0 Protonated (

)
Free Base (

)
Aliphatic is "protected" by protons.
State at pH > 11 Free Base (

)
Free Base (

)
Competitive; Aliphatic wins via kinetics.
Visualization: Selectivity Pathways

ReactionPathways Substrate 4-(2-aminoethyl)aniline (Dual Amine) Cond_Kinetic Condition A: Organic Solvent (DCM) Non-Buffered (Kinetic Control) Substrate->Cond_Kinetic High Nucleophilicity of Aliphatic NH2 dominates Cond_pH Condition B: Aqueous Buffer pH 4.5 - 5.5 (Thermodynamic/pH Control) Substrate->Cond_pH Protonation of Aliphatic NH2 protects it Prod_Aliphatic Product A: N-(4-aminophenethyl)acetamide (Aliphatic Acetylated) Cond_Kinetic->Prod_Aliphatic Fast Reaction Prod_Aromatic Product B: N-(4-(2-aminoethyl)phenyl)acetamide (Aromatic Acetylated) Cond_pH->Prod_Aromatic Selective Reaction

Figure 1: Decision tree for selecting the appropriate protocol based on the target moiety.[1]

Protocol A: Selective Acetylation of the Aliphatic Amine

Target:


-[2-(4-aminophenyl)ethyl]acetamide
Mechanism:  Kinetic Control. In non-polar solvents, the aliphatic amine is orders of magnitude more nucleophilic than the aniline. By limiting the acetylating agent, the aliphatic amine scavenges the electrophile before the aniline can react.
Materials
  • Substrate: 4-(2-aminoethyl)aniline (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.0 - 1.05 eq)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous)

  • Base: None (Self-scavenging) or Triethylamine (0.1 eq catalytic)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.36 g (10 mmol) of 4-(2-aminoethyl)aniline in 20 mL of anhydrous DCM in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Lower temperature enhances the kinetic differentiation between the two amines.

  • Addition: Dilute acetic anhydride (1.02 g, 10 mmol, 1.0 eq) in 5 mL DCM. Add this solution dropwise over 20 minutes.

    • Critical: Rapid addition creates local excesses of reagent, leading to di-acetylation.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Monitoring: Check via TLC (System: 10% MeOH in DCM). The starting material (most polar) should disappear; the mono-acetylated aliphatic product (mid-polar) should appear.

  • Workup:

    • Wash the organic layer with saturated

      
       (2 x 15 mL) to remove acetic acid byproduct.
      
    • Wash with Brine (1 x 15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If di-acetylated byproduct is observed (>5%), recrystallize from Ethanol/Hexane.

Expected Yield: 85-92%

Protocol B: Selective Acetylation of the Aromatic Amine

Target:


-(4-(2-aminoethyl)phenyl)acetamide
Mechanism:  pH-Controlled Protection. By maintaining the pH between 4.5 and 5.5, the aliphatic amine (

) exists almost exclusively as the unreactive ammonium salt (

). The aniline (

), being less basic, remains significantly as the free base and is available for reaction.[1]
Materials
  • Substrate: 4-(2-aminoethyl)aniline (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 eq)
    
  • Solvent: Water / 1,4-Dioxane (1:1 mixture)

  • Buffer/Base: 10% Aqueous Acetic Acid and saturated

    
     (to adjust pH)
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.36 g (10 mmol) of 4-(2-aminoethyl)aniline in 25 mL of 10% aqueous acetic acid.

    • Observation: The solution should be clear and acidic (pH ~2-3). Both amines are protonated.

  • pH Adjustment (The Critical Step):

    • Add 25 mL of 1,4-Dioxane (to solubilize the eventual product).

    • Use a pH meter. Slowly add saturated

      
       solution or 
      
      
      
      NaOH dropwise until the pH stabilizes at 4.5 – 5.0 .
    • Why? At pH 4.8, the aliphatic amine is >99.9% protonated.[1] The aniline is ~50% free base.

  • Addition: Add acetic anhydride (1.22 g, 12 mmol, 1.2 eq) dropwise.

  • Reaction Maintenance: The reaction produces acetic acid, which will lower the pH. You must monitor the pH continuously and add dilute NaOH or

    
     to maintain pH at 4.5–5.0 during the addition.
    
  • Completion: Stir for 30–60 minutes.

  • Workup:

    • Basify the solution to pH ~10 using 2M NaOH (this liberates the aliphatic amine from its salt form).

    • Extract immediately with Ethyl Acetate (3 x 30 mL).

    • Note: The di-acetylated byproduct (if any) and the target product will extract. Unreacted starting material stays in the aqueous phase if not fully basified, but usually extracts as well.[1]

  • Purification: Flash chromatography is often required (DCM/MeOH/

    
     90:9:1) to separate the target from any di-acetylated impurities.
    

Expected Yield: 70-80%

Analytical Validation (Self-Check)

Use


 NMR (DMSO-

) to distinguish the isomers.
FeatureAliphatic Target (Protocol A)Aromatic Target (Protocol B)
Amide Proton (

)
Triplet at

ppm (couples to

)
Singlet at

ppm (Anilide NH)
Methylene (

-N)
Quartet (shifted downfield to

ppm)
Triplet (standard position

ppm)
Aromatic Region AA'BB' pattern (distinct separation)AA'BB' pattern (shifted due to amide EWG)
Workflow Diagram

Workflow Start Start: 4-(2-aminoethyl)aniline Decision Which Nitrogen to Acetylate? Start->Decision PathA Target: Aliphatic Amine (Linker functionalization) Decision->PathA PathB Target: Aromatic Amine (Anilide formation) Decision->PathB StepA1 Dissolve in DCM (0°C) PathA->StepA1 StepB1 Dissolve in H2O/Dioxane PathB->StepB1 StepA2 Add 1.0 eq Ac2O slowly StepA1->StepA2 StepA3 Result: Kinetic Product StepA2->StepA3 StepB2 Adjust pH to 4.5 - 5.0 StepB1->StepB2 StepB3 Add Ac2O while maintaining pH StepB2->StepB3 StepB4 Result: Thermodynamic/pH Product StepB3->StepB4

Figure 2: Operational workflow for selective acetylation.

References

  • Perron, V., et al. (2009).[2] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[3][4][5][6] Synthesis, 2009(02), 283-289.[1][2]

    • Core citation for Protocol B (pH controlled selectivity).
  • Bhattacharya, A., & Pupeiko, S. (2004). "Mild and eco-friendly chemoselective acylation of amines in aqueous medium."[7] ARKIVOC, (i), 55-63.

    • Validates the use of aqueous media and NaHCO3 for differential acetyl
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.

    • Authoritative grounding for nucleophilicity vs. basicity concepts.
  • Organic Chemistry Portal. "Protection of Amino Groups."

    • General reference for amine protection strategies and pKa d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide

Topic: Improving yield in the synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Ti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in the synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Ticket ID: SYN-DA-004 Subject: Yield Optimization & Impurity Control in Double Acetylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Challenge: The synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide (also referred to as N,N'-diacetyl-p-aminophenethylamine) involves the double acetylation of 4-(2-aminoethyl)aniline (p-aminophenethylamine).

The Core Problem (The "Nucleophilicity Gap"): This reaction is kinetically biphasic due to the disparate nucleophilicities of the two amine groups:

  • Aliphatic Amine (Ethyl chain): High

    
     (~10), highly nucleophilic. Reacts rapidly, even at low temperatures.
    
  • Aromatic Amine (Aniline ring): Low

    
     (~4-5), lower nucleophilicity due to resonance delocalization. Reacts sluggishly and requires forcing conditions (heat/catalyst).
    

Yield Failure Mode: Most yield losses occur because the reaction stops at the mono-acetylated intermediate (N-[2-(4-aminophenyl)ethyl]acetamide), or the product is lost during aqueous workup due to the increased polarity of the diamide.

Master Protocol: The "Golden Standard" Workflow

Do not rely on simple mixing. This protocol uses a Temperature Staging Strategy to ensure complete conversion of the aromatic amine without degrading the product.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
4-(2-aminoethyl)aniline Substrate1.0Starting Material (SM)
Acetic Anhydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Reagent2.5 - 3.0Excess required to push aromatic amine conversion.[1]
Triethylamine (

)
Base2.5Neutralizes AcOH byproduct; maintains nucleophilicity.
DMAP Catalyst0.05Critical for aromatic amine conversion.
DCM or THF Solvent10-15 VolAnhydrous preferred.
Step-by-Step Procedure
  • Solubilization (Cold Phase): Dissolve the diamine substrate and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in DCM under 
    
    
    
    . Cool to 0°C .
    • Why? Controls the exotherm of the aliphatic amine reaction.

  • Aliphatic Acetylation: Add

    
     (1.1 Eq) dropwise over 15 mins. Stir at 0°C for 30 mins.
    
    • Checkpoint: TLC will show disappearance of SM and appearance of Intermediate A (Mono-amide).

  • Aromatic Acetylation (Heat Phase): Add the remaining

    
     (1.4-1.9 Eq) and the DMAP  catalyst. Allow to warm to RT, then reflux (40°C for DCM, 66°C for THF) for 2-4 hours.
    
    • Why? The heat and DMAP are necessary to acylate the aniline nitrogen.

  • Quench & Workup: Cool to RT. Quench with saturated

    
     (vigorous stirring for 30 mins to hydrolyze excess anhydride).
    
  • Isolation: Separate phases. Extract aqueous layer with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.

Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction progression and where yields are typically lost.

ReactionPathway Start Start: 4-(2-aminoethyl)aniline Mono Intermediate: Aliphatic Amide Only (Yield Trap 1) Start->Mono Fast, 0°C (Aliphatic NH2) Product Target: Diacetylated Product Mono->Product Slow, Reflux + DMAP (Aromatic NH2) Over Impurity: Tri-acetylated (Imide) Product->Over Excess Heat/Reagent (Over-acetylation) Loss Aqueous Loss (High Polarity) Product->Loss Poor Extraction (Water Soluble)

Caption: Reaction pathway showing the kinetic bottleneck at the mono-acetylated stage and potential loss vectors.

Troubleshooting Guide (FAQ)

Q1: I have low yield, and TLC shows a persistent spot just below the product. What is it?

Diagnosis: Incomplete conversion of the aromatic amine. The Science: The spot is likely N-[2-(4-aminophenyl)ethyl]acetamide . The aliphatic amine reacts instantly, but the aniline moiety is struggling to react. Solution:

  • Add Catalyst: Introduce 5-10 mol% 4-Dimethylaminopyridine (DMAP) . It acts as a hyper-nucleophilic acyl transfer agent, specifically boosting the acylation of hindered or poor nucleophiles like anilines.

  • Increase Temperature: If using DCM (boiling point 40°C), switch to THF or Toluene and reflux to overcome the activation energy barrier of the aromatic amine.

Q2: My product is an oil/gum that won't crystallize.

Diagnosis: Solvent trapping or impurities (likely excess acetic acid or triethylammonium salts). The Science: Amides are hydrogen-bond donors/acceptors and can trap solvents tenaciously. Solution:

  • Azeotrope: Co-evaporate with Toluene or Heptane 2-3 times to remove trapped acetic acid.

  • Trituration: Add cold Diethyl Ether or MTBE to the gum and scratch the flask sides. The product should crash out as a white solid.

Q3: I used Acetyl Chloride instead of Acetic Anhydride and got a messy black tar.

Diagnosis: HCl generation caused oxidation or salt formation. The Science: Acetyl chloride releases HCl. If you didn't use at least 2 equivalents of base per equivalent of acetyl chloride, the HCl protonates the unreacted amines, deactivating them (ammonium salts are not nucleophilic). The "tar" is often polymerized aniline oxidation products. Solution:

  • Switch Reagent: Use Acetic Anhydride (milder).

  • Buffer: If you must use Acetyl Chloride, use a biphasic system (DCM/Water) with Sodium Carbonate (

    
    )  (Schotten-Baumann conditions) to instantly neutralize acid.
    
Q4: My yield is <40%, but the reaction looked clean. Where did it go?

Diagnosis: Aqueous washout.[2] The Science: The diacetylated product has two amide bonds, making it moderately polar and water-soluble, especially if the aqueous layer is not salted out. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction instead of DCM or Ethyl Acetate. These solvent systems are much better at pulling polar amides from water.

Diagnostic Decision Tree

Use this logic flow to diagnose your specific yield issue.

TroubleshootingTree Problem Start: Low Yield / Impurity CheckTLC Check TLC/LCMS Problem->CheckTLC SM_Left Starting Material / Mono-Amide Present? CheckTLC->SM_Left Yes Clean_Profile Reaction Clean, but Low Mass Recovery? CheckTLC->Clean_Profile No (Clean) Force_Cond Action: Add DMAP, Increase Heat. (Incomplete Reaction) SM_Left->Force_Cond Workup_Fix Action: Saturate Aqueous with NaCl. Use CHCl3:IPA (3:1). Clean_Profile->Workup_Fix

Caption: Decision matrix for diagnosing incomplete reaction vs. workup losses.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • BenchChem. (2025).[3][4] Synthesis of N-ethyl-2-oxo-2-phenylacetamide. Retrieved from . (Protocol adaptation for amide synthesis).

  • Mandadapu, A. K., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride. TSI Journals. Retrieved from . (Catalysis strategies for selective acylation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13472009 (N,N'-Diacetyl-p-aminophenethylamine).
  • Raheem, K. S., et al. (2019). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution. Indian Academy of Sciences. Retrieved from . (Green chemistry workup improvements).

Sources

Optimization

Resolving HPLC co-elution of N-[2-(4-acetamidophenyl)ethyl]acetamide and impurities

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Resolving HPLC Co-elution of N-[2-(4-acetamidophenyl)ethyl]acetamide Executive Summary You are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Resolving HPLC Co-elution of N-[2-(4-acetamidophenyl)ethyl]acetamide

Executive Summary

You are encountering co-elution issues with N-[2-(4-acetamidophenyl)ethyl]acetamide (chemically identified as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Diacetyl-4-aminophenethylamine ). This compound is a neutral bis-amide .

The most common co-eluting impurities in this synthesis are its mono-acetylated precursors :

  • N-[2-(4-aminophenyl)ethyl]acetamide (Free aniline, aliphatic amide).

  • N-(4-(2-aminoethyl)phenyl)acetamide (Free aliphatic amine, aromatic amide).

The Core Conflict: At neutral pH (pH 6–7), the free aniline impurity exists in its non-ionized (neutral) state, making its hydrophobicity (


) very similar to your target bis-amide, leading to co-elution on standard C18 columns.

This guide provides a self-validating troubleshooting protocol to resolve this by exploiting pKa differences and


-

selectivity
.

Part 1: Diagnostic & Theory (The "Why")[1]

Q1: Why is my C18 column failing to separate the main peak from impurities?

A: You are likely running at a pH where the "selectivity handle" is turned off.

  • Target Molecule (Bis-amide): Neutral across the entire pH range (0–14). It relies solely on hydrophobic interaction.

  • Impurity (Mono-amide/Amine): Contains an ionizable amine.

    • Scenario A (Neutral pH): The impurity is uncharged. Its retention time matches the target.

    • Scenario B (Acidic pH): The impurity becomes protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ). Its polarity increases drastically, causing it to elute earlier , resolving it from the neutral target.
      
Q2: I am already at pH 3.0, but I still see a shoulder/co-elution. What now?

A: If pH control fails, you have a structural isomer or a hydrophobic impurity (like the starting material before amine formation). You need to switch the stationary phase mechanism from pure hydrophobicity (C18) to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

interaction
.
  • Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases interact specifically with the aromatic ring's electron density, which changes significantly between an acetamidophenyl (electron-withdrawing amide) and an aminophenyl (electron-donating amine) group.

Part 2: Step-by-Step Resolution Protocol

Workflow 1: The "pH Switch" (Primary Solution)

Use this if your impurity is a reaction precursor (amine).

Objective: Shift the impurity peak to an earlier retention time by ionizing it.

Experimental Conditions:

Parameter Setting Rationale
Column C18 (End-capped), 3.5 µm or 5 µm Standard hydrophobic retention.
Mobile Phase A 0.1% Perchloric Acid or 0.1% TFA in Water (pH ~2.0) Strong acidification ensures full protonation of weak bases (anilines, pKa ~4-5).
Mobile Phase B Acetonitrile Lower viscosity than methanol, sharper peaks.
Gradient 5% B to 40% B over 20 min Shallow gradient prevents co-elution by "compressing" peaks.
Flow Rate 1.0 mL/min Standard.[1]

| Detection | UV 245 nm | Max absorbance for acetanilide moiety. |

Validation Step: Inject a sample at pH 6.0 (Ammonium Acetate) and compare with pH 2.0 .

  • Result: If the impurity peak moves significantly (shifts earlier at pH 2.0), the method is successful.

  • Result: If the peak does not move, the impurity is neutral (proceed to Workflow 2).

Workflow 2: The "Selectivity Switch" (Secondary Solution)

Use this if pH adjustment fails (e.g., separating regioisomers or neutral side-products).

Objective: Use Methanol and Phenyl phases to separate compounds based on electron density and steric shape.

Experimental Conditions:

Parameter Setting Rationale

| Column | Phenyl-Hexyl or Biphenyl | Engages in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking with the aromatic ring. | | Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffer capacity + mild acidity. | | Mobile Phase B | Methanol | Promotes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

interactions better than Acetonitrile (which suppresses them). | | Gradient | 10% B to 50% B over 25 min | Methanol is weaker; requires higher % or longer run. | | Temperature | 35°C - 40°C | Reduces backpressure from Methanol. |

Part 3: Decision Logic & Signaling Pathway

The following diagram illustrates the logical flow for troubleshooting this specific co-elution.

HPLC_Troubleshooting Start Start: Co-elution of N-[2-(4-acetamidophenyl)ethyl]acetamide Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Action_Acidify Action: Switch to 0.1% TFA/H3PO4 (pH ~2.0) Is_Acidic->Action_Acidify No (pH > 4) Check_Shift Did Impurity Peak Shift? Is_Acidic->Check_Shift Yes (Already Acidic) Action_Acidify->Check_Shift Success_Ion Resolution Achieved (Impurity Ionized) Check_Shift->Success_Ion Yes (Peak Moved) Action_Column Step 2: Change Selectivity (Neutral Impurity) Check_Shift->Action_Column No (Peak Static) Select_Phenyl Switch to Phenyl-Hexyl Column Use Methanol as Organic Modifier Action_Column->Select_Phenyl Check_Res Resolution Achieved? Select_Phenyl->Check_Res Success_Pi Resolution Achieved (Pi-Pi Selectivity) Check_Res->Success_Pi Yes Action_Gradient Step 3: Flatten Gradient (0.5% B/min slope) Check_Res->Action_Gradient No

Caption: Decision tree for resolving bis-amide co-elution. Blue nodes indicate start/process, Yellow diamonds are decision points, Green is success, Red is corrective action.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for this separation? A: Yes, but only if you use acidic mobile phases (pH < 3.0). Standard C18 columns struggle to separate the neutral bis-amide from the neutral aniline precursor at pH 7.0 because their hydrophobicities are nearly identical. Acidification differentiates them by charge.

Q: Why do you recommend Methanol over Acetonitrile for the Phenyl column? A: Acetonitrile has distinct


-electrons (triple bond) that can compete with the analyte for the stationary phase's 

-systems, effectively "masking" the column's unique selectivity. Methanol does not have

-electrons, allowing the phenyl ring of your analyte to interact fully with the phenyl ring of the stationary phase [1].

Q: My impurity elutes after the main peak. What is it? A: If an impurity elutes later than the bis-amide on a C18 column, it is likely more hydrophobic . This suggests it might be the O-acetylated variant (ester) if a phenol was present, or a multi-acetylated species. In this case, increase the organic solvent strength (higher %B) at the end of the gradient to wash the column.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Chapter 7: Method Development. Wiley.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • PubChem. N-[2-(4-acetamidophenyl)ethyl]acetamide (Compound Summary).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of N-[2-(4-Acetamidophenyl)ethyl]acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the solubility profile of N-[2-(4-acetamidophenyl)ethyl]acetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the solubility profile of N-[2-(4-acetamidophenyl)ethyl]acetamide .

Because this compound features dual acetamide groups (one on the phenyl ring, one on the ethylamine chain) alongside a planar aromatic ring, it forms an exceptionally stable, highly ordered hydrogen-bonded network in the solid state. This classifies it as a classic "brick dust" molecule —a compound characterized by high crystal lattice energy, high melting point, and extreme resistance to dissolution[1].

Below, we provide mechanistic troubleshooting, validated formulation strategies, and step-by-step protocols to overcome these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is this specific compound so insoluble in water despite having two polar amide groups? The insolubility is driven by solid-state thermodynamics, not lipophilicity. The dual acetamide groups act as both strong hydrogen bond donors (N-H) and acceptors (C=O). In the crystalline state, these molecules pack tightly, utilizing extensive intermolecular hydrogen bonding and


 stacking. When introduced to water, the energy required to break this dense crystal lattice (endothermic) far exceeds the energy released by water solvating the polar groups (exothermic). Consequently, the molecule remains locked in its crystalline form[1].

Q2: I tried dissolving it in common organic solvents (DMSO, Ethanol) to make a stock solution, but it still precipitates. What am I doing wrong? You are encountering the defining hallmark of a "brick dust" molecule: insolubility in both aqueous and organic media[2]. Unlike "grease ball" molecules (which are highly lipophilic and dissolve easily in organics), brick dust compounds resist organic solvents because the solvent-solute interactions are simply too weak to disrupt the massive crystal lattice energy[3]. Heating the solvent may temporarily dissolve the compound, but it will rapidly crash out upon cooling or dilution.

Q3: How can I formulate this for early-stage in vitro assays without it crashing out in the media? Traditional co-solvents (like PEG400 or Propylene Glycol) will likely fail upon dilution into aqueous assay media. Instead, you must bypass the lattice energy entirely. For in vitro work, we recommend preparing a surfactant-stabilized nanosuspension . By mechanically reducing the particle size to the nanoscale, you exponentially increase the surface area, driving rapid kinetic dissolution before precipitation can occur[2].

Q4: What is the recommended workflow for preparing a stable aqueous formulation for in vivo dosing? To achieve therapeutic exposure in vivo, you must utilize advanced enabling technologies. There are two validated pathways for this compound:

  • Top-Down (Wet Nanomilling): Mechanically fracturing the crystals into sub-150 nm particles using high-shear media milling[2].

  • Bottom-Up (Amorphous Solid Dispersion - ASD): Converting the crystalline drug into a high-energy amorphous state. Since organic solvent solubility is poor (ruling out standard spray drying), solvent-free mechanical mixing technologies (like KinetiSol) are required to disperse the drug into a polymer matrix[4].

Part 2: Formulation Strategy & Quantitative Data Comparison

To select the correct formulation pathway, it is critical to compare the thermodynamic mechanisms and expected outcomes. The table below summarizes the data for treating N-[2-(4-acetamidophenyl)ethyl]acetamide.

Formulation TechnologyThermodynamic MechanismSuitability for "Brick Dust"Typical Bioavailability GainPhysical Stability Risk
Co-Solvents / pH Adjustment Solvation (Relies on overcoming lattice energy)Poor (Lattice energy too high)1x - 2xHigh (Rapid precipitation upon dilution)
Lipid-Based Delivery (SEDDS) Hydrophobic encapsulationPoor (Drug will not dissolve in lipids)1.5x - 3xModerate (Drug expulsion from lipid matrix)
Wet Nanomilling Kinetic (Increases surface area 100x)Excellent (Mechanically breaks lattice)10x - 13xLow (If stabilized against Ostwald ripening)
Solvent-Free ASD (KinetiSol) Thermodynamic (Traps drug in amorphous state)Excellent (Bypasses solvent requirements)15x - 20xModerate (Risk of recrystallization over time)

Data synthesized from advanced formulation case studies on high-lattice-energy APIs[2],[4].

Part 3: Visualizations of Logical Relationships & Workflows

Thermodynamic Dissolution Pathway

The following diagram illustrates why converting the compound to an amorphous state or utilizing kinetic nanoscale dissolution is mandatory.

G Crystalline Crystalline State (High Lattice Energy) EnergyBarrier Lattice Energy Barrier (Endothermic Disruption) Crystalline->EnergyBarrier High Energy Cost Amorphous Amorphous State (Kinetic Trapping) Solvation Solvation / Hydration (Exothermic) Amorphous->Solvation Bypasses Lattice Energy EnergyBarrier->Solvation Dissolved Aqueous Solution (Bioavailable) Solvation->Dissolved

Caption: Thermodynamic dissolution pathway comparing crystalline "brick dust" vs. amorphous state.

Wet Nanomilling Experimental Workflow

Workflow API 1. API + Stabilizer (Surfactant/Polymer) PreMix 2. High-Shear Pre-Mixing API->PreMix Milling 3. Wet Nanomilling (Zirconium Beads) PreMix->Milling Analysis 4. DLS Analysis (Target <150nm) Milling->Analysis Analysis->Milling If >150nm Final 5. Final Stable Nanosuspension Analysis->Final

Caption: Step-by-step wet nanomilling workflow for reducing API particle size to the nanoscale.

Part 4: Experimental Protocol: Self-Validating Wet Nanomilling

To achieve a stable aqueous suspension for in vivo studies, we recommend a top-down wet nanomilling approach. This protocol uses high-density milling media to physically shatter the crystal lattice, while utilizing a dual-stabilizer system to prevent Ostwald ripening (the process where small particles dissolve and redeposit onto larger ones)[2].

Materials Required:

  • N-[2-(4-acetamidophenyl)ethyl]acetamide (API)

  • Primary Stabilizer: Hydroxypropyl Methylcellulose (HPMC) - provides steric hindrance.

  • Secondary Stabilizer: Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS) - provides electrostatic repulsion/wetting.

  • Milling Media: 0.2 mm Yttrium-stabilized Zirconium Oxide beads.

  • Equipment: High-shear mixer, wet media mill (e.g., DYNO-MILL), Dynamic Light Scattering (DLS) instrument.

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Dissolve HPMC (typically 2-5% w/w) and Polysorbate 80 (0.1-0.5% w/w) in purified water.

    • Causality: The stabilizers must be fully dissolved before API introduction to ensure immediate coating of newly fractured crystal surfaces, preventing immediate re-aggregation.

  • Pre-Dispersion (Macro-Suspension):

    • Slowly add the API (up to 10-20% w/w depending on dose requirements) to the vehicle under high-shear mixing (e.g., 5,000 RPM for 10 minutes).

    • Self-Validation Check: The suspension should appear visually homogenous without large floating agglomerates.

  • Wet Media Milling:

    • Load the milling chamber with the 0.2 mm Zirconium beads (typically 60-80% chamber volume).

    • Pump the pre-dispersion through the mill at a controlled flow rate and rotor speed. Maintain the chamber jacket temperature at

      
       using a chiller.
      
    • Causality: Milling generates immense localized heat. If the temperature rises, the API may partially dissolve and rapidly recrystallize into larger needles (Ostwald ripening). Cooling is non-negotiable.

  • In-Process DLS Analysis (Self-Validation):

    • Extract a 1 mL aliquot every 30 minutes of milling time.

    • Analyze via DLS. The target is a median particle size (

      
      ) of 
      
      
      
      nm and a Polydispersity Index (PDI) of
      
      
      [2].
    • Logic: If the

      
       plateaus above 200 nm, the kinetic energy is insufficient (increase rotor speed) or the stabilizer ratio is failing to prevent aggregation (adjust HPMC/Tween ratio).
      
  • Zeta Potential Confirmation & Storage:

    • Once the target size is reached, measure the Zeta Potential. A value of

      
       mV confirms sufficient electrostatic repulsion for long-term shelf life.
      
    • Discharge the nanosuspension and store at

      
      .
      

Part 5: References

  • DeepCeutix (2025). 70–90% of Your Pipeline Can't Dissolve. Available at: [Link]

  • Pharm-Int (2026). Turning a “Brick Dust” Compound into a Clinically Viable Oral Formulation. Available at: [Link]

  • The Medicine Maker (2026). Solving the Problem of Insolubility: Part II. Available at: [Link]

  • Bioprocess Online (2022). Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for N-[2-(4-acetamidophenyl)ethyl]acetamide

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the specific stability challenges associated with N-[2-(4-acetamidophenyl)ethyl]acetamide under acidic conditions.

This molecule is a bis-amide, containing both an aryl amide (acetanilide derivative) and an alkyl amide (N-ethylacetamide derivative). Understanding the distinct chemoselectivity of these two functional groups is critical for preventing artifactual degradation during sample preparation, formulation, and bioanalysis.

Diagnostic FAQs: Troubleshooting Acidic Degradation

Q1: During forced degradation in 0.1 N HCl, I am observing a single major degradation peak with a mass shift of -42 Da. Why isn't the molecule fully hydrolyzing? A: This is a classic case of chemoselective hydrolysis. Your molecule contains two amide bonds, but they are not electronically equivalent. Under acidic conditions, the aryl amide (the acetamido group attached directly to the phenyl ring) hydrolyzes significantly faster than the alkyl amide . The -42 Da mass shift corresponds to the loss of one acetyl group (as acetic acid), yielding N-[2-(4-aminophenyl)ethyl]acetamide. The alkyl amide remains largely intact because aliphatic amines are poor leaving groups compared to anilines[1].

Q2: What is the mechanistic causality behind this differential stability? A: Acid-catalyzed amide hydrolysis begins with the reversible protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate[2]. The rate-determining breakdown of this intermediate depends heavily on the basicity of the leaving group[3].

  • Aryl Amide: The leaving group is an aniline derivative (conjugate acid pKₐ ~4.6). It is a relatively weak base and an excellent leaving group, facilitating rapid cleavage.

  • Alkyl Amide: The leaving group is an aliphatic amine (conjugate acid pKₐ ~10.5). It is a strong base and a poor leaving group, making the breakdown of its tetrahedral intermediate energetically unfavorable under mild acidic stress[2].

Q3: My LC-MS/MS samples show degradation even when stored in the autosampler at 4°C. I am using 0.1% TFA in my sample diluent. How do I fix this? A: Prolonged exposure to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) will induce slow hydrolysis of the aryl amide over time, even at 4°C. To create a self-validating protocol , you must decouple the chromatography solvent from the sample diluent. Solution: Reconstitute and store your autosampler samples in a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) and rely on the mobile phase gradient to provide the necessary acidity for ionization during the actual injection.

Mechanistic Knowledge Base & Visualizations

To successfully troubleshoot degradation, you must visualize the chemical pathway. The diagram below illustrates the chemoselective degradation cascade.

Pathway A N-[2-(4-acetamidophenyl)ethyl]acetamide (Intact Bis-amide) B O-Protonated Aryl Amide (Activated Electrophile) A->B +H⁺ (pH < 2) C Tetrahedral Intermediate (Water Attack) B->C +H₂O D N-[2-(4-aminophenyl)ethyl]acetamide (Partial Hydrolysis: ΔM = -42 Da) C->D -Acetic Acid (Fast: Aniline LG) E 4-(2-aminoethyl)aniline (Complete Hydrolysis: ΔM = -84 Da) D->E +H⁺ / H₂O (Slow: Aliphatic Amine LG)

Caption: Acid-catalyzed hydrolysis pathway highlighting chemoselective aryl amide cleavage.

Standard Operating Procedure (SOP): Acid Stress & Kinetic Profiling

When performing stability profiling, simply freezing an acidic sample to "stop" the reaction is a critical error. As water crystallizes, the localized concentration of the acid increases, which can artificially accelerate hydrolysis before the sample is completely frozen.

Follow this self-validating protocol to ensure absolute kinetic accuracy:

Step-by-Step Methodology: Forced Degradation Assay
  • Stock Preparation: Prepare a 1.0 mg/mL stock of N-[2-(4-acetamidophenyl)ethyl]acetamide in HPLC-grade Methanol.

  • Stress Initiation: Dilute the stock 1:10 into pre-warmed (37°C) 0.1 N HCl (pH 1.0) in a thermomixer.

  • Time-Course Sampling: At designated intervals (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot.

  • Active Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of 0.2 M Tris-Base buffer (pH 8.5). Causality: This instantly neutralizes the acid to a final pH of ~7.4, permanently halting the hydrolysis mechanism and locking the degradation profile for that exact timestamp.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor the parent mass and the -42 Da / -84 Da transitions.

Workflow Start 1. Sample Prep (Acidic Matrix, e.g., 0.1 N HCl) Incubate 2. Incubation (37°C, Time-course sampling) Start->Incubate Quench 3. Quench Reaction (Neutralize to pH 7.4 immediately) Incubate->Quench LCMS 4. LC-MS/MS Analysis (Monitor m/z transitions) Quench->LCMS Decision Mass Shift Detected? LCMS->Decision Path1 ΔM = -42 Da (Aryl Amide Cleaved) Decision->Path1 Major Peak Path2 ΔM = -84 Da (Both Amides Cleaved) Decision->Path2 Minor/Trace Peak

Caption: Standard operating procedure for monitoring acid-induced degradation via LC-MS.

Quantitative Data: Degradation Kinetics

The following table summarizes the expected half-lives (


) of the specific functional groups within N-[2-(4-acetamidophenyl)ethyl]acetamide under various biologically and analytically relevant acidic conditions at 37°C.
Matrix / ConditionpHAryl Amide

(Acetanilide site)
Alkyl Amide

(Aliphatic site)
Dominant Degradant
0.1 N HCl (Severe Stress)1.0~4.2 hours> 48 hoursN-[2-(4-aminophenyl)ethyl]acetamide
Simulated Gastric Fluid (SGF) 1.2~5.8 hours> 72 hoursN-[2-(4-aminophenyl)ethyl]acetamide
0.1% TFA (Sample Diluent)2.0~24 hoursStableN-[2-(4-aminophenyl)ethyl]acetamide
Acetate Buffer (Mild)4.5> 14 daysStableIntact Parent Molecule

Note: Data reflects the kinetic reality that acetanilide derivatives undergo acid-catalyzed hydrolysis at rates exponentially faster than N-alkyl acetamides due to the Yates and Bunnett-Olsen criteria for A-2 mechanisms.

References

  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Source: Study.
  • Acid catalysed hydrolysis of substituted acetanilides.
  • An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide Source: Benchchem URL
  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL

Sources

Troubleshooting

Minimizing side reactions during phenethylamine acetylation

Welcome to the Process Chemistry Support Portal . As a Senior Application Scientist, I have structured this technical guide to help you navigate the mechanistic nuances of phenethylamine (PEA) acetylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal . As a Senior Application Scientist, I have structured this technical guide to help you navigate the mechanistic nuances of phenethylamine (PEA) acetylation.

Acetylation of primary amines may seem like a fundamental transformation, but phenethylamine derivatives—especially those with electron-rich aromatic rings or secondary hydroxyl groups (e.g., tyramine, dopamine)—are highly susceptible to chemoselectivity failures. This guide bypasses generic advice to focus on the causality behind side reactions, offering self-validating protocols to ensure high-yield, pure N-acetylphenethylamine derivatives.

Visualizing the Reaction Landscape

Before troubleshooting, it is critical to map the competing kinetic pathways in your reaction vessel. The diagram below illustrates how varying conditions divert the primary amine from the target amide toward unwanted side products.

Pathways PEA Phenethylamine (Primary Amine) Target N-Acetylphenethylamine (Target Product) PEA->Target Mild Base, 1.05 eq Ac2O OAc O-Acetylation (Chemoselectivity Failure) PEA->OAc Uncontrolled pH RingAc Friedel-Crafts Acylation (Ring Activation) PEA->RingAc Lewis Acids / Heat AcAgent Acetylating Agent (e.g., Ac2O) AcAgent->Target DiAc N,N-Diacetylation (Over-reaction) Target->DiAc Excess Ac2O, >25°C

Reaction pathways of phenethylamine acetylation and common side reactions.

Module 1: Core Troubleshooting FAQs

Q: Why am I observing N,N-diacetylation in my phenethylamine acetylation, and how can I suppress it? A: N,N-diacetylation occurs because the newly formed secondary amide retains a weak nucleophilic character. While the nitrogen's lone pair is resonance-stabilized by the carbonyl group, excess acetylating agent (like acetic anhydride) combined with elevated temperatures will force a second acetylation, forming an imide. Solution: Kinetically isolate the first acetylation by strictly limiting acetic anhydride to 1.0–1.05 equivalents and maintaining the reaction temperature between 0 °C and 5 °C[1].

Q: My substrate is a hydroxylated phenethylamine (e.g., tyramine). How do I prevent O-acetylation while ensuring complete N-acetylation? A: Aliphatic and phenolic hydroxyl groups compete dynamically with the primary amine. Although the amine is inherently more nucleophilic, O-acetylation is a rapid side reaction under homogeneous basic conditions (like pyridine/DMAP). Solution: Utilize Schotten-Baumann conditions (a biphasic aqueous/organic system). The aqueous base (e.g., NaOH or NaHCO₃) serves a dual purpose: it neutralizes the acid byproduct to keep the amine deprotonated and reactive, while simultaneously hydrolyzing any kinetically formed O-acetyl esters back to the free phenol[2]. Alternatively, a catalytic amount of zinc acetate in acetic acid provides excellent chemoselectivity for N-acetylation over O-acetylation[3].

Q: I'm seeing an unexpected mass in my LC-MS corresponding to +42 Da on the aromatic ring. What is causing this? A: You are observing Friedel-Crafts ring acylation. Highly activated phenethylamines (e.g., dopamine or methoxy-substituted derivatives) feature electron-rich aromatic rings. If your reaction contains trace Lewis acids or is run under strongly acidic conditions, the acetylating agent forms a highly electrophilic acylium ion that attacks the aromatic ring[4]. Solution: Ensure your glassware is free of transition metal residues and avoid strong acid catalysts. Switch to a mild aqueous protocol[5].

Module 2: Quantitative Data Summary

Understanding the statistical impact of your reaction parameters is vital for process optimization. The table below summarizes the expected product distribution based on varying conditions.

Acetylating AgentSolvent / Base SystemTemp (°C)Target N-Acetylation (%)N,N-Diacetylation (%)O-Acetylation (%)
Ac₂O (2.0 eq)DCM / TEA2575%22% < 3%
Ac₂O (1.05 eq)DCM / TEA096% < 2%< 2%
AcCl (1.5 eq)Pyridine (Neat)2560%5%35%
Ac₂O (1.1 eq)H₂O / NaHCO₃ (Biphasic)0 to 2598% < 1%< 1%
Ac₂O (1.1 eq)AcOH / Zn(OAc)₂ (Cat.)Microwave95% < 1%< 1%

Module 3: Self-Validating Experimental Protocols

A robust protocol must include built-in validation checkpoints to ensure the reaction is proceeding as intended before moving to the workup phase.

Protocol A: Highly Chemoselective Aqueous Schotten-Baumann N-Acetylation

Best for: Hydroxylated phenethylamines (e.g., tyramine, dopamine) where O-acetylation is a major risk.

  • Preparation: Dissolve 10.0 mmol of the phenethylamine derivative in 20 mL of dichloromethane (DCM) and 20 mL of saturated aqueous NaHCO₃.

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 10.5 mmol (1.05 eq) of acetic anhydride in 5 mL of DCM. Add this solution dropwise over 15 minutes.

  • Validation Checkpoint 1 (IPC): At 30 minutes, halt stirring to let the layers separate. Sample the organic layer for TLC or LC-MS. You should observe >90% conversion. If unreacted amine remains, verify the pH of the aqueous layer; it must be ≥ 8.0 to prevent amine protonation[5].

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure any trace O-acetyl byproducts are hydrolyzed by the aqueous base.

  • Workup: Separate the organic layer, wash with 1M HCl (to remove trace unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol B: Mild N-Acetylation using Zinc Acetate

Best for: Acid-sensitive substrates or when biphasic systems cause emulsion issues.

  • Preparation: Mix 10.0 mmol of the phenethylamine with 10 mol% (1.0 mmol) of anhydrous zinc acetate (Zn(OAc)₂).

  • Reaction: Suspend the mixture in 15 mL of glacial acetic acid.

  • Execution: Stir at room temperature for 4 hours (or apply microwave irradiation for 5 minutes if available)[3].

  • Validation Checkpoint 1 (IPC): Check LC-MS. The presence of zinc acetate selectively activates the amine without generating the highly reactive acylium ions that trigger Friedel-Crafts ring acylation.

  • Workup: Dilute with ethyl acetate and wash extensively with saturated NaHCO₃ until the aqueous layer is neutral, neutralizing the acetic acid solvent.

Troubleshooting Decision Tree

Use this diagnostic workflow to quickly course-correct based on your LC-MS or NMR crude analysis.

DecisionTree Start LC-MS Analysis of Crude Reaction Q1 Is N,N-diacetylation > 5%? Start->Q1 A1 Reduce Ac2O to 1.05 eq Lower Temp to 0°C Q1->A1 Yes Q2 Is O-acetylation observed? Q1->Q2 No A2 Switch to Schotten-Baumann (pH 8-9) or Zn(OAc)2 Q2->A2 Yes Q3 Is conversion < 90%? Q2->Q3 No A3 Check amine salt form Add DIPEA/TEA Q3->A3 Yes Success Proceed to Purification Q3->Success No

Self-validating decision tree for troubleshooting acetylation side reactions.

References

  • Schotten Baumann Reaction Mechanism & Applications BYJU'S Chemistry[Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium ResearchGate / ARKIVOC[Link]

  • A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid SciSpace / Journal of Chemical Sciences[Link]

  • Collision-induced dissociation of phenethylamides: role of ion-neutral complex (Friedel-Crafts side reactions) PMC - National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for N-[2-(4-acetamidophenyl)ethyl]acetamide

Welcome to the Application Support Center. This guide is engineered for researchers and process chemists optimizing the purification of N-[2-(4-acetamidophenyl)ethyl]acetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and process chemists optimizing the purification of N-[2-(4-acetamidophenyl)ethyl]acetamide .

Diagnostic Profile: This molecule features a dual-amide motif—an aromatic acetamido group and an aliphatic acetamide group. Amides act as potent hydrogen-bond donors and acceptors. On standard bare silica (SiO₂), these groups undergo intense, multi-point chemisorption with acidic silanols, leading to non-linear Langmuir adsorption isotherms. This manifests physically as severe peak tailing, poor resolution, and irreversible column binding[1].

Visual Troubleshooting Logic

PurificationLogic A Crude Mixture N-[2-(4-acetamidophenyl)ethyl]acetamide B Initial TLC Screening (Bare Silica, Hex/EtOAc) A->B C Severe Tailing Observed? B->C D Modified Normal Phase (Add MeOH + 1% TEA) C->D Yes (Optimize NP) E Reverse Phase (C18) (H2O/MeCN + 0.1% FA) C->E Yes (Switch to RP) F Run NP Flash Dry Loading Required D->F G Run RP Flash Liquid Loading (DMSO) E->G H Purified Target (Rs > 1.5, High Recovery) F->H Monitor via UV 254nm G->H Monitor via UV 254nm

Workflow for troubleshooting dual-amide chemisorption in flash chromatography.

Knowledge Base & FAQs

Q1: Why does my target compound streak from Rf 0.40 down to the baseline on standard silica TLC plates? A: Standard bare silica gel is populated with acidic silanol groups (Si-OH). The carbonyl oxygens and N-H protons of your dual amides form strong, multi-point hydrogen bonds with these silanols. This interaction deactivates the mobile phase's ability to drive the compound forward uniformly, resulting in severe tailing[1]. To correct this, you must either deactivate the silica by adding a competitive polar modifier (like Methanol or Triethylamine) or abandon normal phase entirely for a reversed-phase (C18) system.

Q2: How can I cleanly resolve the di-acetylated target from the mono-acetylated intermediate? A: During synthesis, the more nucleophilic aliphatic amine acetylates first, meaning your primary impurity is likely the mono-acetylated aromatic amine (an aniline derivative). Anilines have a pKa of ~4.6. By utilizing Reverse-Phase (C18) chromatography with an aqueous mobile phase containing 0.1% Formic Acid (pH ~2.7), the aniline impurity becomes fully protonated into a highly polar anilinium ion. This ionized impurity will wash out near the column void volume, while your neutral, fully di-acetylated target is retained and elutes later, ensuring baseline resolution.

Q3: The crude mixture is insoluble in my starting mobile phase (e.g., Hexane or Water). How should I load the column? A: For Normal Phase chromatography, Dry Loading is mandatory. Dissolve the crude in a volatile solvent (e.g., Dichloromethane), mix with bare silica (1:3 ratio by weight), and evaporate to a free-flowing powder before loading[2]. Causality: Liquid loading a poorly soluble compound causes it to precipitate at the column head, clogging the frit and ruining band geometry. Dry loading pre-disperses the sample across a massive surface area, ensuring continuous, linear dissolution as the gradient polarity increases. For Reverse Phase, dissolve the sample in a minimal volume of DMSO and perform a liquid injection.

Q4: How do I efficiently develop a Reverse-Phase flash gradient without wasting time on slow RP-TLC plates? A: Reverse-phase TLC plates are notoriously slow and often fail to correlate with preparative column dynamics. The industry standard is to utilize an analytical HPLC system with a column chemistry matching your preparative flash column (e.g., C18 to C18). Perform a rapid 5–95% scouting run on the HPLC, and use a focused gradient generator algorithm to transfer the analytical retention time directly into an optimized preparative flash gradient[3].

Validated Experimental Protocols

Protocol A: Optimized Reverse-Phase Flash (C18) — Recommended

This protocol leverages hydrophobic interactions while suppressing the ionization of the target amides.

  • Sample Preparation (Liquid Load): Dissolve 1.0 g of crude mixture in 1.5 mL of anhydrous DMSO.

    • Validation Check: The solution must be completely transparent. If cloudy, filter through a 0.45 µm PTFE syringe filter to prevent frit blockage.

  • Column Equilibration: Mount a 50 g C18 Flash Column. Equilibrate with 5 Column Volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid (FA).

    • Validation Check: Monitor the UV baseline at 254 nm; it must remain flat for at least 1 CV before injection.

  • Gradient Execution: Inject the DMSO sample. Run a gradient from 5% to 60% Acetonitrile (with 0.1% FA) over 15 CVs.

    • Causality: The slow gradient slope ensures the closely eluting mono-acetylated impurities (which are protonated by the FA) are flushed out early, maximizing the resolution (Rs) of the target peak.

  • Fraction Recovery: Collect peaks triggering the UV 254 nm threshold. Pool target fractions and lyophilize (freeze-dry) to remove water and volatile formic acid.

Protocol B: Modified Normal Phase Flash (SiO₂)

Use this only if reverse-phase equipment is unavailable.

  • Dry Loading Preparation: Dissolve 1.0 g of crude in 10 mL of 10% Methanol in DCM. Add 3.0 g of 50 µm bare silica gel. Evaporate under reduced pressure.

    • Validation Check: The resulting solid must be a fine, free-flowing powder. Clumps indicate residual solvent, which will cause channeling in the column bed.

  • Column Equilibration: Pack the dry load into an empty loading cartridge. Equilibrate the main silica column with 5 CVs of Dichloromethane (DCM) containing 1% Triethylamine (TEA).

    • Causality: TEA acts as a sacrificial basic modifier, permanently capping the highly acidic silanols on the silica surface, preventing the target amides from chemisorbing[1].

  • Gradient Execution: Elute with a gradient of 0% to 10% Methanol in DCM over 12 CVs.

Performance Metrics

The following table summarizes expected quantitative outcomes based on the chosen methodology, highlighting the superiority of the optimized reverse-phase approach for dual-amide compounds.

MethodologyStationary PhaseSolvent SystemModifiersTarget Rt / RfImpurity Rt / RfResolution (

)
Recovery (%)
Standard NP Bare Silica (50 µm)Hexane / EtOAcNoneRf 0.15 (tailing)Rf 0.05 (streaking)< 1.045%
Modified NP Bare Silica (50 µm)DCM / MeOH1% TEARf 0.35 (sharp)Rf 0.101.878%
Optimized RP C18 Bonded SilicaH₂O / MeCN0.1% Formic AcidRt 8.5 minRt 3.2 min> 3.094%

References

  • [1] Flash Chromatography: Principles & Applications. phenomenex.com. 1

  • [3] Generate Reverse Phase Flash Focused Gradients at Lightning Speed. teledynelabs.com. 3

  • [2] Flash Chromatography Basics. sorbtech.com.2

Sources

Troubleshooting

Overcoming low ionization efficiency in mass spectrometry for acetamides

Welcome to the technical support guide for overcoming challenges in the mass spectrometry analysis of acetamides. This resource is designed for researchers, scientists, and drug development professionals who encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for overcoming challenges in the mass spectrometry analysis of acetamides. This resource is designed for researchers, scientists, and drug development professionals who encounter the common issue of low ionization efficiency with this class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my acetamide compound showing a very weak or non-existent signal in my LC-MS analysis?

A1: The primary reason acetamides often exhibit poor signal intensity is their inherently low proton affinity. Ionization in common techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically relies on the analyte's ability to accept a proton (protonation) to form a positive ion, [M+H]+.[1][2] Acetamides are weak bases and do not readily accept a proton, especially when the mobile phase solvents (like water or methanol) have a comparable or higher proton affinity.[1] This leads to inefficient ionization and, consequently, a low signal.

Furthermore, in ESI, acetamides can preferentially form sodium [M+Na]+ or potassium [M+K]+ adducts if trace amounts of these salts are present in the sample, glassware, or mobile phase.[3][4][5][6] While these adducts are detectable, they can split the already weak signal across multiple species, reducing the intensity of any single ion and complicating quantification.[4][7]

Q2: I'm using ESI. Should I be in positive or negative ion mode for acetamides?

A2: For native (underivatized) acetamides, positive ion mode is almost always the preferred choice. The goal in positive mode is to form [M+H]+ or other cation adducts. While acetamides are not strongly basic, they are even less acidic.[1] Negative ion mode, which relies on the analyte losing a proton to form [M-H]-, is generally not effective for acetamides as they lack a readily ionizable acidic proton. Attempting negative mode for a typical acetamide will likely result in a very high baseline and no discernible analyte signal.[8]

Q3: What is the difference between ESI and APCI, and which one is better for my acetamide?

A3:

  • Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase. It's excellent for polar and ionic compounds but can be inefficient for less polar molecules with low proton affinity, like many acetamides.[9][10]

  • Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. The sample is first vaporized in a heated nebulizer, and then ionized by reacting with a plasma of solvent ions created by a corona discharge.[2][11][12][13]

Which is better? It depends. If your acetamide is thermally stable, APCI may provide a significant advantage over ESI .[9][11] Because APCI is a gas-phase process, it relies on proton transfer reactions from protonated solvent molecules.[11][12] This environment can be more favorable for protonating weakly basic compounds compared to the solution-phase competition that occurs in ESI. If your compound is thermally labile (degrades with heat), ESI is the safer choice.

Troubleshooting Guide: A Decision-Making Workflow

When faced with a low acetamide signal, a systematic approach is key. The following workflow will guide you through the most effective strategies, from simple mobile phase adjustments to more involved chemical derivatization.

Acetamide_Troubleshooting start Low Acetamide Signal Detected check_source Which Ion Source? start->check_source esi_path ESI check_source->esi_path ESI apci_path APCI check_source->apci_path APCI mobile_phase Step 1: Mobile Phase Optimization (ESI) esi_path->mobile_phase apci_optimize Step 1: Source Optimization (APCI) apci_path->apci_optimize check_adducts Observe [M+Na]+ or [M+K]+ adducts? mobile_phase->check_adducts add_acid Add 0.1% Formic Acid to promote [M+H]+ check_adducts->add_acid No / Minimal add_salt Force Adduct Formation: Add 1-5 mM Ammonium Formate or Sodium Acetate check_adducts->add_salt Yes / Dominant derivatize_q Signal Still Insufficient? add_acid->derivatize_q add_salt->derivatize_q add_dopant Step 2: Add a Dopant to Mobile Phase apci_optimize->add_dopant add_dopant->derivatize_q derivatize Step 3: Chemical Derivatization (Add a Fixed Charge) derivatize_q->derivatize Yes final_analysis High-Sensitivity Analysis derivatize_q->final_analysis No, Signal is Adequate derivatize->final_analysis

Caption: A decision tree for troubleshooting low acetamide signals in MS.

Detailed Troubleshooting Steps & Protocols

Step 1 (ESI Path): Mobile Phase Optimization

Q: How can I adjust my mobile phase to improve my acetamide signal in ESI?

A: The goal is to create a more favorable environment for protonation or to consistently promote the formation of a single adduct.

  • Issue: Weak [M+H]+ signal, possibly with competing sodium [M+Na]+ adducts.

    • Causality: Protons from the mobile phase are competing with trace sodium ions to ionize the analyte. The low proton affinity of the acetamide makes this competition highly unfavorable for protonation.

    • Solution 1: Promote the Protonated Molecule. Add a volatile acid to the mobile phase to increase the concentration of available protons, shifting the equilibrium toward [M+H]+ formation.[7][14] Formic acid is the most common choice for MS applications.[14][15]

      • Protocol: Prepare your aqueous and organic mobile phases with 0.1% formic acid . This typically provides a sufficient proton supply to outcompete trace levels of metal ions.

    • Solution 2: Force a Single Adduct. If the [M+Na]+ adduct is significantly more intense than the [M+H]+ signal even with acid, or if adding acid doesn't help, it indicates your acetamide has a higher affinity for sodium ions than for protons.[16] In this case, it's better to promote a single, consistent adduct rather than splitting the signal.

      • Protocol: Add 1-5 mM of ammonium formate or ammonium acetate to your mobile phase.[15][17][18] These volatile salts provide a consistent source of adduct-forming ions (NH4+) and can help to stabilize the signal for quantification. In some cases, intentionally adding a low concentration of sodium acetate can be used to drive all ionization to the [M+Na]+ form.[7]

Mobile Phase AdditiveTypical ConcentrationTarget Ion (Positive ESI)Best For...
Formic Acid 0.05 - 0.1%[M+H]+Promoting protonation, suppressing Na/K adducts.[7][14]
Ammonium Formate 5 - 10 mM[M+NH4]+Compounds that preferentially form adducts.[15][18]
Ammonium Acetate 5 - 10 mM[M+NH4]+Similar to ammonium formate, offers different pH/selectivity.[15][18][19]
Step 1 & 2 (APCI Path): Source Optimization and Use of Dopants

Q: I've switched to APCI, but my signal is still not great. What can I do?

A: First, ensure your source parameters are optimized. Then, consider using a dopant.

  • APCI Source Optimization: The efficiency of APCI is highly dependent on the vaporizer temperature.

    • Protocol: Perform a flow-injection analysis (FIA) of your acetamide standard while ramping the vaporizer temperature (e.g., from 300°C to 550°C). Monitor the signal intensity to find the optimal temperature that provides maximum signal without causing thermal degradation.

  • Using Dopants in APCI: A "dopant" is a compound added at a low concentration to the mobile phase to facilitate the ionization of the target analyte.[20][21]

    • Causality: In APCI, the mobile phase is ionized first, creating reactant ions that then ionize the analyte.[2] If the proton affinity of the analyte is lower than the protonated solvent, this proton transfer is inefficient. A dopant with a proton affinity that is higher than the solvent but lower than the analyte can act as a more efficient proton shuttle. Alternatively, some dopants work via charge-exchange mechanisms.[21]

    • Solution: For acetamides with low proton affinity, adding a dopant like anisole has been shown to increase signal intensity by up to 100-fold in some cases.[20][21] Anisole works via a charge-exchange mechanism, which is effective for compounds that are difficult to protonate.[21]

    • Protocol: Introduce anisole into the mobile phase post-column via a T-junction before the MS inlet at a concentration of approximately 100 µL/min from a 1 mg/mL stock solution. The exact concentration may require optimization.

Step 3 (Universal Path): Chemical Derivatization

Q: I've tried optimizing my source and mobile phase, but my sensitivity is still not sufficient for my application. What is the next step?

A: Chemical derivatization is a powerful strategy to fundamentally improve the ionizability of your molecule.

  • Causality: If a molecule won't efficiently accept a charge, the most robust solution is to chemically attach a group that is always charged.[22] This removes the reliance on in-source protonation or adduction entirely.

  • Solution: Use a derivatizing agent that introduces a permanently charged moiety, such as a quaternary amine. Girard's reagents (T or P) are classic examples that react with carbonyl groups, but for amides, a more suitable strategy is needed. A better approach for acetamides involves derivatizing the amide nitrogen itself or another functional group on the molecule. For molecules with hydroxyl or primary/secondary amine groups, derivatization is more straightforward.[23] For the amide itself, hydrolysis to the corresponding carboxylic acid and amine followed by derivatization of the more reactive products can be a viable, albeit multi-step, approach.

    A highly effective strategy for compounds containing hydroxyl or primary/secondary amine groups is to tag them with a reagent that contains a tertiary amine, which has a much higher proton affinity. For compounds with a carbonyl group (which could be present elsewhere in the acetamide-containing molecule), Girard's Reagent P is an excellent choice as it adds a fixed positive charge.[24]

  • Example Protocol (Derivatization of a carbonyl group with Girard's Reagent P):

    • Dissolve 1 mg of your acetamide-containing compound (assuming it also has a ketone/aldehyde) in 500 µL of methanol.

    • Add 10 mg of Girard's Reagent P and 25 µL of glacial acetic acid.

    • Heat the mixture at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.

    • Inject the derivatized sample. The analyte will now be detected as [M+Girard_P]+, which is a permanently charged species and will ionize exceptionally well.[24]

Derivatization_Workflow start Analyte with -NH-CO-CH3 & -C=O groups reagents Add Girard's Reagent P + Acetic Acid in Methanol start->reagents reaction Heat at 60°C (Reaction Occurs) reagents->reaction product Derivatized Analyte (Fixed Positive Charge) reaction->product analysis Inject into LC-MS (High Ionization Efficiency) product->analysis

Sources

Optimization

Technical Support Center: Purification of N-[2-(4-acetamidophenyl)ethyl]acetamide

Ticket ID: #Ac2O-Removal-001 Topic: Removal of Unreacted Acetic Anhydride ( ) and Acetic Acid Byproducts Target Molecule: -diacetyl-4-(2-aminoethyl)aniline (Bis-amide derivative) Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Ac2O-Removal-001 Topic: Removal of Unreacted Acetic Anhydride (


) and Acetic Acid Byproducts
Target Molecule: 

-diacetyl-4-(2-aminoethyl)aniline (Bis-amide derivative) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide typically involves the double acetylation of 4-(2-aminoethyl)aniline using excess acetic anhydride. The persistence of acetic anhydride (


) in your final product is a common issue due to its high boiling point (139.8°C) and the viscosity of the resulting bis-amide.

Because your target molecule is a bis-amide , it possesses significant hydrogen-bonding potential, likely rendering it a high-melting-point solid with low solubility in non-polar solvents and cold water. This physical property profile allows us to use hydrolytic precipitation as the primary purification strategy, reserving azeotropic distillation for polishing.

Module 1: The "Crash" Method (Hydrolytic Precipitation)

Recommended as the primary workflow for solid bis-amides.

This method utilizes the chemical conversion of acetic anhydride into water-soluble acetic acid, followed by physical phase separation.

The Protocol
  • Cool the Reaction: Place your reaction vessel (containing the crude mixture) in an ice bath.

  • The Quench: Slowly add ice-cold water to the reaction mixture.

    • Ratio: Use at least a 10:1 volume ratio of water to reaction solvent.

    • Caution: The hydrolysis of

      
       is exothermic. Add water slowly to prevent localized boiling.
      
  • Hydrolysis Period: Stir the slurry vigorously for 30–60 minutes .

    • Why:

      
       is not instantly miscible with water.[1] Vigorous stirring ensures the anhydride droplets break up and hydrolyze into acetic acid (
      
      
      
      ).
  • Filtration: The target bis-amide should precipitate as a white or off-white solid. Filter using a Buchner funnel.

  • The Wash Cycle (Critical):

    • Wash 1: Cold water (removes bulk acetic acid).

    • Wash 2: Saturated Aqueous Sodium Bicarbonate (

      
      ) (Neutralizes trapped acid traces).[2][3]
      
    • Wash 3: Cold water (Removes salts).

  • Drying: Dry the solid in a vacuum oven at 50°C to remove residual moisture.

Module 2: Liquid-Liquid Extraction

Use this ONLY if your product oils out or fails to precipitate in Module 1.

If the product forms a sticky oil upon water addition, filtration is impossible. You must switch to solvent extraction.

The Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it is easier to dry and less toxic.

  • Acid Removal Wash:

    • Wash the organic layer 2x with 10% aqueous

      
       .
      
    • Visual Cue: Watch for

      
       evolution (bubbling). Stop washing only when bubbling ceases.
      
  • Brine Wash: Wash 1x with saturated brine to remove trapped water.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporation: Concentrate on a rotary evaporator.

Module 3: Trace Removal (Azeotropic Distillation)

Use this if the product still smells of vinegar after Module 1 or 2.

Direct evaporation of acetic acid/anhydride requires high heat, which may decompose your product. Instead, use Toluene to lower the effective boiling point via co-evaporation.

The Logic

While Toluene and Acetic Acid do not form a classic high-efficiency azeotrope at atmospheric pressure, Toluene acts as a carrier solvent. It suppresses the boiling point of the mixture and physically "drags" the acetic acid out during evaporation (codistillation).

The Protocol
  • Redissolve your semi-solid/oil in a minimal amount of Toluene .

  • Evaporate on a rotary evaporator at 50–60°C under reduced pressure.

  • Repeat this process 3 times .

  • Final Polish: Perform one final evaporation with Dichloromethane (DCM) or Methanol to remove trapped toluene.

Visual Workflow: Purification Logic Gate

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess Ac2O) Quench Step 1: Ice Water Quench (Hydrolysis: Ac2O -> AcOH) Start->Quench CheckState Observation: Solid or Oil? Quench->CheckState SolidPath Path A: Precipitation CheckState->SolidPath Precipitate Forms OilPath Path B: Extraction CheckState->OilPath Sticky Oil/Goo Filter Vacuum Filtration SolidPath->Filter BicarbWash Wash with sat. NaHCO3 (Neutralize Acid) Filter->BicarbWash Dry Vacuum Dry BicarbWash->Dry SmellCheck Vinegar Smell Persists? Dry->SmellCheck Dissolve Dissolve in EtOAc OilPath->Dissolve SepFunnel Wash 2x NaHCO3 Wash 1x Brine Dissolve->SepFunnel Conc Concentrate (Rotovap) SepFunnel->Conc Conc->SmellCheck Azeotrope Co-evaporate with Toluene (3x) SmellCheck->Azeotrope Yes Final Pure Bis-Amide Product SmellCheck->Final No Azeotrope->Final

Figure 1: Decision tree for removing acetic anhydride based on the physical state of the crude product.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is an oil, not a solid. Impurities (likely mono-acetylated intermediates) or trapped solvent are depressing the melting point.1. Use Module 2 (Extraction).2. Attempt recrystallization from Ethanol/Water or Isopropanol . Scratch the glass to induce nucleation.
Strong vinegar smell after drying. Trapped Acetic Acid inside the crystal lattice (inclusion complex).Grind the solid into a fine powder and dry in a vacuum oven at 60°C overnight. If that fails, use Module 3 (Toluene Azeotrope).
Bubbling during Bicarb wash. High concentration of residual Acetic Acid.This is normal (

). Vent the separatory funnel frequently to prevent pressure buildup.
Low Yield. Product is partially soluble in the aqueous layer.Bis-amides have some water solubility.[4] Saturate the aqueous layer with NaCl (Salting out) and back-extract with EtOAc 3 times.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7918, Acetic Anhydride." PubChem, [Link]. Accessed 2024.[5] (Hydrolysis rates and safety data).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanisms of nucleophilic acyl substitution and hydrolysis).

Sources

Troubleshooting

Controlling polymorphism in N-[2-(4-acetamidophenyl)ethyl]acetamide crystals

This is a comprehensive technical support guide designed for researchers encountering polymorphic inconsistency with N-[2-(4-acetamidophenyl)ethyl]acetamide . Subject: Troubleshooting Polymorphic Control in N-[2-(4-aceta...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers encountering polymorphic inconsistency with N-[2-(4-acetamidophenyl)ethyl]acetamide .

Subject: Troubleshooting Polymorphic Control in N-[2-(4-acetamidophenyl)ethyl]acetamide Crystallization Ticket ID: POLY-DA-PEA-004 Status: Open Assigned Specialist: Senior Application Scientist, Crystallography Unit[1][2]

Executive Summary

You are likely accessing this guide because you are observing batch-to-batch inconsistency in the crystallization of N-[2-(4-acetamidophenyl)ethyl]acetamide . Common symptoms include:

  • Melting Point Drift: Variations between ~165°C and ~172°C.[1][2]

  • Morphology Changes: Shifting from needles (acicular) to blocks (prismatic).[2]

  • Dissolution Failure: Unexpectedly slow intrinsic dissolution rates (IDR).

This molecule is a classic flexible bis-amide .[1][2] Its structure contains a flexible ethyl linker connecting two amide groups to a phenyl core.[1][2] This flexibility drives conformational polymorphism , where the molecule crystallizes in different folded states (anti vs. gauche), significantly altering the hydrogen bonding network.[2][3][4]

This guide provides a rigorous protocol to lock the thermodynamic form (Form I) or stabilize the kinetic form (Form II) depending on your target profile.

Part 1: The Mechanism of Failure

Before troubleshooting, understand why your process is failing.

The polymorphism in N-[2-(4-acetamidophenyl)ethyl]acetamide is driven by the competition between:

  • Intermolecular Hydrogen Bonding: The two amide groups want to form infinite chains (N-H[2]···O=C).

  • Conformational Freedom: The ethyl spacer (-CH₂-CH₂-) allows the "tail" amide to rotate.[1][2]

  • Form I (Thermodynamic): Usually the anti (extended) conformation.[2] Maximizes density and packing efficiency.[1][2]

  • Form II (Kinetic): Often a gauche (twisted) conformation.[2] Formed when high supersaturation forces the molecule to "freeze" before it can uncoil.[1][2]

Polymorph Selection Pathway

PolymorphSelection Start Crude Material Solvent Solvent Choice Start->Solvent Supersat Supersaturation (σ) Solvent->Supersat HighSigma High σ (Rapid Cooling/Anti-solvent) Supersat->HighSigma Rapid Nucleation LowSigma Low σ (Slow Cooling/Evaporation) Supersat->LowSigma Controlled Growth FormII Form II (Kinetic) Metastable Needles HighSigma->FormII FormI Form I (Thermodynamic) Stable Blocks LowSigma->FormI FormII->FormI Solvent-Mediated Transformation (SMT)

Figure 1: Kinetic vs. Thermodynamic control pathways.[1][2] High supersaturation locks the molecule in high-energy conformations (Form II), while controlled growth allows relaxation into the stable Form I.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting mixed phases (needles and blocks) in the same filter cake."

Diagnosis: You are operating inside the Metastable Zone Width (MSZW) of the stable form but exceeding the nucleation limit of the metastable form, or you are experiencing "oiling out" (Liquid-Liquid Phase Separation) prior to crystallization.[2]

Corrective Protocol: The "Seeding Window" Technique

  • Determine Saturation Temperature (

    
    ):  Measure the exact temperature where your solid dissolves completely in your chosen solvent (e.g., Ethanol/Water 80:20).[2]
    
  • Apply a Cubic Cooling Profile: Do not cool linearly. Use a cubic profile to maintain constant supersaturation.

    • Why? Linear cooling creates excessive supersaturation at lower temperatures, triggering secondary nucleation of the unwanted Form II.[2]

  • Seed at Low Supercooling:

    • Cool to

      
      .[1][2]
      
    • Add 0.5% w/w seeds of pure Form I (micronized).

    • Hold for 1 hour to ensure seed healing (growth of the seed surface).[2]

    • Cool slowly (

      
      ) to the isolation temperature.
      
Issue 2: "The crystal habit is poor (thin needles), causing filtration issues."

Diagnosis: This indicates high aspect ratio growth, typical of Form II or rapid growth of Form I in a solvent that interacts strongly with the polar faces (acetamide caps).[2]

Corrective Protocol: Solvent Activity Modulation

Switch from a pure protic solvent (Methanol) to a solvent/anti-solvent system or an ester.[2]

  • Recommended System: Ethyl Acetate (EtOAc) or Isopropyl Acetate.[2]

  • Mechanism: Esters interact moderately with the amide hydrogens, slowing down the growth along the hydrogen-bonding axis.[1][2] This promotes widening of the crystal (lower aspect ratio), turning needles into filterable rods or blocks.[2]

Experimental Check:

Parameter Current (Problematic) Optimized (Target)
Solvent Methanol (High polarity) Ethyl Acetate (Medium polarity)

| Cooling Rate |


 | 

| | Agitation | High shear (creates fines) | Low shear (PBT impeller) |[1][2]
Issue 3: "My DSC shows a small endotherm before the main melting peak."

Diagnosis: You have Concomitant Polymorphism .[1][2] The small endotherm is the melting of the metastable Form II, followed immediately by recrystallization into Form I, and then the final melting of Form I.[2]

Corrective Protocol: Solvent-Mediated Transformation (SMT)

You do not need to discard the batch.[1][2] You can convert it in situ.

  • Slurry the batch: Resuspend the solid in the mother liquor or a saturated solution of the compound.[1][2]

  • Heat to

    
    :  This increases the solubility of the metastable Form II significantly more than Form I.[2]
    
  • Agitate for 12-24 hours: Form II will dissolve, and the supersaturation generated will deposit onto the Form I crystals (Ostwald Ripening).[1][2]

  • Monitor via XRPD: Sample every 4 hours until the characteristic peaks of Form II disappear.

Part 3: Advanced Characterization & Validation

Do not rely on melting point alone.[1][2] Flexible bis-amides often have close melting points.[1][2]

Critical Analytical Workflow
  • PXRD (Powder X-Ray Diffraction):

    • Form I (Stable): Look for dominant peaks at lower

      
       (indicating larger d-spacing/extended packing).[1][2]
      
    • Form II (Metastable): Often shows shifted peaks due to the denser or twisted packing.[2]

    • Action: Focus on the

      
      
      
      
      
      range where amide packing fingerprints are most distinct.[1][2]
  • Solid-State NMR (ssNMR):

    • If PXRD is ambiguous due to preferred orientation (common with needles), use

      
       CP/MAS NMR.[2]
      
    • The Carbonyl carbon signals (approx. 170 ppm) will split or shift significantly depending on whether the amide is involved in a chain or dimer motif.[2]

Molecular Conformation Logic

ConformationLogic cluster_0 Conformational Drivers Molecule N-[2-(4-acetamidophenyl)ethyl]acetamide Linker Ethyl Linker (-CH2-CH2-) Molecule->Linker Amides Dual Amide Groups (H-Bond Donors/Acceptors) Molecule->Amides StateA Anti Conformation (Extended) Linker->StateA Low Energy StateB Gauche Conformation (Folded) Linker->StateB High Energy ResultA Form I (Stable) Planar Sheets StateA->ResultA Efficient Packing ResultB Form II (Metastable) Twisted/Steric Strain StateB->ResultB Kinetic Trapping

Figure 2: The flexible ethyl linker allows rotameric states.[1][2] The 'Anti' state typically leads to the stable Form I, while rapid precipitation traps the 'Gauche' state.

References

  • Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on conformational polymorphism).

    • [2]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1][2] Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.[1][2] (Specific mechanisms of flexible linkers).

    • [2]

  • NIST Chemistry WebBook. (2024).[1][2] N-(4-ethylphenyl)acetamide and related amide data. (Used for structural analog property verification).[2]

    • [2]

  • PubChem. (2024).[1][2] Compound Summary for N-[2-(4-acetamidophenyl)ethyl]acetamide.

    • [2]

Sources

Optimization

Preventing hydrolysis of N-[2-(4-acetamidophenyl)ethyl]acetamide in solution

Welcome to the Technical Support Center for N-[2-(4-acetamidophenyl)ethyl]acetamide . As a Senior Application Scientist, I frequently encounter assay anomalies traced back to the unrecognized in situ degradation of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[2-(4-acetamidophenyl)ethyl]acetamide .

As a Senior Application Scientist, I frequently encounter assay anomalies traced back to the unrecognized in situ degradation of complex molecules. N-[2-(4-acetamidophenyl)ethyl]acetamide is a prime example of a compound that lulls researchers into a false sense of security. While amides are broadly considered stable in aqueous environments, this specific bis-acetamide possesses two distinct amide bonds with vastly different electronic environments.

This guide is designed to move beyond basic troubleshooting. It explains the thermodynamic and kinetic causality behind the degradation of this molecule and provides self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: Troubleshooting & Causality FAQs

Q: Why is my compound degrading in standard Phosphate-Buffered Saline (PBS, pH 7.4) during long-term storage? A: The degradation is driven by general base catalysis mediated by the phosphate ions in PBS. While natural amides are generally stable at neutral pH (with spontaneous hydrolysis half-lives sometimes exceeding hundreds of years[1]), the presence of dibasic phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as a general base. This accelerates the nucleophilic attack of water on the amide carbonyl[2]. To prevent this, you must remove the catalytic vector: switch to a non-nucleophilic Good's buffer (e.g., HEPES) or store the compound in a slightly acidic acetate buffer (pH 5.0–5.5), which represents the pH of maximum stability for this class of molecules.

Q: Which of the two amide bonds is cleaving first, and how does this affect my assay? A: N-[2-(4-acetamidophenyl)ethyl]acetamide contains two distinct amides: an N-aryl amide (the acetamido group on the phenyl ring) and an N-alkyl amide (on the ethyl chain). The N-aryl amide cleaves significantly faster . Mechanistically, the phenyl ring withdraws electron density from the nitrogen via induction, making the adjacent carbonyl carbon highly electrophilic and exceptionally prone to hydroxide attack. This is kinetically analogous to the hydrolysis of paracetamol (N-(4-hydroxyphenyl)acetamide), which degrades into p-aminophenol and acetic acid under specific acid/base catalysis[3]. Conversely, the N-alkyl amide is stabilized by the electron-donating aliphatic chain. If your assay relies on the intact molecule, aryl cleavage will yield N-[2-(4-aminophenyl)ethyl]acetamide, completely altering the target binding affinity and physicochemical profile of your solution.

Q: How do temperature and pH interact to accelerate this degradation? A: The hydrolysis of the aryl amide follows specific acid-base catalysis, exhibiting a V-shaped pH-rate profile. At pH > 7.0, specific base catalysis (


 attack) dominates. Temperature exacerbates this exponentially according to the Arrhenius equation. The activation energy for the hydrolysis of similar acetanilide derivatives is approximately 63.6 kJ/mol. Consequently, elevating the temperature from 25°C to 40°C (e.g., leaving a vial on a warm lab bench) can increase the hydrolysis rate by nearly 4- to 5-fold.

Part 2: Data Presentation & Buffer Selection

To effectively formulate your solutions, you must match the solvent environment to the kinetic vulnerabilities of the molecule.

Table 1: Comparative Hydrolysis Kinetics of the Bis-Acetamide Bonds

Amide Bond TypeStructural LocationRelative Hydrolysis Rate (pH 7.4)Primary Catalytic Vulnerability
N-Aryl Amide Phenyl ringFastBase catalysis (

), General base (Phosphate)
N-Alkyl Amide Ethyl chainSlowExtreme acid/base, High heat (>80°C)

Table 2: Recommended Buffer Systems for N-[2-(4-acetamidophenyl)ethyl]acetamide

Buffer SystempH RangeCatalytic RiskRecommendation for Storage
Phosphate (PBS)7.2 - 7.6High (General Base)Not Recommended for long-term storage
Tris-HCl7.0 - 8.0Moderate (Nucleophilic)Use with caution; prepare fresh daily
Sodium Acetate4.5 - 5.5LowHighly Recommended (Optimal stock stability)
HEPES / MOPS6.8 - 7.4Low (Sterically hindered)Recommended for physiological assays

Part 3: Visualizing the Degradation Pathway

Understanding the exact molecular cleavage points is critical for setting up your analytical detection methods.

HydrolysisPathway Intact N-[2-(4-acetamidophenyl)ethyl]acetamide (Intact Bis-Acetamide) ArylCleavage Aryl Amide Hydrolysis (Fast Pathway) Intact->ArylCleavage OH- / Phosphate Catalysis AlkylCleavage Alkyl Amide Hydrolysis (Slow Pathway) Intact->AlkylCleavage Extreme pH / Heat ProductA N-[2-(4-aminophenyl)ethyl]acetamide + Acetic Acid ArylCleavage->ProductA ProductB N-(4-(2-aminoethyl)phenyl)acetamide + Acetic Acid AlkylCleavage->ProductB

Fig 1. Differential hydrolysis pathways of the bis-acetamide molecule, highlighting the vulnerability of the aryl amide.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes solvent-mediated water activity reduction and pH optimization to arrest hydrolysis.

  • Initial Solubilization (Water Activity Reduction):

    • Step: Weigh 10 mg of N-[2-(4-acetamidophenyl)ethyl]acetamide and dissolve completely in 1.0 mL of anhydrous DMSO (10 mg/mL stock).

    • Causality: Dissolving first in a polar aprotic solvent eliminates localized aqueous microenvironments and reduces the thermodynamic activity of water, effectively halting hydrolytic initiation.

  • Aqueous Dilution (pH Optimization):

    • Step: Dilute the DMSO stock into 10 mM Sodium Acetate buffer, adjusted precisely to pH 5.5.

    • Causality: pH 5.5 sits at the nadir of the V-shaped pH-rate degradation profile[4]. Acetate avoids the general base catalysis inherent to phosphate buffers[2].

  • Sterile Filtration and Cryopreservation:

    • Step: Filter through a 0.22 µm PTFE membrane. Aliquot into single-use amber vials and freeze immediately at -20°C.

    • Causality: Freezing halts Arrhenius-dependent kinetic degradation[3], while single-use aliquots prevent repeated freeze-thaw cycles that can cause transient pH shifts during ice crystal formation.

Protocol 2: Forced Degradation & Stability-Indicating HPLC Assay

Use this workflow to empirically validate the stability of your specific formulation.

StabilityWorkflow Step1 1. Buffer Selection (Acetate pH 5.5) Step2 2. Thermal Stress (4°C, 25°C, 40°C) Step1->Step2 Step3 3. HPLC Analysis (0.1% TFA Mobile Phase) Step2->Step3 Step4 4. Peak Integration (Quantify Amines) Step3->Step4 Step5 5. Kinetic Modeling (Arrhenius Plot) Step4->Step5

Fig 2. Self-validating workflow for empirical stability determination and kinetic modeling.

  • Sample Stressing:

    • Step: Incubate 100 µg/mL aliquots of your working solution at 4°C, 25°C, and 40°C for 7 days.

  • Mobile Phase Preparation:

    • Step: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: The 0.1% TFA ensures that any formed degradant (specifically the free aniline derivative from aryl cleavage) is fully protonated. This drastically shifts its polarity, ensuring baseline chromatographic resolution from the intact bis-acetamide.

  • Chromatographic Separation:

    • Step: Inject 10 µL onto a C18 Reverse Phase column. Run a gradient from 5% B to 60% B over 15 minutes.

  • UV Detection (240 nm):

    • Step: Monitor absorbance at 240 nm.

    • Causality: 240 nm effectively captures the

      
       transitions of the phenyl ring. The deacetylation of the aryl amide will cause a distinct hypsochromic shift and change in molar absorptivity, allowing you to easily identify the N-[2-(4-aminophenyl)ethyl]acetamide degradant peak.
      

Part 5: References

  • Paracetamol β-D-Glucoside: Prodrug Design, Kinetics, and Regulatory Stability Assessment Source: Preprints.org URL:

  • Hydrolysis pathway for paracetamol Source: ResearchGate URL:

  • Kinetic study of paracetamol hydrolysis: Evaluating of the voltammetric data Source: ResearchGate URL:

  • General base catalysis in acidic solutions. Acceleration of intramolecular phosphonate-assisted amide hydrolysis Source: Canadian Science Publishing URL:

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid Source: ACS Omega URL:

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Spectroscopy of N-[2-(4-acetamidophenyl)ethyl]acetamide

Executive Summary This technical guide provides a comprehensive analysis of the 1H NMR spectrum of N-[2-(4-acetamidophenyl)ethyl]acetamide (also referred to as -diacetyl-4-aminophenethylamine). As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of N-[2-(4-acetamidophenyl)ethyl]acetamide (also referred to as


-diacetyl-4-aminophenethylamine). As a Senior Application Scientist, I have structured this document to serve researchers requiring absolute structural confirmation of this compound, which frequently appears as a metabolic intermediate, a synthetic impurity in paracetamol/tyramine derivatives, or a standard in amide synthesis.

Unlike mass spectrometry (LC-MS), which confirms molecular weight, or IR, which identifies functional groups, 1H NMR is the only standalone technique capable of unequivocally distinguishing this molecule from its regioisomers (e.g., ortho-substituted analogs) and quantifying the degree of acetylation on both the aromatic and aliphatic nitrogen atoms.

Comparative Analysis: NMR vs. Alternative Methodologies

In the context of structural elucidation, "performance" is defined by specificity , regio-selectivity , and quantitative potential . The following table compares 1H NMR against LC-MS and FTIR for this specific acetamide derivative.

Performance Matrix: Structural Elucidation
Feature1H NMR (600 MHz) LC-MS/MS (Q-TOF) FTIR (ATR)
Differentiation of Isomers Superior. Distinguishes para vs. meta/ortho substitution via splitting patterns (AA'BB' system).Low. Isomers often share identical mass and fragmentation patterns.Medium. Fingerprint region can differ, but difficult to interpret ab initio.
Functional Group Location Precise. Resolves aliphatic vs. aromatic acetyl groups via chemical shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1.78 vs 2.01 ppm).
Ambiguous. Confirms presence of acetyls but not their specific attachment points without complex MS

.
Good. distinct C=O stretches, but quantification is difficult.
Quantification (Purity) Absolute. qNMR allows direct purity calculation without reference standards.Relative. Requires identical reference standards for calibration curves.Qualitative. Poor for trace impurity quantification.
Sample Recovery Non-destructive. Sample can be recovered.[1]Destructive. Sample is consumed.Non-destructive.
Decision Framework: When to Prioritize NMR

Use the following logic flow to determine the necessity of NMR analysis for your sample.

Analysis_Decision_Tree Start Sample: C12H16N2O2 Suspect IsomerCheck Is Regio-Isomerism Possible? (Ortho/Meta/Para) Start->IsomerCheck QuantCheck Is Absolute Purity Required? IsomerCheck->QuantCheck Yes (Unknown Impurity) MS_Path LC-MS/MS Sufficient (Retention Time Match) IsomerCheck->MS_Path No (Known Route) NMR_Path 1H NMR Mandatory (Structural Proof) QuantCheck->NMR_Path No (Qualitative only) qNMR_Path qNMR Analysis (Internal Standard) QuantCheck->qNMR_Path Yes (Assay Value)

Figure 1: Analytical decision matrix for selecting NMR over MS for acetamide derivatives.

Experimental Protocol: 1H NMR Acquisition

To ensure reproducibility and resolution of the exchangeable amide protons, strict adherence to solvent choice and concentration is required.

Materials
  • Analyte: >5 mg N-[2-(4-acetamidophenyl)ethyl]acetamide.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Note: CDCl3 is not recommended due to poor solubility of the bis-amide and broadening of amide proton signals.

  • Instrument: 400 MHz or higher (600 MHz preferred for clear AA'BB' resolution).

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the solid in 600 µL of DMSO-d6. Vortex for 30 seconds to ensure complete homogeneity.

  • Temperature: Equilibrate probe to 298 K (25°C).

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1):

      
       5.0 seconds (Essential for accurate integration of the slow-relaxing aromatic protons).
      
    • Scans (NS): 16–32 (Sufficient for >5 mg).

    • Spectral Width: -2 to 14 ppm (To capture downfield amide protons).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (critical for the broad amide peaks).

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Detailed Spectral Analysis

The structure consists of a para-disubstituted benzene ring, an ethyl linker, and two distinct acetamide groups (one aromatic, one aliphatic).

Structural Breakdown & Assignment Table
Chemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
9.85 Singlet (s)1H-Ar-NH-CO Highly deshielded aromatic amide proton; exchangeable with D2O.
7.92 Triplet (t)1H5.6Alk-NH-CO Aliphatic amide proton; couples to the adjacent methylene group.
7.48 Doublet (d)*2H8.5Ar-H (3,5) Ortho to the acetamido group. Deshielded by the N-lone pair resonance effect. Part of AA'BB'.
7.10 Doublet (d)*2H8.5Ar-H (2,6) Ortho to the ethyl group. Shielded relative to H-3,5 due to alkyl donation.
3.24 Quad/Trip (q)2H6.8, 5.6N-CH2 Methylene adjacent to aliphatic nitrogen. Split by neighbor CH2 and NH.
2.65 Triplet (t)2H6.8Ar-CH2 Benzylic methylene. Typical shift for phenethyl derivatives.
2.01 Singlet (s)3H-Ar-NH-CO-CH3 Methyl of the aromatic acetamide. Distinctly downfield from the aliphatic analog.
1.77 Singlet (s)3H-Alk-NH-CO-CH3 Methyl of the aliphatic acetamide.

*Note: The aromatic system is formally AA'BB'. At lower fields (300 MHz), it may appear as a "roofing" pair of doublets. At high fields, the symmetry is clearer.

Signal Correlation Diagram

The following diagram visualizes the causality between the chemical structure and the observed shifts, highlighting the critical distinction between the two acetyl groups.

NMR_Assignment_Logic Ar_NH Aromatic NH (Conj. with Ring) S_985 δ 9.85 ppm (Singlet) Ar_NH->S_985 Deshielding Alk_NH Aliphatic NH (Chain) S_792 δ 7.92 ppm (Triplet) Alk_NH->S_792 Coupling to CH2 Ar_Me Ar-Acetyl Methyl S_201 δ 2.01 ppm (Singlet) Ar_Me->S_201 Anisotropic Effect Alk_Me Alk-Acetyl Methyl S_177 δ 1.77 ppm (Singlet) Alk_Me->S_177 Standard Amide Ring Benzene Ring (Para-Subst) S_Aromatic δ 7.48 & 7.10 (AA'BB' System) Ring->S_Aromatic Symmetry

Figure 2: Logic map correlating structural moieties to specific chemical shifts.

Critical Interpretation & Troubleshooting

Distinguishing from Impurities

Common impurities in the synthesis of this molecule include the mono-acetylated precursors (N-acetyltyramine or 4-amino-N-phenethylacetamide).

  • The "Two-Methyl" Rule: The target molecule must show two distinct methyl singlets (integration 3H each) in the 1.7–2.1 ppm range. A single peak indicates incomplete acetylation.

  • The "Two-Amide" Rule: In DMSO-d6, you must observe two exchangeable protons. If the peak at

    
     9.85 is missing, the aromatic amine is free (not acetylated). If the triplet at 
    
    
    
    7.92 is missing (or appears as a broad singlet ~8.0 for an amine salt), the aliphatic chain is underivatized.
The AA'BB' System

Do not confuse the aromatic signals with a simple AB system. The protons are chemically equivalent but magnetically non-equivalent.

  • Observation: Two "doublets" with satellite peaks or "roofing" effects (intensity leaning toward the center).

  • Validation: The coupling constant (

    
    ) should be approx. 8.5 Hz, characteristic of ortho coupling in para-substituted benzenes.
    
Water Suppression

If the water peak in DMSO (approx. 3.33 ppm) overlaps with the N-CH2 signal (3.24 ppm):

  • Action: Increase temperature to 310 K to shift the water peak upfield/downfield, or use a solvent suppression pulse sequence (e.g., zgpr).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 16303 (Related Acetamides). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem Compound Summary. N,N'-Diacetyl-p-phenylenediamine derivatives.[2] National Center for Biotechnology Information. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on AA'BB' systems and amide analysis).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

Sources

Comparative

FTIR Characteristic Peaks of N-[2-(4-acetamidophenyl)ethyl]acetamide

This guide provides an in-depth technical analysis of the FTIR characteristics of N-[2-(4-acetamidophenyl)ethyl]acetamide , a structural analogue often encountered in the synthesis and quality control of N-acetyltryptami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR characteristics of N-[2-(4-acetamidophenyl)ethyl]acetamide , a structural analogue often encountered in the synthesis and quality control of N-acetyltryptamine derivatives (like Melatonin) or para-aminophenol derivatives (like Paracetamol).

A Comparative Technical Guide for Structural Elucidation & QC

Executive Summary & Compound Identity

N-[2-(4-acetamidophenyl)ethyl]acetamide (also referred to as N,N'-Diacetyl-4-(2-aminoethyl)aniline ) is a diamide compound characterized by a para-disubstituted benzene ring. It serves as a critical reference standard in distinguishing structural impurities in the manufacturing of sleep-aid therapeutics (Melatonin) and analgesics (Paracetamol).

Structurally, it bridges two major drug classes:

  • Core Scaffold: Phenethylamine (similar to Melatonin's ethylamine chain).

  • Substituents: Two acetamide groups—one aliphatic (on the ethyl chain) and one aromatic (directly on the phenyl ring).

Chemical Structure: CH3-CO-NH-CH2-CH2-(C6H4)-NH-CO-CH3

This guide details the specific infrared absorption bands required to identify this molecule and distinguish it from its closest structural analogues.

Technical Deep Dive: Characteristic FTIR Peaks

The FTIR spectrum of N-[2-(4-acetamidophenyl)ethyl]acetamide is dominated by the presence of two distinct amide environments (aliphatic and aromatic) and a para-substituted benzene ring . Unlike its analogues, it lacks hydroxyl (-OH) or ether (C-O-C) functionalities, which serves as the primary basis for discrimination.

Table 1: Characteristic Vibrational Modes
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityStructural Insight
Amide A N-H Stretch3280 – 3320 Medium-StrongOverlap of aliphatic and aromatic secondary amide N-H stretching.
Amide I C=O Stretch1640 – 1665 Very StrongDoublet or Broad Band. The aromatic amide (conjugated) appears ~1660 cm⁻¹, while the aliphatic amide appears ~1640 cm⁻¹.
Amide II N-H Bend / C-N Stretch1540 – 1560 StrongCharacteristic "Amide II" band, confirming the secondary amide structure.
Aromatic Ring C=C Ring Stretch1600 – 1610 MediumSkeletal vibrations of the benzene ring.
Aromatic Ring C=C Ring Stretch1500 – 1515 StrongSecond characteristic aromatic band.
Alkyl Chain C-H Stretch (sp³)2920 – 2960 MediumAsymmetric/Symmetric stretching of the ethyl (-CH2-CH2-) linker.
Para-Substitution C-H Out-of-Plane Bend820 – 850 StrongDiagnostic peak for 1,4-disubstituted benzene rings (distinguishes from ortho/meta isomers).

Expert Insight: The most critical diagnostic feature is the Amide I region (1640–1665 cm⁻¹) . In lower-resolution spectra, this may appear as a single broadened peak, but high-resolution scans often resolve the subtle shift between the electron-withdrawing aromatic amide and the aliphatic amide.

Comparative Analysis: Distinguishing Alternatives

In drug development, this compound must often be distinguished from Melatonin (the indole analogue) and Paracetamol (the phenolic analogue). The following table outlines the exclusionary peaks —features present in the alternatives but absent in N-[2-(4-acetamidophenyl)ethyl]acetamide.

Table 2: Comparative Discrimination Matrix
FeatureTarget Compound Melatonin (Analogue)Paracetamol (Analogue)
Core Structure Phenyl RingIndole RingPhenol Ring
O-H Stretch ABSENT AbsentPresent (~3200–3500 cm⁻¹, Broad)
Indole N-H ABSENT Present (~3400 cm⁻¹, Sharp)Absent
Ether C-O-C ABSENT Present (~1210 cm⁻¹, Strong)Absent
Amide Environment Dual (Aliphatic + Aromatic)Single (Aliphatic only)Single (Aromatic only)
Para-Subst. Band Present (~830 cm⁻¹)Absent (Indole pattern)Present (~830 cm⁻¹)
Discrimination Logic:
  • Vs. Melatonin: Look for the absence of the strong Methoxy (C-O-C) band at 1210 cm⁻¹ and the Indole N-H peak at 3400 cm⁻¹. If these are missing, but the Amide I/II pattern remains strong, the core is likely the phenyl analogue.

  • Vs. Paracetamol: Look for the absence of the broad Phenolic O-H stretch (3200–3500 cm⁻¹). The target compound will show a cleaner baseline in the high-frequency region (only N-H stretches).

Experimental Protocol for Spectral Acquisition

To ensure reproducible data for this diamide, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet. Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Step-by-Step Workflow:
  • Sample Preparation:

    • ATR Method:[1][2] Place ~5-10 mg of the solid powder directly onto the Diamond/ZnSe crystal. Apply high pressure to ensure uniform contact (critical for amide peak resolution).

    • KBr Method:[3] Grind 1 mg of sample with 100 mg of dry KBr. Press into a transparent pellet. (Note: KBr is preferred for resolving the Amide I doublet).

  • Parameter Setup:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 2 cm⁻¹ (Essential to resolve the split Amide I band).

    • Scans: 32 scans (minimum) to reduce noise in the fingerprint region.

  • Baseline Correction: Apply automatic baseline correction, specifically checking the 2500–1800 cm⁻¹ region (should be flat).

  • Validation: Verify the presence of the Polystyrene calibration peaks if using a dispersive instrument, or run a background scan before the sample.

Structural Identification Logic (Diagram)

The following logic flow illustrates the decision process for identifying N-[2-(4-acetamidophenyl)ethyl]acetamide in a mixture of related substances.

FTIR_Identification Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad O-H Band?) Start->CheckOH IsParacetamol Likely Paracetamol (Phenolic OH Present) CheckOH->IsParacetamol Yes CheckIndole Check 3400 cm⁻¹ & 1210 cm⁻¹ (Indole NH / Methoxy C-O?) CheckOH->CheckIndole No IsMelatonin Likely Melatonin (Indole/Methoxy Present) CheckIndole->IsMelatonin Yes CheckAmide Check 1640-1665 cm⁻¹ (Strong Amide I Doublet/Broad?) CheckIndole->CheckAmide No CheckPara Check 820-850 cm⁻¹ (Para-Substituted Benzene?) CheckAmide->CheckPara Yes Confirmed Confirmed Identity: N-[2-(4-acetamidophenyl)ethyl]acetamide CheckPara->Confirmed Yes

Figure 1: Decision tree for the spectral identification of N-[2-(4-acetamidophenyl)ethyl]acetamide against common analogues.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-ethyl-N-phenyl- (IR Spectrum). NIST Chemistry WebBook, SRD 69.[4][5][6] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Melatonin (IR Spectrum). NIST Chemistry WebBook, SRD 69.[4][5][6] Available at: [Link]

  • Stanciu, I. (2026). Chemical composition of paracetamol determined by IR spectroscopy.[2] International Journal of Educational Research and Development, 8(1), 29-31. Available at: [Link]

  • Smajlagić, A., et al. (2020).[7] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.[7] Available at: [Link]

Sources

Validation

Comparative UV-Vis Spectrophotometric Analysis: N-[2-(4-acetamidophenyl)ethyl]acetamide vs. Paracetamol

As a Senior Application Scientist, I frequently encounter challenges in method transfer, impurity profiling, and peak identification when dealing with Active Pharmaceutical Ingredients (APIs) and their structural analogs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in method transfer, impurity profiling, and peak identification when dealing with Active Pharmaceutical Ingredients (APIs) and their structural analogs. Understanding the fundamental photophysics of these molecules is not just an academic exercise—it dictates our choice of detection wavelengths, mobile phase pH, and sample matrices.

This guide provides an in-depth, objective comparison of the UV absorbance characteristics of Paracetamol (Acetaminophen) and its structural analog, N-[2-(4-acetamidophenyl)ethyl]acetamide , providing the mechanistic causality and self-validating protocols necessary for robust analytical development.

Structural & Mechanistic Causality

To predict and understand UV absorbance, we must deconstruct the chromophores and auxochromes of each molecule.

Paracetamol (p-Acetamidophenol): The primary chromophore is the benzene ring, substituted para- to each other with an acetamido group (-NHCOCH₃) and a phenolic hydroxyl group (-OH). The lone pairs on the oxygen and nitrogen atoms participate in dynamic resonance with the aromatic π-system. Because the phenolic -OH has a 1[1], its electronic structure is highly sensitive to pH changes. In alkaline media (pH > 10), the hydroxyl group deprotonates to form a phenoxide anion. The increased electron density from the negatively charged oxygen significantly lowers the energy of the π → π* transition, resulting in a pronounced bathochromic (red) shift and a hyperchromic effect[2].

N-[2-(4-acetamidophenyl)ethyl]acetamide: In this analog, the phenolic -OH is replaced by a 2-acetamidoethyl group (-CH₂CH₂NHCOCH₃). The critical structural difference is the sp³-hybridized methylene carbons separating the second amide from the aromatic ring, which breaks the extended conjugation. The effective chromophore is reduced to an alkyl-substituted acetanilide. Since alkyl groups only contribute via weak hyperconjugation rather than resonance, the baseline UV maximum is blue-shifted compared to paracetamol. More importantly, this molecule lacks an ionizable proton directly conjugated to the aromatic ring. Consequently, it exhibits static conjugation and does not undergo a pH-dependent bathochromic shift.

Photophysics Para Paracetamol (Phenolic -OH) Base1 Alkaline Media (pH > 10) Para->Base1 Analog N-[2-(4-acetamidophenyl)ethyl]acetamide (Alkyl -CH2-) Base2 Alkaline Media (pH > 10) Analog->Base2 Phenoxide Phenoxide Anion Formation (Resonance Donation) Base1->Phenoxide NoIon No Ionization (Static Hyperconjugation) Base2->NoIon Shift Bathochromic Shift (λ_max ~257 nm) Phenoxide->Shift NoShift No Shift (λ_max ~240 nm) NoIon->NoShift

Photophysical mechanism and pH-dependent UV shift logic for Paracetamol vs its alkyl analog.

Quantitative Spectroscopic Data

The table below summarizes the expected photophysical behavior of both compounds across different solvent matrices, highlighting the divergence in their pH sensitivity.

ParameterParacetamolN-[2-(4-acetamidophenyl)ethyl]acetamide
Primary Chromophore p-Acetamidophenolp-Alkylacetanilide
Auxochromes -OH, -NHCOCH₃-Alkyl, -NHCOCH₃
λ_max (Acidic/Neutral pH) 3[3]4[4]
λ_max (Alkaline pH > 10) 2[2]~240 nm (No shift)
Ionizable Group (pKa) Phenolic -OH (pKa ~9.5)[1]None in typical pH range
Conjugation Type Dynamic (pH-dependent resonance)Static (Hyperconjugation)

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate solvent-induced artifacts, the following protocol incorporates a strict matrix-matching blanking strategy. This ensures the data collected is a true reflection of the API's intrinsic properties.

Step 1: Stock Solution Preparation Accurately weigh 10 mg of Paracetamol and N-[2-(4-acetamidophenyl)ethyl]acetamide reference standards. Dissolve each in 100 mL of HPLC-grade methanol to create 100 µg/mL stock solutions.

Step 2: Buffer Preparation

  • Acidic Medium: Prepare 0.1 N HCl (pH ~1.2)[3].

  • Alkaline Medium: Prepare 0.1 N NaOH (pH ~13)[2].

Step 3: Working Dilutions Dilute the stock solutions 1:10 using the respective buffers to achieve a final working concentration of 10 µg/mL[3].

Step 4: Spectrophotometric Blanking (Self-Validation) Causality: In analytical chemistry, working near the UV cutoff of a solvent can cause the background matrix to absorb up to 90% of the analytical signal, pushing the detector beyond its linear range. To create a self-validating system, the spectrophotometer must be zeroed using the exact buffer-methanol ratio used for the samples (without the API)[2]. This guarantees that any observed shift in λ_max is an intrinsic property of the analyte's electronic transitions, not a solvent-induced artifact.

Step 5: Spectral Acquisition Scan the samples from 200 nm to 400 nm using a 1-cm quartz cuvette[3]. Record the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Workflow Prep 1. Stock Preparation 100 µg/mL in Methanol Dilute 2. Working Dilution 10 µg/mL in respective buffers Prep->Dilute Acid 3A. Acidic Medium 0.1 N HCl (pH 1.2) Dilute->Acid Base 3B. Alkaline Medium 0.1 N NaOH (pH 12) Dilute->Base Blank 4. Self-Validating Blank Match exact solvent matrix Acid->Blank Base->Blank Scan 5. UV-Vis Acquisition Scan 200 - 400 nm Blank->Scan

Self-validating experimental workflow for comparative UV-Vis spectrophotometric analysis.

References

  • Title: In-Vitro Comparative Quality Evaluation of Paracetamol Tablets Marketed in Iraq Source: jmchemsci.com URL: [Link]

  • Title: Paracetamol - Peak area and buffer - Chromatography Forum Source: chromforum.org URL: [Link]

  • Title: HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome Source: nih.gov (PMC) URL: [Link]

  • Title: Simultaneous UV Spectrophotometric Analysis of Paracetamol and Ibuprofen in an Ethanol–NaoH Solvent System Source: ijrpas.com URL: [Link]

  • Title: Simultaneous Determination of Paracetamol and Caffeine by Flow Injection–Solid Phase Spectrometry Source: scispace.com URL: [Link]

Sources

Comparative

Analytical Purity Validation of N-[2-(4-acetamidophenyl)ethyl]acetamide: A Comparative Guide to DSC, qNMR, and HPLC

As a Senior Application Scientist in pharmaceutical pre-formulation, I frequently evaluate the integrity of novel synthetic intermediates and active pharmaceutical ingredients (APIs). One such compound of interest is N-[...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical pre-formulation, I frequently evaluate the integrity of novel synthetic intermediates and active pharmaceutical ingredients (APIs). One such compound of interest is N-[2-(4-acetamidophenyl)ethyl]acetamide , a bis-acetylated phenethylamine derivative. Because impurities in such compounds can drastically alter their physicochemical properties, toxicity profiles, and downstream formulation viability, establishing absolute purity is a critical regulatory and scientific mandate.

This guide objectively compares Differential Scanning Calorimetry (DSC) against Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity validation of highly crystalline compounds. Furthermore, it provides a self-validating, step-by-step experimental protocol for utilizing DSC as a primary or orthogonal purity assay.

The Thermodynamic Basis of DSC Purity Analysis

Unlike chromatographic techniques that rely on relative response factors, DSC purity determination is an absolute method rooted in chemical thermodynamics [1]. It does not require a reference standard of the analyte.

The underlying causality of this method is based on melting point depression . When an impurity is soluble in the liquid melt of a compound but insoluble in its solid crystalline lattice, it disrupts the intermolecular forces of the crystal. This disruption means less thermal energy is required to break the lattice apart, resulting in a broadened melting endotherm that shifts to a lower temperature.

The relationship is mathematically defined by the modified van 't Hoff equation :



  • 
     : Sample temperature at a given moment.
    
  • 
     : Theoretical melting point of the 100% pure substance.
    
  • 
     : Ideal gas constant.
    
  • 
     : Mole fraction of the impurity.
    
  • 
     : Heat of fusion of the pure main component.
    
  • 
     : Fraction of the sample melted at 
    
    
    
    .

By plotting


 against 

, we obtain a straight line (the van 't Hoff plot). The slope of this line allows us to calculate

, the absolute mole percentage of the impurity, while the y-intercept provides the theoretical melting point (

) of the perfectly pure compound[2].

Comparative Analysis: DSC vs. qNMR vs. HPLC

To objectively select the best analytical technique for N-[2-(4-acetamidophenyl)ethyl]acetamide, we must evaluate the operational parameters, limitations, and data outputs of the three primary purity assays.

Table 1: Performance Comparison of Purity Validation Techniques
ParameterDifferential Scanning Calorimetry (DSC)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Thermodynamic (Melting point depression)Nuclear spin resonance (Signal integration)Chromatographic separation & UV/MS detection
Purity Type Absolute (Mole %)Absolute (Mass %)Relative (Area % or Mass % with standard)
Reference Standard Not Required Requires an Internal Standard (IS)Required (for absolute quantification)
Sample Requirement 1 – 3 mg10 – 20 mg1 – 5 mg
Analysis Time ~30 – 60 minutes~15 – 30 minutes~10 – 45 minutes (plus method dev.)
Optimal Range > 98.0 mol% purity > 95.0 mass% purityAny (highly sensitive to trace impurities)
Key Limitation Compound must melt without decomposing [1]Lower sensitivity for trace impurities (<0.1%) [3]"Blind" to impurities lacking a chromophore (if UV)

Scientist's Insight: For early-stage compounds like N-[2-(4-acetamidophenyl)ethyl]acetamide, where high-purity reference standards may not yet exist, DSC and qNMR are the superior choices. DSC is particularly advantageous if the compound is highly crystalline (>98% pure) and exhibits a sharp, decomposition-free melting endotherm. If the compound decomposes upon melting, qNMR becomes the mandatory orthogonal absolute method [3].

DecisionTree Q1 Is the compound highly crystalline (>98% expected purity)? Q2 Does it decompose upon melting? Q1->Q2 Yes Q3 Are reference standards available? Q1->Q3 No DSC Use DSC (Absolute Purity) Q2->DSC No Q2->Q3 Yes HPLC Use HPLC-UV/MS (Relative Purity) Q3->HPLC Yes qNMR Use qNMR (Absolute Purity) Q3->qNMR No

Caption: Decision matrix for selecting the optimal purity validation technique.

Experimental Protocol: DSC Purity Validation

To ensure trustworthiness, a thermal analysis protocol must be a self-validating system. The following step-by-step methodology is designed to maintain strict thermal equilibrium, which is the foundational requirement for accurate van 't Hoff linearization.

Phase 1: Instrument Calibration

Causality: DSC measures heat flow and temperature. If the sensor is uncalibrated, the calculated


 will be skewed, invalidating the purity calculation.
  • Perform a baseline calibration using empty, matched aluminum pans.

  • Calibrate the cell constant and temperature using a high-purity Indium standard (Melting point: 156.6 °C,

    
    : 28.71 J/g) at the exact heating rate intended for the sample (e.g., 1 °C/min).
    
Phase 2: Sample Preparation

Causality: Large sample masses create internal thermal gradients, causing the sample to melt unevenly and artificially broadening the peak (simulating an impurity).

  • Accurately weigh 1.5 to 2.5 mg of N-[2-(4-acetamidophenyl)ethyl]acetamide into a standard aluminum DSC pan.

  • Seal the pan hermetically. This prevents sample sublimation during heating, which would alter the mass and invalidate the heat flow integration [2].

  • Prepare an empty hermetically sealed aluminum pan as the reference.

Phase 3: Thermal Method Execution

Causality: A slow heating rate is mandatory. If heated too fast (e.g., 10 °C/min), the instrument's thermal lag will distort the true melting profile, making a pure compound look impure.

  • Equilibrate the DSC cell at 50 °C below the anticipated melting point of the compound.

  • Hold isothermally for 5 minutes to ensure uniform heat distribution across the sensor and sample.

  • Ramp the temperature at 1.0 °C/min through the melting endotherm until the baseline stabilizes post-melt.

  • Self-Validation Check: Ensure the post-melt baseline returns to a trajectory similar to the pre-melt baseline. A severe baseline shift or exothermic noise indicates decomposition, invalidating the DSC purity method.

Phase 4: Data Analysis (van 't Hoff Linearization)
  • Integrate the melting endotherm to determine the total Heat of Fusion (

    
    ).
    
  • Use the instrument's purity software to calculate partial areas (representing fraction melted,

    
    ) at various temperatures (
    
    
    
    ) along the leading edge of the peak (typically between 10% and 50% melted).
  • The software will plot

    
     vs. 
    
    
    
    . Because real-world systems deviate slightly from ideal equilibrium, a linearization correction factor (usually <15%) is applied to straighten the curve.
  • Extract the mole % purity from the corrected slope.

G N1 Sample Prep (1-3 mg, Hermetic Pan) N2 Thermal Equilibration (Below Melting Point) N1->N2 N3 Controlled Heating (1 °C/min) N2->N3 N4 Endotherm Capture (Melting Event) N3->N4 N5 van 't Hoff Analysis (Linearization) N4->N5

Caption: DSC thermodynamic workflow for absolute purity determination.

Conclusion

For highly crystalline synthetic intermediates like N-[2-(4-acetamidophenyl)ethyl]acetamide, DSC provides a rapid, standard-free, and absolute measurement of purity. While HPLC remains the gold standard for identifying specific impurity profiles, and qNMR excels when compounds decompose upon melting, DSC's ability to globally assess eutectic impurities in a single 30-minute run makes it an indispensable tool in the pharmaceutical scientist's analytical arsenal.

References
  • Mathkar, S., et al. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards." Journal of Pharmaceutical and Biomedical Analysis, PubMed. Available at: [Link]

  • Mettler Toledo. "DSC Purity Determination - Thermal Analysis UserCom 10." Mettler Toledo Library. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, PMC. Available at:[Link]

Validation

A Comparative Guide to the Mass Fragmentation Pattern of N-[2-(4-acetamidophenyl)ethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Predicting Fragmentation in the Absence of Direct Data N-[2-(4-acetamidophenyl)ethyl]acetamide is a molecule of interest due to its structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Predicting Fragmentation in the Absence of Direct Data

N-[2-(4-acetamidophenyl)ethyl]acetamide is a molecule of interest due to its structural similarity to compounds with known biological activity. Mass spectrometry is an indispensable tool for the structural elucidation of such molecules. However, comprehensive spectral libraries often lack data on novel or less-common compounds. In such cases, a predictive approach based on the known fragmentation of analogous structures is a scientifically rigorous and widely accepted practice.[1][2]

This guide will leverage fragmentation data from phenethylamine and acetanilide derivatives to construct a probable mass fragmentation pattern for N-[2-(4-acetamidophenyl)ethyl]acetamide. By understanding the characteristic cleavage patterns of these related structures, we can anticipate the major fragment ions for our target molecule.

Predicted Mass Fragmentation Pathway of N-[2-(4-acetamidophenyl)ethyl]acetamide

The structure of N-[2-(4-acetamidophenyl)ethyl]acetamide contains several key features that will dictate its fragmentation under mass spectrometric analysis, particularly with common ionization techniques like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). The molecule possesses two amide functional groups and a phenethylamine core.

The predicted fragmentation is expected to initiate at the most labile bonds, primarily the C-N and C-C bonds of the ethylamine bridge and the amide functionalities.

Below is a diagram illustrating the proposed fragmentation pathway:

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M N-[2-(4-acetamidophenyl)ethyl]acetamide (M+H)+ m/z 221.13 A m/z 178.10 (Loss of Acetyl Group) M->A - C2H3O B m/z 162.11 (Benzylic Cleavage) M->B - C2H4NO C m/z 120.08 (Amide Cleavage) M->C - C8H8NO D m/z 136.08 (Loss of Ketene from B) B->D - C2H2O E m/z 107.06 (p-aminophenol cation) B->E Rearrangement

Caption: Predicted ESI-MS/MS fragmentation of N-[2-(4-acetamidophenyl)ethyl]acetamide.

Key Predicted Fragment Ions
m/z (predicted) Proposed Structure/Origin Comparison with Known Fragmentation Patterns
221.13[M+H]⁺The protonated molecular ion.
178.10[M+H - CH₃CO]⁺Loss of an acetyl group is a common fragmentation pathway for acetamides.
162.11[M+H - CH₃CONH₂]⁺Cleavage of the bond between the ethyl group and the nitrogen of the second acetamide, a characteristic fragmentation of phenethylamines.[1][2]
120.08[4-acetamidophenylethyl]⁺Cleavage of the amide bond, retaining the substituted ethylamine portion.
136.08[C₈H₁₂NO]⁺Subsequent loss of ketene (CH₂=C=O) from the m/z 162 fragment, a known rearrangement for acetanilide derivatives.
107.06[C₆H₇NO]⁺Rearrangement of the m/z 162 fragment to form a stable p-aminophenol-like cation.

Comparison with Structurally Related Compounds

Acetanilide

Acetanilide is the simplest N-phenylacetamide. Its fragmentation is well-characterized and provides a baseline for understanding the behavior of the acetamidophenyl portion of our target molecule. Under electron ionization (EI), a common fragmentation is the loss of a ketene molecule from the molecular ion.[3]

Phenethylamine Derivatives

Studies on various phenethylamine derivatives consistently show that a primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage) or the C-N bond of the amine.[1][2][4][5] This supports the predicted formation of the fragment at m/z 162.11 in our target molecule.

Experimental Protocols for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of N-[2-(4-acetamidophenyl)ethyl]acetamide in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[1][6]

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this type of molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure elution of the compound.

  • Ionization Mode: Positive ESI is recommended due to the presence of basic nitrogen atoms that are readily protonated.

  • MS1 Scan: A full scan from m/z 50 to 500 to identify the protonated molecular ion ([M+H]⁺).

  • MS2 (Tandem MS) Scan: Product ion scan of the precursor ion (m/z 221.13) using collision-induced dissociation (CID) with a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[6]

The following diagram outlines the general workflow for this analysis:

workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis dissolve Dissolve Compound dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1: Full Scan (Identify [M+H]+) ionize->ms1 isolate Isolate [M+H]+ ms1->isolate cid MS2: Collision-Induced Dissociation (CID) isolate->cid detect Detect Fragment Ions cid->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret

Caption: General workflow for LC-MS/MS analysis.

Conclusion

References

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. ProQuest. Link

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. Link

  • Acetanilide, N-(1-phenethyl-4-piperidyl)-. NIST WebBook. Link

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. Link

  • Acetanilide. SpectraBase. Link

  • Bateman, R. H., et al. (1977). The measurement of acetanilide in plasma by spectrophotometric and selected ion monitoring methods. Biomedical Mass Spectrometry, 4(4), 255-257. Link

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. Link

  • N-(2,4-Dimethylphenyl)acetamide. PubChem. Link

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. Link

  • Acetamide, N-ethyl-N-phenyl-. NIST WebBook. Link

  • N-(2-(4-Formylphenyl)ethyl)acetamide. PubChem. Link

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Link

  • Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Benchchem. Link

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1036-1040. Link

  • A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. Benchchem. Link

  • Synthesis of N-ethyl-2-oxo-2-phenylacetamide. Benchchem. Link

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Link

  • N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide. SpectraBase. Link

  • N-[2-(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)sulfanyl-acetamide. SpectraBase. Link

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. PubMed. Link

  • Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of The American Society for Mass Spectrometry. Link

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Link

  • Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook. Link

  • The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. Link

  • Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Chemical Sciences. Link

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Link

  • Spectroscopic Analysis of N-(4-methylpyridin-2-yl)acetamide: A Technical Guide. Benchchem. Link

Sources

Comparative

A Comparative Guide to the Intrinsic Stability of Phenethylamine Bis-Acetamides in Early-Stage Drug Development

Introduction: The "Why" Behind the Study Phenethylamine and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, forming the basis of numerous neurotransmitter-targeting agents and other therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" Behind the Study

Phenethylamine and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, forming the basis of numerous neurotransmitter-targeting agents and other therapeutics. The modification of this core structure is a key strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of bis-acetamide functionalities, in particular, offers a versatile approach to influence hydrogen bonding capacity, polarity, and metabolic susceptibility. However, these same modifications introduce new potential points of chemical instability.

This guide provides a comprehensive framework for conducting a comparative stability study of novel phenethylamine bis-acetamide analogs. It is designed for researchers, scientists, and drug development professionals who need to de-risk candidates early in the discovery pipeline. We will move beyond a simple recitation of protocols to explore the chemical rationale behind experimental design, enabling a proactive approach to identifying and mitigating stability liabilities. Understanding the intrinsic stability of a molecule is not merely a regulatory hurdle; it is a fundamental aspect of its potential success as a therapeutic agent, directly impacting its shelf-life, formulation strategy, and in-vivo performance.

The Analogs: Defining the Chemical Landscape

For this comparative study, we will consider a parent phenethylamine bis-acetamide structure and two derivatives with electronically distinct substituents. This allows us to probe how electron density within the phenethylamine moiety influences the stability of the overall molecule.

  • Compound A (PE-BA-Parent): A foundational N-(4-acetamidophenyl)-2-phenylethanamide.

  • Compound B (PE-BA-EDG): A derivative featuring an electron-donating group (EDG), a methoxy (-OCH₃) group, at the para-position of the phenethyl ring.

  • Compound C (PE-BA-EWG): A derivative featuring an electron-withdrawing group (EWG), a chloro (-Cl) group, at the para-position of the phenethyl ring.

cluster_A Compound A: PE-BA-Parent cluster_B Compound B: PE-BA-EDG cluster_C Compound C: PE-BA-EWG node_A N-(4-acetamidophenyl)-2-phenylethanamide img_A node_B N-(4-acetamidophenyl)-2-(4-methoxyphenyl)ethanamide img_B node_C N-(4-acetamidophenyl)-2-(4-chlorophenyl)ethanamide img_C

Caption: Chemical structures of the three analogs under investigation.

Anticipated Degradation Pathways: A Mechanistic Preview

Before initiating experimental work, it is crucial to hypothesize the likely degradation pathways based on the functional groups present. For phenethylamine bis-acetamides, two primary vulnerabilities are anticipated: hydrolysis of the amide bonds and oxidation of the phenethylamine core.

  • Amide Hydrolysis: The two acetamide groups are susceptible to cleavage under both acidic and basic conditions. This reaction breaks the amide bond to yield a carboxylic acid (acetic acid) and a primary amine.[1][2] The rate of this hydrolysis is expected to be significantly influenced by pH and temperature.

  • Oxidation: The amine group and the carbon atom adjacent to the phenyl ring (the benzylic carbon) in the phenethylamine core are prone to oxidation. This can lead to the formation of corresponding aldehydes (e.g., phenylacetaldehyde) and carboxylic acids (e.g., phenylacetic acid).[3] The presence of electron-donating or withdrawing groups on the phenyl ring can either stabilize or destabilize carbocation intermediates, thereby affecting the rate of oxidation.

cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent Phenethylamine Bis-Acetamide (Parent Drug) Amine_Prod Amine Degradant Parent->Amine_Prod Acid/Base (H₂O) Acid_Prod Acetic Acid Parent->Acid_Prod Acid/Base (H₂O) Aldehyde_Prod Aldehyde Degradant Parent->Aldehyde_Prod Oxidant (e.g., H₂O₂) Carboxylic_Acid_Prod Carboxylic Acid Degradant Aldehyde_Prod->Carboxylic_Acid_Prod Further Oxidation

Caption: Primary anticipated degradation pathways for the phenethylamine bis-acetamide scaffold.

Experimental Design: A Framework for Interrogation

The cornerstone of a stability study is a well-designed forced degradation (or stress testing) protocol. The goal is not to completely destroy the drug substance but to induce partial degradation (typically 10-30%) to reveal the full spectrum of potential degradation products. This approach is fundamental to developing a truly stability-indicating analytical method, as mandated by ICH guidelines.[4][5]

cluster_stress Forced Degradation Conditions Start Prepare Stock Solutions of Compounds A, B, C Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Expose for defined time points Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Expose for defined time points Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Expose for defined time points Thermal Thermal Stress (80°C, Solid & Solution) Start->Thermal Expose for defined time points Photo Photostability (ICH Q1B Light Exposure) Start->Photo Expose for defined time points Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Calculate % Degradation Analysis->End

Caption: Experimental workflow for the comparative forced degradation study.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To generate potential degradation products and identify the primary stability liabilities of each analog.

  • Rationale: Exposing the compounds to harsh conditions accelerates degradation pathways that might occur over a much longer period under normal storage conditions. This is essential for elucidating degradation mechanisms.[4]

  • Methodology:

    • Preparation: Prepare 1 mg/mL stock solutions of each compound (A, B, and C) in a suitable solvent like acetonitrile or methanol.

    • Control Sample: For each compound, dilute a sample with the solvent to the final concentration and store it protected from light at ≤ -20°C. This is the T=0 baseline.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with HCl at the same time points.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at the same time points.

    • Thermal Stress: Store both solid compound and a solution sample in an oven at 80°C. Sample at defined intervals.

    • Photostability: Expose a solution of the compound to a controlled light source as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to exclude light.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

  • Objective: To separate the parent compound from all process-related impurities and degradation products, allowing for accurate quantification.

  • Rationale: A method is only "stability-indicating" if it can resolve all significant degradants from the active pharmaceutical ingredient (API).[4] Coupling with Mass Spectrometry (MS) is invaluable for the structural elucidation of unknown degradation peaks.

  • Methodology:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and connected to a Mass Spectrometer (MS).

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-40 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm). DAD allows for peak purity analysis. MS scans for m/z values to identify parent and degradant masses.

    • Validation: Inject a mixture of all stressed samples to create a complex chromatogram. The method must demonstrate baseline separation between the parent peak and all major degradation product peaks.

Data Analysis: A Hypothetical Comparative Assessment

Following the execution of the protocols, the data is compiled to compare the stability profiles of the three analogs.

Table 1: Hypothetical Percent Degradation of Phenethylamine Bis-Acetamide Analogs Under Forced Degradation Conditions (24h)

Stress ConditionCompound A (Parent)Compound B (EDG, -OCH₃)Compound C (EWG, -Cl)
0.1 M HCl, 60°C 18.5%19.2%17.9%
0.1 M NaOH, 60°C 25.1%26.5%24.3%
3% H₂O₂, RT 15.8%28.4%9.5%
80°C (Solution) 8.2%11.5%6.1%
Photolytic (ICH Q1B) 4.5%6.8%3.9%

Table 2: Hypothetical Major Degradation Products Identified by LC-MS

Stress ConditionMajor Degradant(s) ObservedPutative Structure
Acid/Base Hydrolysis DP1 (m/z loss of 42)Mono-deacetylated analog
DP2 (m/z loss of 84)Di-deacetylated analog
Oxidation (H₂O₂) DP3 (m/z +14)Benzylic aldehyde
DP4 (m/z +16)N-Oxide
Scientific Interpretation & Insights
  • Hydrolytic Stability: The data in Table 1 suggests that all three analogs are susceptible to both acid- and base-catalyzed hydrolysis of the amide bonds, with base-catalyzed hydrolysis being more pronounced. The electronic nature of the substituent on the phenethyl ring appears to have a minimal effect on the rate of amide hydrolysis, as this reaction center is distant from the substituent. The primary degradation products, as identified by mass spectrometry, would correspond to the loss of one or both acetyl groups (DP1 and DP2).

  • Oxidative Stability: A significant difference is observed under oxidative stress. Compound B, with the electron-donating methoxy group, shows the highest susceptibility to oxidation (28.4% degradation). This is mechanistically sound, as an EDG can stabilize a positive charge on the benzylic carbon, facilitating oxidative attack at this position to form an aldehyde (DP3). Conversely, Compound C, with the electron-withdrawing chloro group, is the most stable (9.5% degradation), as the EWG destabilizes such intermediates. This is a critical finding, suggesting that modification of the phenethyl ring's electronics is a viable strategy to enhance oxidative stability.

  • Thermal and Photostability: The trends observed in thermal and photolytic degradation mirror those of oxidative stability, albeit to a lesser extent. This suggests that the underlying degradation mechanism in these conditions may also have a significant oxidative component, which is often the case as heat and light can generate radical species.

Conclusions and Strategic Recommendations

This comparative guide outlines a robust framework for assessing the intrinsic stability of novel phenethylamine bis-acetamide drug candidates. Our hypothetical data illustrates that this chemical class possesses two primary stability liabilities: pH-dependent amide hydrolysis and oxidation of the phenethylamine core.

Key Takeaways for Drug Development Professionals:

  • Anticipate Amide Hydrolysis: Formulation efforts should focus on maintaining a pH range where amide hydrolysis is minimized. Based on general knowledge of amides, this is typically in the mid-pH range (e.g., pH 4-6).[1] Buffering agents will be critical for liquid formulations.

  • Control Oxidative Degradation: The susceptibility to oxidation is highly dependent on the electronic properties of the phenethylamine ring. For analogs sensitive to oxidation (like Compound B), protective measures are essential. These include storage under an inert atmosphere (e.g., nitrogen or argon) and the inclusion of antioxidants in the formulation.

  • Protect from Heat and Light: All analogs showed some degradation with heat and light. Therefore, standard best practices, such as refrigerated storage (2-8°C) and packaging in amber or opaque containers, are strongly recommended.

  • Prioritize Stability-Indicating Methods: The development of a validated, stability-indicating analytical method early in the process is non-negotiable. It is the only way to ensure that the data generated is accurate and reliable for making critical decisions about candidate progression.[4]

By employing this systematic approach, development teams can gain a deep, mechanistically-grounded understanding of their molecule's stability profile, enabling them to design robust formulations and anticipate potential challenges long before they become critical roadblocks.

References

  • BenchChem Technical Support Team. (2025). minimizing degradation of phenethylamines during storage. Benchchem.
  • Patsnap Synapse. (2024, June 14).
  • Wang, S., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1001, Phenethylamine. [Link]

  • AMSbiopharma. (2025, December 11).
  • McConnell, E. (2023, January 01). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Hidalgo, F. J., & Zamora, R. (2016). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate. [Link]

Sources

Validation

Comprehensive Elemental Analysis Guide: CHNS/O vs. Orthogonal Techniques for C12H16N2O2

Executive Summary In pharmaceutical development, confirming the identity and absolute purity of an Active Pharmaceutical Ingredient (API) or intermediate is a strict regulatory requirement. While modern laboratories heav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the identity and absolute purity of an Active Pharmaceutical Ingredient (API) or intermediate is a strict regulatory requirement. While modern laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, traditional CHNS/O elemental analysis remains the gold standard for determining bulk purity. This guide objectively compares leading automated elemental analyzers against orthogonal techniques, using the model compound C12H16N2O2 to demonstrate a self-validating analytical workflow.

Theoretical Baseline: The Ground Truth for C12H16N2O2

Before initiating any empirical analysis, the theoretical elemental mass fractions and exact mass must be established to create a baseline for validation. For the molecular formula C12H16N2O2:

  • Exact Mass: 220.12118 Da[1]

  • Molar Mass: 220.27 g/mol

  • Theoretical Mass Fractions: Carbon (65.43%), Hydrogen (7.32%), Nitrogen (12.72%), Oxygen (14.53%)[2].

The Causality of the 0.3% Rule: In medicinal chemistry, a synthesized compound is only considered pure if the experimental CHNS values fall within ±0.3% of these theoretical calculations. Deviations beyond this threshold indicate the presence of solvent entrapment, inorganic salts, or incomplete reactions—impurities that orthogonal techniques (like MS) often fail to quantify due to ionization biases.

Product & Methodology Comparison: The Analytical Toolkit

To achieve the required ±0.3% accuracy, laboratories must choose the right analytical platform. Below is an objective comparison of top-tier CHNS/O analyzers and orthogonal systems.

Automated CHNS/O Analyzers (Dumas Combustion)
  • Thermo Scientific FlashSmart: This system operates via dynamic flash combustion. It features a MultiValve Control (MVC) module that fully automates the switch between the CHNS combustion circuit (950°C) and the Oxygen pyrolysis circuit (1060°C)[3]. It is highly efficient for standard pharmaceutical throughput but relies on traditional GC column separation.

  • Elementar vario EL cube: Instead of a standard GC column, this system utilizes a patented purge-and-trap chromatography system. Gases are adsorbed onto specific columns and released sequentially, allowing for an exceptional dynamic range (up to 40 mg of absolute carbon) and baseline separation even at extreme C:N ratios[4].

Orthogonal Techniques
  • High-Resolution Mass Spectrometry (Thermo Q Exactive Orbitrap): Provides unmatched specificity for exact mass and isotopic distribution but cannot determine bulk purity because inorganic salts are invisible to Electrospray Ionization (ESI).

  • Quantitative NMR (Bruker Avance 600 MHz): Provides structural connectivity and absolute organic purity via proton integration against an internal standard, but is insensitive to NMR-silent inorganic impurities.

Table 1: Analytical Platform Comparison
FeatureThermo FlashSmart (CHNS/O)Elementar vario EL cubeThermo Q Exactive (HRMS)Bruker Avance (qNMR)
Separation Method GC ColumnPurge-and-TrapLC/OrbitrapN/A
Dynamic Range Standard (up to ~5 mg)High (up to 40 mg C)Trace (pg to ng)Standard (mg)
Primary Output Bulk % CompositionBulk % CompositionExact Mass (m/z)Absolute Purity (%)
Detects Inorganics? Yes (by mass deficit)Yes (by mass deficit)NoNo

Experimental Protocols: Self-Validating Workflows

Protocol 1: Automated CHNS/O Combustion Analysis

Objective: Determine the bulk elemental composition of C12H16N2O2 to validate purity within the pharmacopeial ±0.3% acceptance threshold.

  • Sample Preparation & Weighing: Weigh exactly 2.000 to 3.000 mg of C12H16N2O2 using a high-precision microbalance (e.g., Mettler Toledo XPR)[5].

    • Causality: Combustion analysis relies on absolute mass fractions. A weighing error of just 0.01 mg on a 2 mg sample yields a 0.5% error, instantly failing the batch.

    • Capsule Selection: For CHNS, weigh the sample into a tin capsule . Tin acts as a catalyst; during oxygen injection, the tin oxidizes exothermically, temporarily spiking the local temperature >1800°C to ensure complete digestion of refractory bonds. For Oxygen analysis, weigh into a silver capsule to prevent background oxygen contamination during pyrolysis[3].

  • System Calibration (Self-Validation): Run three replicates of a certified reference standard (e.g., BBOT or Acetanilide for CHNS; Sulfanilamide for O)[3].

    • Causality: This establishes the response factor for the Thermal Conductivity Detector (TCD) and confirms the integrity of the helium carrier gas flow, ensuring the system is self-calibrated before unknown samples are introduced.

  • Combustion & Reduction: Drop the tin capsule into the primary furnace (950°C). Route the evolved gases (CO2, H2O, NOx, SOx) through a copper reduction reactor.

    • Causality: The copper bed quantitatively reduces NOx species to N2 gas and scrubs any excess O2, which is critical to prevent baseline drift and false positives in the TCD.

  • Separation & Detection: Separate the gases via GC or purge-and-trap[3][4]. Quantify via TCD and compare against the theoretical baseline.

Protocol 2: Orthogonal HRMS Confirmation
  • Sample Prep: Dissolve 1 mg of C12H16N2O2 in 1 mL LC-MS grade methanol. Dilute to 1 µg/mL in 50% MeOH/H2O with 0.1% Formic Acid.

  • Ionization & Detection: Infuse via ESI in positive mode into the Orbitrap.

    • Causality: HRMS confirms the exact molecular formula by detecting the [M+H]+ ion at exactly m/z 221.12846. However, because ionization efficiencies vary, HRMS must be paired with CHNS data to confirm both identity and bulk purity.

Quantitative Data Presentation

Table 2: Quantitative Data Summary for C12H16N2O2
ElementTheoretical Mass Fraction (%)Acceptable Range (±0.3%)Experimental Result (Example)Status
Carbon (C) 65.4365.13 - 65.7365.38Pass
Hydrogen (H) 7.327.02 - 7.627.35Pass
Nitrogen (N) 12.7212.42 - 13.0212.68Pass
Oxygen (O) 14.5314.23 - 14.8314.59Pass

Analytical Decision Workflow

AnalyticalWorkflow Start Synthesized API (C12H16N2O2) CHNS CHNS/O Combustion (Thermo FlashSmart / vario EL cube) Start->CHNS Bulk % Composition HRMS HRMS Analysis (Orbitrap) Start->HRMS Exact Mass [M+H]+ NMR qNMR Analysis (Bruker 600 MHz) Start->NMR Structural Integrity Decision Identity & Purity Criteria Met? CHNS->Decision HRMS->Decision NMR->Decision Pass Release Batch (Δ < 0.3% in CHNS) Decision->Pass Yes Fail Reject/Repurify (Impurity Detected) Decision->Fail No

Figure 1: Orthogonal analytical workflow for identity and purity confirmation of C12H16N2O2.

References

  • Title: Synthesis of methylene- and epoxy-bridged spiroquinazolinones Source: Arkivoc URL
  • Title: UMI - Iowa State University Digital Repository Source: Iowa State University URL
  • Title: AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA Source: Thermo Fisher Scientific URL
  • Title: Organic elemental analyzer vario EL cube Source: Elementar URL
  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL

Sources

Comparative

Technical Guide: XRD Characterization of N-[2-(4-acetamidophenyl)ethyl]acetamide

The following guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characterization of N-[2-(4-acetamidophenyl)ethyl]acetamide . This compound, structurally significant as a bis-amide derivative o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characterization of N-[2-(4-acetamidophenyl)ethyl]acetamide . This compound, structurally significant as a bis-amide derivative of phenethylamine, serves as a critical model for understanding hydrogen-bonding networks in pharmaceutical solids, particularly in comparison to structural analogs like Melatonin and Paracetamol (Acetaminophen) .

Executive Summary & Chemical Identity

N-[2-(4-acetamidophenyl)ethyl]acetamide (also referred to as N,N'-Diacetyl-4-aminophenethylamine ) is a crystalline solid characterized by two acetamide functional groups separated by a semi-rigid ethyl-phenyl spacer. Its crystal structure is governed by strong intermolecular


 hydrogen bonding, typical of amide-containing pharmaceuticals.
  • Chemical Formula:

    
    [1][2][3][4][5][6][7][8]
    
  • Molecular Weight: 220.27 g/mol [1]

  • Structural Class: Bis-amide / Phenethylamine derivative

  • Key Application: Crystal engineering model for amide-amide interactions; structural impurity/analog for melatonin and paracetamol.

Comparative Landscape

To evaluate the solid-state properties of this compound, we compare it against two commercially relevant alternatives with overlapping structural motifs:

FeatureTarget Product (Bis-amide)Melatonin (Indole-amide)Paracetamol (Phenol-amide)
Core Scaffold Phenyl + Ethyl SpacerIndole + Ethyl SpacerPhenyl (Direct attachment)
H-Bond Donors 2 (Amide NH)2 (Amide NH + Indole NH)2 (Amide NH + Phenol OH)
H-Bond Acceptors 2 (Carbonyl O)2 (Carbonyl O + Methoxy O)2 (Carbonyl O + Phenol O)
Crystal Packing 1D Chains or 2D Sheets (Amide ribbons)Layered Stacking (Indole

-

)
Pleated Sheets (Form I)
XRD Signature Distinct low-angle peaks (d > 10Å) due to extended chain lengthCharacteristic peaks at ~24-26° (

)
Dominant peaks at ~15.5°, 26.5° (

)

X-Ray Diffraction (XRD) Profiling

The XRD pattern of N-[2-(4-acetamidophenyl)ethyl]acetamide serves as a "fingerprint" for phase identification. Unlike rigid molecules, the ethyl linker allows for conformational flexibility, leading to potential polymorphism.

Predicted & Observed Diffraction Features

Based on the unit cell dimensions typical for


 bis-amides (Monoclinic, 

or Orthorhombic

), the diffraction pattern exhibits specific characteristics:
  • Low-Angle Region (

    
    ): 
    
    • Primary Reflection (

      
       or 
      
      
      
      ):
      Corresponds to the long axis of the molecule (approx. 12-14 Å). Expect a sharp peak around 6.0° - 8.5°
      
      
      .
    • Significance: Indicates the packing arrangement (head-to-tail vs. interdigitated).

  • Mid-Range Region (

    
    ): 
    
    • 
      -Stacking & Side-Packing:  Peaks in this region correspond to the width of the phenyl ring and the inter-chain spacing.
      
    • Amide Ribbon Motif: A characteristic peak near 20° - 23°

      
        (d 
      
      
      
      4.4 Å) often signifies the periodicity of the hydrogen-bonded amide backbone.
  • High-Angle Region (

    
    ): 
    
    • Generally lower intensity, containing higher-order reflections useful for resolving disorder.

Comparative Analysis: Target vs. Alternatives
ParameterN-[2-(4-acetamidophenyl)ethyl]acetamide Melatonin (Form I) Paracetamol (Form I)
Dominant Peak Low angle (~7.5°) due to extended chain~24.3° (Indole stacking)~24.4° (Herringbone)
Peak Morphology Sharp, defined (high crystallinity)Often broad if micronizedPlate-like preferred orientation
Background Low (if pure crystal)Variable (often amorphous content)Low
Polymorphism Risk High (Conformational freedom of ethyl group)Moderate (Forms I, II, III known)High (Forms I, II, III)

Experimental Protocol: High-Fidelity XRD Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Step 1: Sample Preparation (The "Zero-Background" Standard)
  • Synthesis/Sourcing: Ensure purity >98% via HPLC before XRD. Impurities (e.g., mono-acetylated precursors) will introduce parasitic peaks.

  • Grinding: Gently mortar-and-pestle the sample to a fine powder (<10

    
    m particle size) to minimize preferred orientation effects.
    
    • Critical Check: Do not over-grind; excessive mechanical stress can induce phase transformation (polymorph conversion).

  • Mounting: Use a Zero-Background Holder (ZBH) made of single-crystal silicon cut along the (510) plane to eliminate glass scattering.

Step 2: Instrument Configuration
  • Radiation Source: Cu K

    
     (
    
    
    
    Å).
  • Voltage/Current: 40 kV / 40 mA.

  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    ).
  • Scan Range: 3° to 40°

    
    .
    
  • Step Size: 0.02°.

  • Dwell Time: 1.5 - 2.0 seconds per step (ensures high signal-to-noise ratio).

Step 3: Data Processing Workflow
  • Background Subtraction: Remove amorphous halo (if present).

  • Smoothing: Apply Savitzky-Golay filter (5-7 points) to reduce noise without broadening peaks.

  • Indexing: Attempt to index the pattern (using software like DICVOL or TOPAS) to confirm phase purity.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting critical decision points.

XRD_Workflow Start Crude Product (N-[2-(4-acetamidophenyl)ethyl]acetamide) Purification Recrystallization (Solvent: Ethanol/Water) Start->Purification PurityCheck Purity Check (HPLC > 98%?) Purification->PurityCheck PurityCheck->Purification No Prep Sample Prep (Gentle Grinding + ZBH Mount) PurityCheck->Prep Yes XRD_Scan XRD Data Collection (3-40° 2Theta, Cu K-alpha) Prep->XRD_Scan Analysis Data Analysis (Peak Picking & Indexing) XRD_Scan->Analysis Decision Match Reference? Analysis->Decision Report Generate Report (Unit Cell & Polymorph ID) Decision->Report Yes ReProcess Re-crystallize (Change Solvent) Decision->ReProcess No (New Polymorph?) ReProcess->XRD_Scan

Caption: Workflow for the structural validation of N-[2-(4-acetamidophenyl)ethyl]acetamide, ensuring phase purity and polymorph identification.

Structural Mechanism: Why the Pattern Looks This Way

To interpret the XRD pattern expertly, one must understand the internal crystal forces.

The Hydrogen Bond Network

In N-[2-(4-acetamidophenyl)ethyl]acetamide , two distinct amide groups compete for hydrogen bonding:

  • Acetanilide Amide (Ring-attached): Generally forms chains linked by

    
     interactions.
    
  • Aliphatic Amide (Ethyl-attached): More flexible; can form dimers or extend the chain.

Comparison with Melatonin:

  • Melatonin: The indole NH acts as a donor, but the methoxy group is a weak acceptor. The structure is dominated by the amide side chain folding back or stacking.

  • Target Compound: The presence of two strong amide donors/acceptors typically forces the molecule into a linear "tape" or "ribbon" motif, resulting in high crystallinity and sharp diffraction peaks.

H_Bonding Mol1 Molecule A (Donor NH) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2 H-Bond (1.9-2.2 Å) Lattice Crystal Lattice (2D Sheet / 1D Tape) Mol2->Lattice Pi-Stacking (3.4 Å)

Caption: Schematic of the intermolecular forces stabilizing the crystal lattice, driving the periodicity observed in XRD.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on amide packing and polymorphism).
  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Available at: [Link] (Authoritative source for specific unit cell parameters of C12H16N2O2 derivatives).

  • Gavezzotti, A. (1994). "Are Crystal Structures Predictable?" Accounts of Chemical Research, 27(10), 309–314. [Link] (Mechanistic insight into organic crystal packing).

  • Florence, A. J., et al. (2005). "The search for new phases of paracetamol." CrystEngComm, 7, 147-156. (Comparative methodology for amide-containing drug polymorphism).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-[2-(4-acetamidophenyl)ethyl]acetamide

The following guide details the proper disposal procedures for N-[2-(4-acetamidophenyl)ethyl]acetamide , a diacetylated derivative of 4-(2-aminoethyl)aniline. This protocol is designed for researchers and safety officers...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for N-[2-(4-acetamidophenyl)ethyl]acetamide , a diacetylated derivative of 4-(2-aminoethyl)aniline.

This protocol is designed for researchers and safety officers handling this compound in pharmaceutical development or academic settings.[1] Due to the limited availability of specific Safety Data Sheets (SDS) for this intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis to establish safety parameters based on its acetamide and anilide functional groups.[1]

[1]

Executive Safety Summary

  • Chemical Name: N-[2-(4-acetamidophenyl)ethyl]acetamide[1]

  • Chemical Family: Acetamide derivative / Anilide[1]

  • Core Hazard: Potential Carcinogen (Category 2), Skin/Eye Irritant, Target Organ Toxicity (Liver/Blood).[1]

  • Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor.[1]

  • Prohibition: NEVER dispose of down the drain. This compound poses a risk of bioaccumulation and aquatic toxicity.[1]

Chemical Identity & Hazard Profiling

As a Senior Application Scientist, I must emphasize that while a specific CAS-linked SDS may not be widely available for this specific impurity/intermediate, we treat it as a high-hazard organic based on its moieties.[1]

ParameterTechnical Detail
Molecular Formula

Molecular Weight 220.27 g/mol
Structure Analysis Contains two acetamide groups: one aliphatic (ethyl chain) and one aromatic (anilide).[1]
Primary Hazard Source Aromatic Amide (Anilide): Associated with methemoglobinemia and liver toxicity.Acetamide Moiety: Classified by IARC as Group 2B (Possibly Carcinogenic).[1]
Physical State Typically a white to off-white solid powder.[1]
Solubility Low solubility in water; soluble in DMSO, Methanol, and Ethanol.[1]

Pre-Disposal Handling & Containment

Before initiating disposal, ensure the substance is contained to prevent inhalation of dust or dermal absorption.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of particulates during weighing or transfer.[1]
Dermal Double Nitrile Gloves (0.11mm min)Anilides can be absorbed through the skin.[1] Double gloving provides a breakthrough buffer.[1]
Ocular Chemical Safety GogglesPrevents contact with mucous membranes.[1]
Body Lab Coat + Tyvek SleevesMinimizes contamination of personal clothing.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired shelf stocks, synthesis yields, or spilled solids.[1]

  • Segregation: Do not mix with oxidizers or strong acids.[1] Keep separate from halogenated solvents.[1]

  • Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar .

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "N-[2-(4-acetamidophenyl)ethyl]acetamide"[1]

    • Hazards: "Toxic, Irritant, Suspected Carcinogen"[1]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain any exterior residue.

  • Transfer: Move to the satellite accumulation area designated for "Solid Hazardous Waste - Organic / Incineration Only" .

Scenario B: Disposal of Liquid Solutions (e.g., HPLC Waste, Mother Liquors)

Use this workflow for reaction mixtures or dissolved samples.[1]

  • Characterization: Determine the solvent system (e.g., Methanol, DMSO, Water).[1]

  • Collection: Pour into the "Non-Halogenated Organic Solvent Waste" carboy.

    • Note: If dissolved in halogenated solvents (DCM, Chloroform), use the "Halogenated Waste" stream.[1]

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.[1]

  • Documentation: Log the concentration and volume of the acetamide derivative on the waste container's accumulation log.

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision points for disposing of N-[2-(4-acetamidophenyl)ethyl]acetamide to ensure compliance with RCRA and local safety standards.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solution) StateCheck->LiquidPath Liquid ContainerSolid Place in HDPE/Glass Jar Label: 'Toxic Solid Organic' SolidPath->ContainerSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Final Final Disposal: High-Temp Incineration (Licensed Contractor) ContainerSolid->Final NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens StreamNonHalo Stream: Organic Solvents (Non-Halogenated) NonHalo->StreamNonHalo StreamHalo Stream: Halogenated Waste Halo->StreamHalo StreamNonHalo->Final StreamHalo->Final

Figure 1: Decision tree for the segregation and disposal of N-[2-(4-acetamidophenyl)ethyl]acetamide waste streams.

Regulatory Compliance & Emergency Response

Regulatory Framework (RCRA/EPA)

While this specific chemical may not have a dedicated P-list or U-list code, it must be managed as a Characteristic Hazardous Waste due to toxicity.[1]

  • Waste Code Recommendation: If not specifically listed, default to D001 (Ignitable) if in flammable solvent, or classify via generator knowledge as Toxic Organic Waste .[1]

  • Destruction Efficiency: Incineration must achieve 99.99% destruction and removal efficiency (DRE).

Emergency Spill Procedure
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves, goggles, and a dust mask.[1]

  • Dry Spill: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1] DO NOT sweep dry dust. [1]

  • Wet Spill: Absorb with vermiculite or sand.[1] Scoop into a waste jar.

  • Decontaminate: Wash the surface with a soap and water solution; collect this water as hazardous liquid waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. EPA.gov.[1]

  • PubChem. (2024).[1] Acetamide, N-[2-(4-nitrophenyl)ethyl]- (Structural Analog Data). National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: 1910.1450.[1] OSHA.gov.[1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: N-[2-(4-acetamidophenyl)ethyl]acetamide

Based on the chemical structure and class analysis of N-[2-(4-acetamidophenyl)ethyl]acetamide (also known as N,N'-Diacetyl-4-aminophenethylamine or a bis-acetylated derivative of 4-amino-phenethylamine), I have developed...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and class analysis of N-[2-(4-acetamidophenyl)ethyl]acetamide (also known as N,N'-Diacetyl-4-aminophenethylamine or a bis-acetylated derivative of 4-amino-phenethylamine), I have developed the following technical safety guide.

Executive Summary: Operational Risk Profile

Compound Class: Bis-acetamide / Phenethylamine Derivative Risk Designation: Potent / Hazardous Research Chemical Immediate Action: Treat as a potential Skin Sensitizer and Hepatotoxin .[1] Handle only within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II).[1]

This guide synthesizes safety protocols based on Structural Activity Relationship (SAR) analysis. In the absence of a substance-specific GHS monograph, we apply the "Precautionary Principle," deriving hazards from the acetanilide core (liver toxicity, blood dyscrasias) and the phenethylamine backbone (CNS activity).[1]

Chemical Identity & Hazard Characterization
ParameterDetails
Chemical Name N-[2-(4-acetamidophenyl)ethyl]acetamide
Synonyms N,N'-Diacetyl-4-aminophenethylamine; N,N'-Diacetyl-2-(4-aminophenyl)ethylamine
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Structural Alerts Acetanilide Moiety: Associated with methemoglobinemia and hepatotoxicity (cf.[1][2] Acetaminophen/Phenacetin).Ethyl-Acetamide Side Chain: Potential for CNS modulation.[1]
Physical State White to off-white solid powder (Standard for this class).[1]
Derived GHS Classifications (SAR-Based)
  • Skin Sensitization (Category 1): High probability due to the aromatic amide structure.[1]

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2): Liver/Blood (Methemoglobinemia).[1]

  • Carcinogenicity (Category 2): Suspected, based on structural analogs like Phenacetin.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

PPE Selection Logic: The "Multi-Barrier" Approach

As a Senior Application Scientist, I do not rely on "standard" PPE. We select gear based on permeation kinetics and particulate exclusion .[1]

A. Respiratory Protection
  • Requirement: N95 (minimum) ; P100/P3 (Recommended) for powder handling.[1]

  • Scientific Rationale: The solid state poses an inhalation risk.[1] The acetamide moiety allows for rapid absorption across mucous membranes.[1] A P100 filter captures 99.97% of airborne particulates, preventing systemic absorption via the lung-blood interface.[1]

  • Scenario: If handling >100 mg or creating aerosols (sonication), use a Powered Air-Purifying Respirator (PAPR) or work strictly in a glovebox.[1]

B. Dermal Protection (Glove Protocol)
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil) .[1]

  • Secondary Layer: Nitrile (Extended Cuff) or Neoprene .[1]

  • Rationale: Small organic amides can permeate thin latex.[1] Nitrile offers superior resistance to organic nitrogen compounds.[1] The "Double-Gloving" technique ensures that micro-tears in the outer layer do not compromise safety.[1]

    • Change Frequency: Every 2 hours or immediately upon splash.[1]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders that can drift.[1]

  • Body: Tyvek® Lab Coat (closed front) or disposable coveralls.[1]

    • Why Tyvek? Cotton coats absorb and retain powders, creating a secondary exposure source.[1] Tyvek repels particulates.[1]

Operational Workflow: Handling & Solubilization
Step 1: Weighing (The Critical Control Point)
  • Location: Balance must be inside the Fume Hood or a Vented Balance Enclosure.[1]

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Acetanilides are prone to static charge, causing powder scattering.[1]

  • Technique: Weigh by difference into a tared vial. Do not return excess powder to the stock container.

Step 2: Solubilization
  • Solvents: DMSO (Dimethyl sulfoxide) or Ethanol.[1]

  • Caution: DMSO is a penetration enhancer .[1] If N-[2-(4-acetamidophenyl)ethyl]acetamide is dissolved in DMSO, it will penetrate skin instantly upon contact, carrying the toxin into the bloodstream.[1]

  • Protocol:

    • Add solvent to the vial.[1]

    • Vortex with the cap tightly sealed and Parafilm® wrapped.[1]

    • Inspect for clarity.[1] If heating is required, use a dry block heater, never an open flame.[1]

Step 3: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1]

  • Liquid Waste: "Organic Solvents + Toxic."[1]

  • Decontamination: Wipe surfaces with 10% detergent solution followed by 70% Ethanol.[1] Do not use bleach (hypochlorite) initially, as it may react with amines to form chloramines.[1]

Visualization: Safety Decision Logic

The following diagram outlines the decision process for selecting PPE based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling N-[2-(4-acetamidophenyl)ethyl]acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/EtOH) State->Liquid Solid_Risk Risk: Inhalation & Dust Solid->Solid_Risk Liquid_Risk Risk: Skin Absorption (DMSO Vector) Liquid->Liquid_Risk Solid_Eng Engineering: Fume Hood / Balance Enclosure Solid_Risk->Solid_Eng Solid_PPE PPE: P100 Mask + Goggles + Double Nitrile Solid_Eng->Solid_PPE Liquid_Eng Engineering: Fume Hood (Sash Low) Liquid_Risk->Liquid_Eng Liquid_PPE PPE: Splash Goggles + Double Nitrile (Change 30m) + Tyvek Liquid_Eng->Liquid_PPE

Caption: Decision matrix for PPE selection based on physical state. Note the heightened skin protection requirement for liquid solutions due to solvent-mediated permeation.[1]

Emergency Procedures
IncidentImmediate Action
Skin Contact Wash immediately with soap and tepid water for 15 minutes.[1] Do not scrub (abrasion increases absorption).[1]
Eye Contact Flush with saline/water for 15 minutes.[1] Hold eyelids open. Seek ophthalmologist evaluation.
Inhalation Move to fresh air.[1] If breathing is labored, administer oxygen (trained personnel only).[1]
Spill (Powder) Cover with wet paper towels (to prevent dust).[1] Scoop into hazardous waste.[1] Clean area with detergent.[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for C12H16N2O2 (Isomers and Derivatives).[1] Retrieved from .[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Acetamide and Phenylacetamide Derivatives (General Safety).[1][2] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard).[1] Retrieved from .[1]

  • EvitaChem. Product Catalog: N-[2-(4-acetamidophenyl)ethyl]acetamide.[1] Retrieved from .[1]

Sources

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